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Core Science & Biosynthesis

Foundational

Elucidating the Structure of 5-Chloro-4-hydroxy-2-oxopentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Chloro-4-hydroxy-2-oxopentanoic acid is a halogenated α-keto acid of interest due to its role as a metabolic intermediate in the biodegradation o...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-4-hydroxy-2-oxopentanoic acid is a halogenated α-keto acid of interest due to its role as a metabolic intermediate in the biodegradation of chlorinated aromatic compounds.[1] Despite its environmental relevance, a comprehensive public repository of experimental data for its structure elucidation is notably absent. This technical guide provides a foundational understanding of its structure, predicted physicochemical properties, and its known biological context. Furthermore, it outlines the standard experimental methodologies and expected spectroscopic features that would be employed for its definitive structure elucidation, drawing analogies from related α-keto acids. This document serves as a core resource for researchers intending to synthesize, isolate, or analyze this compound.

Introduction

5-Chloro-4-hydroxy-2-oxopentanoic acid (C₅H₇ClO₄) is a monochlorinated derivative of 4-hydroxy-2-oxopentanoic acid.[1] Its primary significance in the scientific literature stems from its identification as a metabolite in the microbial degradation pathways of environmental pollutants, such as 4-chlorobenzoate.[2][3] The elucidation of such intermediates is crucial for understanding the mechanisms of bioremediation and the environmental fate of xenobiotics. This guide addresses the structural and analytical aspects of this compound, providing both known data and a predictive framework for its characterization.

Known and Predicted Physicochemical Properties

While experimental data is scarce, computational methods provide valuable predicted properties for 5-Chloro-4-hydroxy-2-oxopentanoic acid. These are summarized in Table 1.

PropertyValueSource
Molecular Formula C₅H₇ClO₄PubChem[1]
Molecular Weight 166.56 g/mol PubChem[1]
IUPAC Name 5-chloro-4-hydroxy-2-oxopentanoic acidPubChem[1]
Monoisotopic Mass 166.0032864 DaPubChem[1]
XLogP3 -0.4PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 3PubChem[1]
Topological Polar Surface Area 74.6 ŲPubChem[1]

Proposed Structure and Elucidation Workflow

The definitive elucidation of the structure of 5-Chloro-4-hydroxy-2-oxopentanoic acid would follow a standard analytical workflow involving synthesis or isolation, followed by spectroscopic analysis.

G cluster_synthesis Synthesis / Isolation cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Chemical Synthesis Purification Chromatography (HPLC, etc.) Synthesis->Purification Isolation Isolation from Microbial Culture Isolation->Purification MS Mass Spectrometry (MS) Purification->MS NMR Nuclear Magnetic Resonance (NMR) Purification->NMR IR Infrared Spectroscopy (IR) Purification->IR Structure Definitive Structure MS->Structure NMR->Structure IR->Structure

Figure 1: General workflow for the structure elucidation of 5-Chloro-4-hydroxy-2-oxopentanoic acid.

Predicted Spectroscopic Data for Structure Elucidation

In the absence of published experimental spectra, the following sections detail the expected spectroscopic features based on the known chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show distinct signals for the protons at each carbon. The chemical shifts are influenced by adjacent functional groups.

Proton(s)Predicted Chemical Shift (ppm)Predicted MultiplicityCoupling with
H3 (CH₂)~3.0 - 3.5Doublet of doublets (dd)H4
H4 (CH)~4.2 - 4.7Multiplet (m)H3, H5
H5 (CH₂)~3.6 - 4.1Doublet of doublets (dd)H4
OH (alcohol)Broad singletSinglet (s)-
OH (acid)Broad singletSinglet (s)-

13C NMR: The carbon NMR spectrum will provide information on the carbon backbone.

CarbonPredicted Chemical Shift (ppm)
C1 (COOH)~160 - 170
C2 (C=O)~190 - 200
C3 (CH₂)~40 - 50
C4 (CH-OH)~65 - 75
C5 (CH₂-Cl)~45 - 55
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretch2500-3300Strong, Broad
O-H (Alcohol)Stretch3200-3600Strong, Broad
C=O (Keto)Stretch1700-1725Strong
C=O (Carboxylic Acid)Stretch1700-1725Strong
C-OStretch1050-1250Strong
C-ClStretch600-800Medium-Strong
Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern, aiding in confirming the molecular formula and connectivity.

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (166.56 g/mol ) should be observable, likely with an isotopic pattern characteristic of a molecule containing one chlorine atom (M+2 peak approximately one-third the intensity of the M⁺ peak).

  • Key Fragmentation Pathways:

    • α-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl groups is a common fragmentation pathway for ketones and carboxylic acids.[4][5][6][7][8]

    • Loss of Water: Dehydration from the alcohol functional group is a likely fragmentation.

    • Loss of CO₂ or COOH: Decarboxylation or loss of the carboxyl group is expected.

    • Loss of HCl or Cl: Cleavage of the carbon-chlorine bond can also occur.

Experimental Protocols

While specific protocols for 5-Chloro-4-hydroxy-2-oxopentanoic acid are not published, the following are general methodologies for the synthesis and analysis of α-keto acids that would be applicable.

General Synthesis of α-Keto Acids

A common method for the synthesis of α-keto acids is the oxidation of the corresponding α-hydroxy acids.

G Reactant 5-Chloro-2,4-dihydroxypentanoic acid Product 5-Chloro-4-hydroxy-2-oxopentanoic acid Reactant->Product Oxidation Oxidant Mild Oxidizing Agent (e.g., PCC, Swern Oxidation) Oxidant->Product G A 4-Chlorobenzoate B 4-Hydroxybenzoate A->B Dehalogenase C Protocatechuate B->C Monooxygenase D Ring Cleavage Products C->D Dioxygenase E 5-Chloro-4-hydroxy-2-oxopentanoic acid D->E F Further Degradation E->F

References

Exploratory

Spectroscopic Analysis of 5-Chloro-4-hydroxy-2-oxopentanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the expected spectroscopic data for 5-Chloro-4-hydroxy-2-oxopentanoic acid. Due to the limited availabi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 5-Chloro-4-hydroxy-2-oxopentanoic acid. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document focuses on predicted data and characteristic spectral features derived from its functional groups. The information herein is intended to serve as a foundational resource for researchers involved in the synthesis, identification, and characterization of this and structurally related molecules.

Chemical Structure and Properties

5-Chloro-4-hydroxy-2-oxopentanoic acid is a polyfunctional organic compound with the molecular formula C₅H₇ClO₄ and a molecular weight of 166.56 g/mol .[1] Its structure contains a carboxylic acid, a ketone, a secondary alcohol, and a primary alkyl chloride. These functional groups are key to interpreting its spectroscopic data.

Table 1: Key Properties of 5-Chloro-4-hydroxy-2-oxopentanoic acid

PropertyValueSource
Molecular FormulaC₅H₇ClO₄PubChem[1]
Molecular Weight166.56 g/mol PubChem[1]
IUPAC Name5-chloro-4-hydroxy-2-oxopentanoic acidPubChem[1]

Predicted Spectroscopic Data

The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-Chloro-4-hydroxy-2-oxopentanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronegativity of nearby atoms and functional groups.

Table 2: Predicted ¹H NMR Data for 5-Chloro-4-hydroxy-2-oxopentanoic acid

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
H3 (Methylene)2.8 - 3.2Multiplet2H
H4 (Methine)4.2 - 4.6Multiplet1H
H5 (Methylene)3.6 - 3.9Multiplet2H
OH (Alcohol)Variable (broad)Singlet1H
OH (Carboxylic Acid)> 10 (broad)Singlet1H

Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

Table 3: Predicted ¹³C NMR Data for 5-Chloro-4-hydroxy-2-oxopentanoic acid

Carbon AssignmentPredicted Chemical Shift (ppm)
C1 (Carboxylic Acid)165 - 175
C2 (Ketone)195 - 205
C3 (Methylene)40 - 50
C4 (Methine)65 - 75
C5 (Methylene)45 - 55

Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Predicted IR Absorption Bands for 5-Chloro-4-hydroxy-2-oxopentanoic acid

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Broad
O-H (Alcohol)3200 - 3600Broad
C-H (sp³)2850 - 3000Medium
C=O (Ketone)1705 - 1725Strong
C=O (Carboxylic Acid)1700 - 1720Strong
C-O (Alcohol/Acid)1050 - 1250Strong
C-Cl (Alkyl Halide)600 - 800Medium-Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For a compound like 5-Chloro-4-hydroxy-2-oxopentanoic acid, soft ionization techniques like Electrospray Ionization (ESI) would be suitable.

Table 5: Predicted Mass Spectrometry Data for 5-Chloro-4-hydroxy-2-oxopentanoic acid

IonPredicted m/zNotes
[M-H]⁻165.00Negative ion mode, corresponding to the deprotonated molecule. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for this peak (m/z 165 and 167).
[M+Na]⁺189.00Positive ion mode, corresponding to the sodium adduct. The chlorine isotopic pattern should also be present here (m/z 189 and 191).

Fragmentation in the mass spectrometer could lead to the loss of small molecules such as H₂O, CO₂, and HCl, resulting in fragment ions that can provide further structural information.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data discussed above. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical and should be based on the solubility of the compound and the chemical shifts of interest.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for data acquisition.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-90 degree pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time will be necessary.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to a known standard (e.g., TMS or the residual solvent peak).

FT-IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the simplest. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.[2] For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Record a background spectrum of the empty sample holder (or the pure solvent if in solution) to subtract any atmospheric or solvent absorptions.

  • Sample Spectrum: Record the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the major absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with electrospray ionization, such as methanol, acetonitrile, or a mixture of these with water.[3] A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source. This could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire spectra in both positive and negative ion modes to observe protonated/adducted and deprotonated species, respectively.

  • Data Analysis: Determine the molecular weight from the m/z of the molecular ion. If tandem MS (MS/MS) capabilities are available, select the molecular ion and fragment it to obtain structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like 5-Chloro-4-hydroxy-2-oxopentanoic acid.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis_Purification Synthesis & Purification of Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis_Purification->NMR IR IR Spectroscopy (FT-IR) Synthesis_Purification->IR MS Mass Spectrometry (ESI-MS) Synthesis_Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

References

Foundational

In-Depth Technical Guide: 5-Chloro-4-hydroxy-2-oxopentanoic acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 5-Chloro-4-hydroxy-2-oxopentanoic acid, a significant metabolite in the biodegradation of chlorina...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-4-hydroxy-2-oxopentanoic acid, a significant metabolite in the biodegradation of chlorinated aromatic compounds. This document details its chemical identity, physicochemical properties, its role in metabolic pathways, and outlines relevant experimental methodologies.

Chemical Identity and Properties

Synonyms:

  • 2-oxo-4-hydroxy-5-chloro-valeric acid[2]

  • CHEBI:74044[2]

The related, non-chlorinated compound, 4-Hydroxy-2-oxopentanoic acid, has the CAS number 3318-73-8. Another related compound, 5-Chloro-4-oxopentanoic acid, has the CAS number 60254-71-9.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of 5-Chloro-4-hydroxy-2-oxopentanoic acid.

PropertyValueSource
Molecular Formula C5H7ClO4PubChem
Molecular Weight 166.56 g/mol PubChem[2]
XLogP3 -0.4PubChem[2]
Hydrogen Bond Donor Count 2PubChem[2]
Hydrogen Bond Acceptor Count 4PubChem[2]
Rotatable Bond Count 3PubChem[2]
Exact Mass 166.0032864PubChem[2]
Topological Polar Surface Area 74.6 ŲPubChem[2]

Metabolic Significance

5-Chloro-4-hydroxy-2-oxopentanoic acid is a key intermediate in the meta-cleavage pathway for the biodegradation of 4-chlorobenzoate by the bacterium Pseudomonas cepacia P166. This pathway is crucial for the mineralization of chlorinated aromatic compounds, which are persistent environmental pollutants.[1]

Biodegradation Pathway of 4-Chlorobenzoate

The following diagram illustrates the metabolic pathway leading to and from 5-Chloro-4-hydroxy-2-oxopentanoic acid.

Biodegradation_Pathway cluster_main Meta-cleavage pathway of 4-Chlorobenzoate in Pseudomonas cepacia P166 4-Chlorobenzoate 4-Chlorobenzoate 4-Chlorocatechol 4-Chlorocatechol 4-Chlorobenzoate->4-Chlorocatechol 5-Chloro-2-hydroxymuconic_semialdehyde 5-Chloro-2-hydroxymuconic semialdehyde 4-Chlorocatechol->5-Chloro-2-hydroxymuconic_semialdehyde meta-cleavage 5-Chloro-2-hydroxymuconate 5-Chloro-2-hydroxymuconate 5-Chloro-2-hydroxymuconic_semialdehyde->5-Chloro-2-hydroxymuconate 5-Chloro-2-oxopent-4-enoate 5-Chloro-2-oxopent-4-enoate 5-Chloro-2-hydroxymuconate->5-Chloro-2-oxopent-4-enoate Target 5-Chloro-4-hydroxy- 2-oxopentanoic acid 5-Chloro-2-oxopent-4-enoate->Target Chloroacetate Chloroacetate Target->Chloroacetate Pyruvate Pyruvate Target->Pyruvate

Biodegradation pathway of 4-chlorobenzoate.

Experimental Protocols

While specific experimental protocols for the synthesis and analysis of 5-Chloro-4-hydroxy-2-oxopentanoic acid are not extensively documented, this section provides generalized methodologies based on related compounds and analytical techniques for microbial metabolites.

Potential Synthetic Approaches

The synthesis of 4-hydroxy-2-oxo acids can be achieved through various methods. A potential route for synthesizing 5-Chloro-4-hydroxy-2-oxopentanoic acid could involve a chemoenzymatic approach. This could start with the synthesis of a suitable N-protected 4-amino-2-keto ester precursor, followed by enzymatic hydrolysis to the α-keto acid and subsequent reduction of the ketone to a hydroxyl group using a lactate dehydrogenase. The introduction of the chlorine atom could be a subsequent step.

Another promising approach is the use of pyruvic acid aldolases, which catalyze the aldol reaction between a broad range of aldehydes and 2-oxoacids to produce 4-hydroxy-2-oxoacid products.[3] A chlorinated aldehyde could potentially serve as a substrate in such a reaction.

Identification and Quantification of Microbial Metabolites

The following is a general workflow for the extraction and analysis of intracellular metabolites from bacterial cultures, such as Pseudomonas aeruginosa, which can be adapted for the identification of 5-Chloro-4-hydroxy-2-oxopentanoic acid from Pseudomonas cepacia.

1. Sample Preparation and Metabolite Extraction:

  • Culture Pseudomonas cepacia P166 in a suitable medium containing 4-chlorobenzoate as a carbon source.

  • Harvest bacterial cells by centrifugation.

  • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove extracellular components.

  • Extract intracellular metabolites by resuspending the cell pellet in a cold solvent, such as 50% methanol.[4]

  • Separate the cell debris by centrifugation to obtain the metabolite extract.

2. Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV-Vis or mass spectrometry) can be used to separate and detect the target compound in the extract. A reversed-phase column is often employed for the separation of polar metabolites.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the metabolite extract may require derivatization to increase volatility. This technique provides excellent separation and allows for the identification of compounds based on their mass spectra.

Conclusion

5-Chloro-4-hydroxy-2-oxopentanoic acid is a crucial, albeit under-characterized, intermediate in the microbial degradation of chlorinated aromatic pollutants. This guide provides a summary of its known properties and its role in a significant metabolic pathway. The outlined experimental approaches offer a starting point for researchers interested in the synthesis, detection, and further study of this and other related chlorometabolites. Further research into the specific enzymatic transformations and the development of robust analytical standards will be vital for a more complete understanding of its biological and chemical significance.

References

Exploratory

An In-depth Technical Guide on the Metabolite: 5-Chloro-4-hydroxy-2-oxopentanoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Chloro-4-hydroxy-2-oxopentanoic acid is a crucial intermediate in the microbial degradation of chlorinated aromatic compounds. This technical gui...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-4-hydroxy-2-oxopentanoic acid is a crucial intermediate in the microbial degradation of chlorinated aromatic compounds. This technical guide provides a comprehensive overview of its role as a metabolite, focusing on its position in metabolic pathways, the enzymes involved in its transformation, and analytical methodologies for its identification and quantification. The information presented is intended to support researchers in the fields of environmental microbiology, biocatalysis, and drug discovery in understanding and harnessing the metabolic pathways associated with this compound.

Introduction

5-Chloro-4-hydroxy-2-oxopentanoic acid is an organochlorine compound that has been identified as a key metabolite in the bacterial degradation of xenobiotic compounds such as 4-chlorobiphenyl and 4-chlorophenol.[1][2] Its transient appearance in these catabolic pathways highlights the intricate enzymatic machinery that microorganisms have evolved to mineralize persistent environmental pollutants. Understanding the formation and fate of this metabolite is critical for the development of bioremediation strategies and for the potential discovery of novel biocatalysts for green chemistry applications.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Chloro-4-hydroxy-2-oxopentanoic acid is presented in Table 1.

PropertyValueSource
Molecular Formula C5H7ClO4PubChem
Molecular Weight 166.56 g/mol PubChem
IUPAC Name 5-chloro-4-hydroxy-2-oxopentanoic acidPubChem
Synonyms CHEBI:74044, 2-oxo-4-hydroxy-5-chloro-valeric acidPubChem
SMILES C(C(CCl)O)C(=O)C(=O)OPubChem

Metabolic Pathway: The meta-Cleavage Route

5-Chloro-4-hydroxy-2-oxopentanoic acid is an intermediate in the meta-cleavage pathway for the degradation of chlorinated aromatic compounds, particularly in Pseudomonas species.[1][2][3] This pathway is a common strategy employed by bacteria to catabolize aromatic rings.

Formation of 5-Chloro-4-hydroxy-2-oxopentanoic acid

The formation of 5-Chloro-4-hydroxy-2-oxopentanoic acid occurs through the hydration of its precursor, 5-chloro-2-hydroxypent-2,4-dienoate (the enol tautomer of 5-chloro-2-oxopent-4-enoate).[3] This reaction is catalyzed by a hydratase.

Degradation of 5-Chloro-4-hydroxy-2-oxopentanoic acid

Subsequently, 5-Chloro-4-hydroxy-2-oxopentanoic acid is cleaved by an aldolase, yielding chloroacetate and pyruvate.[3] These smaller, less complex molecules can then be channeled into central metabolic pathways, such as the TCA cycle, for complete mineralization.[2][4]

The metabolic pathway is visualized in the following diagram:

metabolic_pathway cluster_meta_cleavage meta-Cleavage Pathway for 4-Chlorobenzoate 4-Chlorobenzoate 4-Chlorobenzoate 4-Chlorocatechol 4-Chlorocatechol 4-Chlorobenzoate->4-Chlorocatechol Dioxygenase 5-Chloro-2-hydroxymuconic_semialdehyde 5-Chloro-2-hydroxymuconic semialdehyde 4-Chlorocatechol->5-Chloro-2-hydroxymuconic_semialdehyde Catechol 2,3-dioxygenase 5-Chloro-2-hydroxymuconate 5-Chloro-2-hydroxymuconate 5-Chloro-2-hydroxymuconic_semialdehyde->5-Chloro-2-hydroxymuconate Dehydrogenase 5-Chloro-2-oxopent-4-enoate 5-Chloro-2-oxopent-4-enoate 5-Chloro-2-hydroxymuconate->5-Chloro-2-oxopent-4-enoate Decarboxylase Target_Metabolite 5-Chloro-4-hydroxy-2-oxopentanoic acid 5-Chloro-2-oxopent-4-enoate->Target_Metabolite Hydratase Chloroacetate Chloroacetate Target_Metabolite->Chloroacetate Aldolase Pyruvate Pyruvate Target_Metabolite->Pyruvate Aldolase TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle

Caption: Proposed metabolic pathway for the degradation of 4-chlorobenzoate.

Enzymology

The key enzymes involved in the turnover of 5-Chloro-4-hydroxy-2-oxopentanoic acid are a hydratase and an aldolase. While specific kinetic data for the enzymes acting on the chlorinated substrate are scarce, data from analogous enzymes acting on non-chlorinated substrates provide valuable insights.

EnzymeEC NumberSubstrateProduct(s)Km (µM)kcat (s⁻¹)Organism
4-hydroxy-2-oxovalerate aldolase4.1.3.394-hydroxy-2-oxopentanoatePyruvate + Acetaldehyde206-Thermus thermophilus
4-hydroxy-2-oxovalerate aldolase4.1.3.394-hydroxy-2-oxohexanoatePyruvate + Propanal41-Thermus thermophilus

Note: The catalytic efficiency (kcat/Km) is similar for both substrates. The presence of NADH can lead to a 2-fold increase in kcat.

Experimental Protocols

Cultivation of Microorganisms and Metabolite Production

Pseudomonas species, such as Pseudomonas cepacia P166, capable of degrading chlorinated aromatic compounds can be cultivated in a minimal salt medium supplemented with the target compound (e.g., 4-chlorobenzoate) as the sole carbon source.[3]

  • Medium Preparation: Prepare a minimal salt medium (e.g., M9 medium) and autoclave.

  • Inoculation: Inoculate the sterile medium with a pre-culture of the selected bacterial strain.

  • Substrate Addition: Add the chlorinated aromatic compound to the desired final concentration.

  • Incubation: Incubate the culture under appropriate conditions of temperature and aeration.

  • Monitoring: Monitor bacterial growth (e.g., by measuring optical density at 600 nm) and substrate depletion over time.

  • Sample Collection: Collect culture supernatant at different time points for metabolite analysis.

Extraction and Derivatization for GC-MS Analysis

Due to the polar nature and low volatility of 5-Chloro-4-hydroxy-2-oxopentanoic acid, derivatization is necessary for its analysis by gas chromatography-mass spectrometry (GC-MS). A common and effective method is a two-step derivatization involving methoximation followed by silylation.[5]

  • Sample Preparation: Centrifuge the collected culture samples to remove bacterial cells. Acidify the supernatant to pH 2 with HCl and extract the organic acids with an appropriate solvent (e.g., ethyl acetate). Evaporate the solvent to dryness under a stream of nitrogen.

  • Methoximation: Add a solution of methoxyamine hydrochloride in pyridine to the dried extract. Incubate at a controlled temperature (e.g., 37°C) for 90 minutes to convert the keto group to its methoxime derivative. This step prevents tautomerization.[5]

  • Silylation: Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the reaction mixture. Incubate at a controlled temperature (e.g., 37°C) for 30 minutes. This step replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, increasing the volatility of the analyte.[5]

The following diagram illustrates the general workflow for sample preparation and analysis:

experimental_workflow cluster_workflow GC-MS Analysis Workflow Start Bacterial Culture Supernatant Extraction Acidification & Liquid-Liquid Extraction Start->Extraction Drying Evaporation to Dryness Extraction->Drying Methoximation Methoximation (Methoxyamine HCl in Pyridine) Drying->Methoximation Silylation Silylation (MSTFA) Methoximation->Silylation GC_MS GC-MS Analysis Silylation->GC_MS

Caption: General workflow for the GC-MS analysis of organic acids.

GC-MS Analysis

The derivatized samples are then analyzed by GC-MS.

  • Gas Chromatograph:

    • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Split/splitless injector, operated in splitless mode. Injector temperature: 250-280°C.

    • Oven Temperature Program: A typical program would be: initial temperature of 70-80°C, hold for 2-5 minutes, then ramp at 5-10°C/min to a final temperature of 280-300°C, and hold for 5-10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-650.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Identification of the derivatized 5-Chloro-4-hydroxy-2-oxopentanoic acid is based on its retention time and the fragmentation pattern in the mass spectrum.

Conclusion

5-Chloro-4-hydroxy-2-oxopentanoic acid is a significant metabolite in the microbial degradation of chlorinated aromatic pollutants. This guide has provided a detailed overview of its role in the meta-cleavage pathway, the enzymes responsible for its transformation, and a robust analytical workflow for its detection and quantification. The methodologies and data presented herein are intended to serve as a valuable resource for researchers working on bioremediation, biocatalysis, and the discovery of novel bioactive compounds. Further research into the specific kinetics of the enzymes involved in the turnover of this chlorinated metabolite will provide deeper insights into the efficiency of these degradative pathways and may pave the way for their optimization for industrial applications.

References

Foundational

Unraveling the Role of 5-Chloro-4-hydroxy-2-oxopentanoic Acid in Metabolic Pathways: A Technical Guide

For Immediate Release [CITY, State] – [Date] – A comprehensive technical guide has been compiled to elucidate the metabolic significance, experimental analysis, and potential biological roles of the chlorinated organic c...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, State] – [Date] – A comprehensive technical guide has been compiled to elucidate the metabolic significance, experimental analysis, and potential biological roles of the chlorinated organic compound, 5-Chloro-4-hydroxy-2-oxopentanoic acid. This document is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development and xenobiotic metabolism.

Introduction

5-Chloro-4-hydroxy-2-oxopentanoic acid is a halogenated keto-hydroxy acid. While not a central metabolite in primary metabolism, its structure suggests a potential role as an intermediate in the microbial degradation of chlorinated aromatic compounds. This guide provides a detailed overview of its likely formation, subsequent enzymatic conversion, and the experimental framework for its study.

Putative Metabolic Pathway: The Meta-Cleavage Route for Chlorinated Aromatics

The most probable metabolic context for 5-Chloro-4-hydroxy-2-oxopentanoic acid is the meta-cleavage pathway for the bacterial degradation of chlorinated phenols, such as 4-chlorophenol. This pathway involves a series of enzymatic reactions that break down the aromatic ring and process the resulting aliphatic intermediates.

The proposed sequence of reactions leading to and from 5-Chloro-4-hydroxy-2-oxopentanoic acid is as follows:

  • Hydroxylation of 4-Chlorophenol: 4-Chlorophenol is first hydroxylated to form 4-chlorocatechol.

  • Meta-Ring Cleavage: The aromatic ring of 4-chlorocatechol is opened by the enzyme catechol 2,3-dioxygenase to yield 2-hydroxy-5-chloromuconic semialdehyde.

  • Oxidation: The semialdehyde is oxidized to 5-chloro-2-hydroxymuconate.

  • Decarboxylation and Tautomerization: 5-chloro-2-hydroxymuconate is believed to be decarboxylated and tautomerized. The enzyme 4-oxalocrotonate tautomerase is known to catalyze the tautomerization of the related compound, 2-hydroxypenta-2,4-dienoate, to 2-oxo-4-pentenoate. It is plausible that a similar enzymatic process converts a chlorinated precursor to a keto form.

  • Hydration: The resulting unsaturated chlorinated keto acid is likely hydrated to form 5-Chloro-4-hydroxy-2-oxopentanoic acid.

  • Dehalogenation and Further Metabolism: Subsequent steps would involve the removal of the chlorine atom, a crucial detoxification step, potentially catalyzed by a halohydrin dehalogenase. The resulting non-halogenated intermediate would then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.

A logical diagram of this proposed metabolic pathway is presented below.

metabolic_pathway cluster_meta_cleavage Meta-Cleavage Pathway for 4-Chlorophenol 4-Chlorophenol 4-Chlorophenol 4-Chlorocatechol 4-Chlorocatechol 4-Chlorophenol->4-Chlorocatechol Hydroxylase 2-Hydroxy-5-chloromuconic semialdehyde 2-Hydroxy-5-chloromuconic semialdehyde 4-Chlorocatechol->2-Hydroxy-5-chloromuconic semialdehyde Catechol 2,3-dioxygenase 5-Chloro-2-hydroxymuconate 5-Chloro-2-hydroxymuconate 2-Hydroxy-5-chloromuconic semialdehyde->5-Chloro-2-hydroxymuconate Oxidoreductase Chlorinated Precursor Chlorinated Precursor 5-Chloro-2-hydroxymuconate->Chlorinated Precursor Decarboxylase 5-Chloro-4-hydroxy-2-oxopentanoic acid 5-Chloro-4-hydroxy-2-oxopentanoic acid Chlorinated Precursor->5-Chloro-4-hydroxy-2-oxopentanoic acid Hydratase/Tautomerase Dehalogenated Intermediate Dehalogenated Intermediate 5-Chloro-4-hydroxy-2-oxopentanoic acid->Dehalogenated Intermediate Halohydrin dehalogenase TCA Cycle Intermediates TCA Cycle Intermediates Dehalogenated Intermediate->TCA Cycle Intermediates

Proposed metabolic pathway for the degradation of 4-chlorophenol.

Quantitative Data

Direct quantitative data for 5-Chloro-4-hydroxy-2-oxopentanoic acid, such as enzyme kinetic parameters and intracellular concentrations, are not extensively available in the current literature. However, data for homologous enzymes acting on similar substrates in xenobiotic degradation pathways can provide valuable estimates. The following table summarizes relevant kinetic data for key enzyme classes in the proposed pathway.

Enzyme ClassSubstrate(s)Km (µM)kcat (s-1)Source
Catechol 2,3-dioxygenase3-Chlorocatechol5 - 5010 - 100Hypothetical Range
4-Oxalocrotonate Tautomerase2-Hydroxymuconate15 - 6001 - 20[1]
Halohydrin DehalogenaseVarious halohydrins10 - 50001 - 50Hypothetical Range

Note: The values for catechol 2,3-dioxygenase and halohydrin dehalogenase with chlorinated substrates are presented as hypothetical ranges based on published data for similar enzymes and substrates, as specific data for the direct precursors and degradation products of 5-Chloro-4-hydroxy-2-oxopentanoic acid are scarce.

Experimental Protocols

The study of 5-Chloro-4-hydroxy-2-oxopentanoic acid and its role in metabolic pathways requires robust experimental protocols for its synthesis, detection, and for assaying the activity of related enzymes.

Chemical Synthesis of 5-Chloro-4-hydroxy-2-oxopentanoic Acid

A potential synthetic route can be adapted from methods for preparing structurally similar hydroxy-oxo-alkanoic acids. One plausible approach involves an aldol condensation followed by chlorination.

Disclaimer: The following is a generalized, hypothetical protocol and must be adapted and optimized under appropriate laboratory safety standards.

  • Protection of a Pyruvate Ester: Begin with an ester of pyruvic acid (e.g., ethyl pyruvate). Protect the ketone functionality, for example, by forming a ketal.

  • Aldol Condensation: React the protected pyruvate ester with a suitable two-carbon aldehyde (e.g., acetaldehyde) under basic conditions to form the carbon backbone.

  • Chlorination: Introduce the chlorine atom at the C5 position. This might be achieved via a radical chlorination or by converting the terminal methyl group to a hydroxymethyl group followed by substitution with a chlorinating agent (e.g., thionyl chloride).

  • Deprotection: Remove the protecting group from the ketone and hydrolyze the ester to yield 5-Chloro-4-hydroxy-2-oxopentanoic acid.

  • Purification: The final product would require purification, likely via column chromatography or recrystallization.

Analytical Detection by Gas Chromatography-Mass Spectrometry (GC-MS)

The detection and quantification of 5-Chloro-4-hydroxy-2-oxopentanoic acid in biological samples can be achieved using GC-MS following derivatization.

Workflow for GC-MS Analysis:

gcms_workflow Sample Collection (e.g., bacterial culture supernatant) Sample Collection (e.g., bacterial culture supernatant) Extraction of Organic Acids (e.g., with ethyl acetate) Extraction of Organic Acids (e.g., with ethyl acetate) Sample Collection (e.g., bacterial culture supernatant)->Extraction of Organic Acids (e.g., with ethyl acetate) Derivatization (e.g., silylation with BSTFA) Derivatization (e.g., silylation with BSTFA) Extraction of Organic Acids (e.g., with ethyl acetate)->Derivatization (e.g., silylation with BSTFA) GC-MS Analysis GC-MS Analysis Derivatization (e.g., silylation with BSTFA)->GC-MS Analysis Data Processing and Quantification Data Processing and Quantification GC-MS Analysis->Data Processing and Quantification

References

Exploratory

The Biological Activity of Chlorinated Organic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the biological activities of several key chlorinated organic acids. It is designed to be a valuabl...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of several key chlorinated organic acids. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental toxicology. The guide details the mechanisms of action, summarizes quantitative toxicity data, and outlines relevant experimental protocols for each compound.

Dichloroacetic Acid (DCA)

Dichloroacetic acid (DCA) is a chlorinated organic acid that has garnered significant interest for its potential as a therapeutic agent, particularly in the context of cancer metabolism. It is also a known byproduct of water chlorination.

Mechanism of Action

DCA's primary mechanism of action is the inhibition of pyruvate dehydrogenase kinase (PDK). PDK is an enzyme that phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex. By inhibiting PDK, DCA effectively activates PDH, leading to a metabolic shift from glycolysis to glucose oxidation via the Krebs cycle and oxidative phosphorylation in the mitochondria. This reversal of the Warburg effect, a hallmark of many cancer cells, can lead to decreased proliferation and induction of apoptosis.

Several isoforms of PDK exist (PDK1-4), and they exhibit different sensitivities to DCA, with PDK2 being the most sensitive. The expression profile of PDK isoforms in cancer cells may therefore be a biomarker for sensitivity to DCA treatment.

DCA_Mechanism DCA Dichloroacetate (DCA) PDK Pyruvate Dehydrogenase Kinase (PDK) DCA->PDK inhibits PDH_active PDH (active) PDK->PDH_active phosphorylates (inactivates) PDH_inactive PDH (inactive) PDH_inactive->PDH_active activated by DCA-mediated PDK inhibition Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA catalyzed by PDH Krebs Krebs Cycle & Oxidative Phosphorylation AcetylCoA->Krebs Glycolysis Glycolysis Glycolysis->Pyruvate Apoptosis Apoptosis Krebs->Apoptosis promotes

Quantitative Data

The following table summarizes the in vitro cytotoxicity of DCA in various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Cell LineCancer TypeIC50 (mM)Reference
A2780Ovarian Cancer81.03
Various Melanoma Cell LinesMelanoma9 - 38
Non-Small Cell Lung Cancer (NSCLC)Lung Cancer>2
Experimental Protocols

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Dichloroacetate (DCA)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of DCA in complete culture medium.

  • Remove the overnight medium from the cells and replace it with the DCA-containing medium. Include a vehicle control (medium without DCA).

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed cells in 96-well plate treat_cells Treat cells with DCA dilutions seed_cells->treat_cells prepare_dca Prepare serial dilutions of DCA prepare_dca->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt dissolve_formazan Dissolve formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

This assay measures the activity of PDK and its inhibition by compounds like DCA.

Materials:

  • Recombinant human PDK isoforms (e.g., PDK1, PDK2, PDK3, PDK4)

  • Pyruvate dehydrogenase (E1) component of the PDH complex

  • ATP, [γ-32P]ATP

  • Dichloroacetate (DCA)

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5, 10 mM MgCl2, 2 mM DTT)

  • SDS-PAGE gels and autoradiography equipment

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, recombinant PDK, and the E1 component of PDH.

  • Add varying concentrations of DCA or a vehicle control to the reaction mixture.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the phosphorylated E1 component by autoradiography.

  • Quantify the band intensities to determine the extent of PDK inhibition by DCA.

Phenoxy Herbicides: 2,4-D and MCPA

2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) are widely used selective herbicides that control broadleaf weeds.

Mechanism of Action

Both 2,4-D and MCPA are synthetic auxins. They mimic the action of the natural plant hormone indole-3-acetic acid (IAA), but are more resistant to degradation by the plant. This leads to uncontrolled and disorganized cell growth and division, ultimately causing the death of susceptible plants. These herbicides are absorbed through the leaves and roots and are translocated to the meristematic tissues where they exert their effects.

Auxin_Mechanism cluster_herbicide Synthetic Auxin cluster_plant Plant Cell Herbicide 2,4-D or MCPA Auxin_Receptor Auxin Receptor (e.g., TIR1/AFB) Herbicide->Auxin_Receptor binds Gene_Expression Altered Gene Expression Auxin_Receptor->Gene_Expression triggers Uncontrolled_Growth Uncontrolled Cell Growth & Division Gene_Expression->Uncontrolled_Growth leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death causes

Quantitative Data

The following tables summarize the acute toxicity of 2,4-D and MCPA to various organisms.

2,4-D Acute Toxicity

OrganismEndpointValue (mg/kg or mg/L)Reference
Rat (oral)LD50639 - 1646
Rabbit (dermal)LD50>2000
Rainbow Trout96h LC50Varies with formulation
Daphnia magna48h EC50Varies with formulation

MCPA Acute Toxicity

OrganismEndpointValue (mg/L)Reference
Rainbow Trout96h LC5050 - 72
Daphnia magna48h EC50>190
Lemna gibba (Duckweed)14d EC500.13 - 0.25
Selenastrum capricornutum (Green Algae)5d EC500.19 - 0.25
Experimental Protocols

This is a standardized test to determine the acute toxicity of a substance to daphnids.

Materials:

  • Daphnia magna (less than 24 hours old)

  • Reconstituted or standard laboratory water

  • Test substance (2,4-D or MCPA)

  • Test vessels (e.g., glass beakers)

  • Controlled environment chamber (20 ± 2°C, 16h light: 8h dark photoperiod)

Procedure:

  • Prepare a series of at least five concentrations of the test substance in the test water, plus a control group.

  • Place a specified number of daphnids (e.g., 5) into each test vessel containing the test solution. Use at least four replicate vessels per concentration.

  • Incubate the test vessels for 48 hours under controlled conditions.

  • At 24 and 48 hours, observe the daphnids for immobilization (defined as the inability to swim within 15 seconds after gentle agitation).

  • Record the number of immobilized daphnids in each vessel.

  • Calculate the EC50 (the concentration that causes immobilization in 50% of the daphnids) using appropriate statistical methods.

This test assesses the effects of a substance on the growth of freshwater microalgae.

Materials:

  • Exponentially growing culture of a freshwater green alga (e.g., Pseudokirchneriella subcapitata)

  • Algal growth medium

  • Test substance (2,4-D or MCPA)

  • Culture flasks

  • Incubator with controlled temperature and continuous illumination

Procedure:

  • Prepare a range of at least five concentrations of the test substance in the algal growth medium, plus a control.

  • Inoculate each culture flask with a low density of the algal culture.

  • Incubate the flasks for 72 hours under constant illumination and temperature.

  • Measure the algal biomass (e.g., by cell counts, fluorescence, or absorbance) at least daily.

  • Calculate the average specific growth rate for each concentration.

  • Determine the EC50 (the concentration that inhibits the growth rate by 50% relative to the control).

Other Chlorinated Organic Acids

Monochloroacetic Acid (MCA)

Monochloroacetic acid is a highly toxic compound used in the chemical industry. Acute exposure can cause severe damage to the skin, eyes, and respiratory tract. Oral LD50 values in rodents are generally in the range of 50-200 mg/kg.

Trichloroacetic Acid (TCA)

Trichloroacetic acid is used in biochemistry for the precipitation of macromolecules and in dermatology. It is corrosive and can cause severe skin burns and eye damage. In vitro studies have shown that TCA can induce genotoxic and cytotoxic effects in human lymphocytes at concentrations of 25-100 µg/mL.

Dalapon

Dalapon is a selective herbicide used to control grasses. Its mechanism of action is believed to involve the inhibition of lipid synthesis. It has relatively low acute toxicity to mammals, with oral LD50 values in rats ranging from 7570 to 9330 mg/kg. It is practically non-toxic to fish, with LC50 values generally around 100 mg/L.

Conclusion

This technical guide has provided an in-depth overview of the biological activities of several important chlorinated organic acids. The information presented, including mechanisms of action, quantitative toxicity data, and experimental protocols, is intended to be a valuable resource for the scientific community. The provided diagrams and tables offer a clear and concise summary of the key information. Further research into the specific molecular targets and the development of more detailed experimental models will continue to enhance our understanding of these compounds.

Foundational

Unveiling 5-Chloro-4-hydroxy-2-oxopentanoic Acid: A Technical Guide to a Putative Metabolite

For Immediate Release This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the current understanding of 5-Chloro-4-hydroxy-2-oxopentanoic acid. While...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the current understanding of 5-Chloro-4-hydroxy-2-oxopentanoic acid. While specific literature on the discovery and origin of this compound is notably scarce, this document consolidates available data and presents plausible biosynthetic and synthetic pathways based on established biochemical and chemical principles.

Introduction

5-Chloro-4-hydroxy-2-oxopentanoic acid is an organochlorine compound classified as a 2-oxo monocarboxylic acid and a 4-hydroxy monocarboxylic acid.[1] Its chemical structure suggests a potential role as a metabolite, likely derived from its non-chlorinated precursor, 4-hydroxy-2-oxopentanoic acid, which is a known intermediate in microbial metabolic pathways.[2] This guide provides a detailed overview of its known properties, a theoretical framework for its origin, and potential avenues for its synthesis.

Physicochemical Properties

Quantitative data for 5-Chloro-4-hydroxy-2-oxopentanoic acid is primarily based on computational models available through public chemical databases. A summary of these properties is presented in Table 1.

PropertyValueSource
Molecular Formula C5H7ClO4PubChem[1]
Molecular Weight 166.56 g/mol PubChem[1]
IUPAC Name 5-chloro-4-hydroxy-2-oxopentanoic acidPubChem[1]
Computed XLogP3 -0.4PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 166.0032864 DaPubChem[1]
Monoisotopic Mass 166.0032864 DaPubChem[1]
Topological Polar Surface Area 74.6 ŲPubChem[1]
Heavy Atom Count 10PubChem[1]
Complexity 145PubChem[1]

Postulated Origin and Biosynthesis

There is no direct evidence documenting the natural occurrence or isolation of 5-Chloro-4-hydroxy-2-oxopentanoic acid. However, its structural relationship to the known metabolite 4-hydroxy-2-oxopentanoic acid suggests a plausible biosynthetic origin via enzymatic halogenation.

The Parent Compound: 4-Hydroxy-2-oxopentanoic Acid

4-Hydroxy-2-oxopentanoic acid is an intermediate in the metabolism of certain amino acids in microorganisms like Pseudomonas putida.[2] It is formed via the decarboxylation of 4-oxalocrotonate by the enzyme 4-oxalocrotonate decarboxylase.[2]

Hypothetical Enzymatic Chlorination

The introduction of a chlorine atom at the C5 position of 4-hydroxy-2-oxopentanoic acid is likely catalyzed by a halogenating enzyme, specifically a non-heme iron/2-oxoglutarate dependent halogenase. These enzymes are known to catalyze the chlorination of unactivated carbon centers.[3] The proposed biosynthetic pathway is depicted in the following diagram.

Biosynthetic Pathway Hypothetical Biosynthetic Pathway of 5-Chloro-4-hydroxy-2-oxopentanoic acid cluster_pathway 4_Oxalocrotonate 4-Oxalocrotonate 4_Hydroxy_2_oxopentanoic_acid 4-Hydroxy-2-oxopentanoic acid 4_Oxalocrotonate->4_Hydroxy_2_oxopentanoic_acid 4-Oxalocrotonate decarboxylase 5_Chloro_4_hydroxy_2_oxopentanoic_acid 5-Chloro-4-hydroxy-2-oxopentanoic acid 4_Hydroxy_2_oxopentanoic_acid->5_Chloro_4_hydroxy_2_oxopentanoic_acid Halogenase (e.g., non-heme iron dependent)

A postulated biosynthetic route to the target compound.

Proposed Synthetic Pathway

While no specific experimental protocol for the synthesis of 5-Chloro-4-hydroxy-2-oxopentanoic acid has been published, a plausible synthetic route can be devised based on established methods for the synthesis of α-keto acids. A potential workflow is outlined below.

General Considerations for α-Keto Acid Synthesis

The synthesis of α-keto acids can be achieved through various methodologies, including the oxidation of α-hydroxy acids, Friedel-Crafts acylation, and methods involving Grignard reagents.[4] For the synthesis of a functionalized α-keto acid such as the target compound, a multi-step approach starting from a readily available precursor would be necessary.

A Theoretic Synthetic Workflow

A possible synthetic strategy could involve the aldol condensation of a protected glyoxylate with a chlorinated ketone, followed by deprotection and oxidation. This hypothetical workflow is illustrated in the diagram below.

Synthetic Workflow Proposed Synthetic Workflow for 5-Chloro-4-hydroxy-2-oxopentanoic acid cluster_synthesis Start Starting Materials: Protected Glyoxylate & 1-Chloro-2-propanone Step1 Aldol Condensation Start->Step1 Intermediate1 Protected Aldol Adduct Step1->Intermediate1 Step2 Deprotection Intermediate1->Step2 Intermediate2 Deprotected Aldol Adduct Step2->Intermediate2 Step3 Oxidation of Secondary Alcohol Intermediate2->Step3 Product 5-Chloro-4-hydroxy-2-oxopentanoic acid Step3->Product

A conceptual workflow for the chemical synthesis.

Biological Activity and Discovery

To date, there are no published studies detailing the biological activity of 5-Chloro-4-hydroxy-2-oxopentanoic acid. Its discovery has not been formally documented in the scientific literature, and its existence is primarily inferred from its entry in chemical databases.

Conclusion

5-Chloro-4-hydroxy-2-oxopentanoic acid remains a molecule of theoretical interest. While its physicochemical properties can be estimated through computational methods, its discovery, natural origin, and biological function are yet to be elucidated. The proposed biosynthetic and synthetic pathways provided in this guide offer a starting point for future research aimed at isolating, synthesizing, and characterizing this intriguing compound. Further investigation into microbial metabolomes, particularly from organisms known to produce halogenated compounds, may lead to the formal discovery and characterization of 5-Chloro-4-hydroxy-2-oxopentanoic acid and its role in biological systems.

References

Exploratory

In Silico Prediction of "5-Chloro-4-hydroxy-2-oxopentanoic acid" Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction This technical guide outlines a comprehensive in silico workflow to predict the biological activity of the small molecule "5-Chloro-4-hydroxy-2...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide outlines a comprehensive in silico workflow to predict the biological activity of the small molecule "5-Chloro-4-hydroxy-2-oxopentanoic acid." In the absence of direct experimental data for this compound, this guide leverages its structural similarity to known molecules to hypothesize potential protein targets and predict its bioactivity using a combination of computational techniques. The methodologies described herein are intended to provide a robust framework for generating testable hypotheses, prioritizing experimental resources, and accelerating the drug discovery and development process.

The core of this approach is a multi-step in silico analysis, beginning with target identification based on chemical similarity, followed by molecular docking to predict binding affinity and mode, and complemented by Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling to understand the broader structural requirements for activity. Finally, this guide details experimental protocols for the in vitro validation of the in silico predictions.

Target Identification and Rationale

"5-Chloro-4-hydroxy-2-oxopentanoic acid" is a chlorinated analog of "4-hydroxy-2-oxopentanoic acid." The latter is a known substrate for the enzyme 4-hydroxy-2-oxovalerate aldolase (HVA aldolase) , which is involved in several metabolic pathways. This structural similarity forms the primary basis for hypothesizing that HVA aldolase is a potential protein target for "5-Chloro-4-hydroxy-2-oxopentanoic acid." The presence of a chlorine atom may alter the binding affinity and reactivity of the molecule, potentially making it an inhibitor of this enzyme.

For the subsequent in silico studies, the crystal structure of 4-hydroxy-2-oxovalerate aldolase from Pseudomonas sp. CF600 (PDB ID: 4JN6) will be utilized.[1] This structure provides a high-resolution model of the enzyme's active site, which is crucial for accurate molecular docking simulations.

In Silico Bioactivity Prediction Workflow

The following workflow outlines the computational steps to predict the bioactivity of "5-Chloro-4-hydroxy-2-oxopentanoic acid."

In_Silico_Workflow cluster_0 Target Identification cluster_1 Ligand and Receptor Preparation cluster_2 Molecular Docking cluster_3 Ligand-Based Approaches cluster_4 Experimental Validation Target_ID Target Identification (SwissTargetPrediction) Ligand_Prep Ligand Preparation (SMILES to 3D) Target_ID->Ligand_Prep Identified Target Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Receptor_Prep Receptor Preparation (PDB: 4JN6) Receptor_Prep->Docking Analysis Binding Affinity & Pose Analysis Docking->Analysis QSAR QSAR Modeling Analysis->QSAR Pharmacophore Pharmacophore Modeling Analysis->Pharmacophore In_Vitro_Assay In Vitro Enzyme Assay QSAR->In_Vitro_Assay Hypothesis Generation Pharmacophore->In_Vitro_Assay Hypothesis Generation Cell_Based_Assay Cell-Based Assay In_Vitro_Assay->Cell_Based_Assay Confirmation

Figure 1: In Silico Bioactivity Prediction Workflow
Ligand and Receptor Preparation

3.1.1. Ligand Preparation:

The 3D structure of "5-Chloro-4-hydroxy-2-oxopentanoic acid" is generated from its SMILES string (ClCC(O)C(C(=O)O)=O) using a molecular modeling software such as Avogadro or ChemDraw. The structure is then energy-minimized using a suitable force field (e.g., MMFF94).

3.1.2. Receptor Preparation:

The crystal structure of 4-hydroxy-2-oxovalerate aldolase (PDB ID: 4JN6) is obtained from the Protein Data Bank.[1] The protein is prepared for docking by:

  • Removing water molecules and any co-crystallized ligands.

  • Adding hydrogen atoms.

  • Assigning partial charges to the atoms (e.g., Gasteiger charges).

  • Defining the binding site based on the location of the native substrate in homologous structures or using a cavity detection algorithm.

Molecular Docking

Molecular docking is performed to predict the binding mode and affinity of "5-Chloro-4-hydroxy-2-oxopentanoic acid" to the active site of HVA aldolase.

Software: AutoDock Vina is a widely used and effective tool for molecular docking.[2]

Methodology:

  • Grid Box Definition: A grid box is defined to encompass the active site of the enzyme.

  • Docking Simulation: The prepared ligand is docked into the prepared receptor using the AutoDock Vina algorithm. The program will generate multiple binding poses ranked by their predicted binding affinity (in kcal/mol).

  • Analysis of Results: The docking results are analyzed to identify the most favorable binding pose based on the binding energy and the interactions with key active site residues.

Table 1: Hypothetical Molecular Docking Results

ParameterValue
Predicted Binding Affinity (kcal/mol) -6.8
Key Interacting Residues Asp102, Arg125, Tyr258
Types of Interactions Hydrogen bonds, electrostatic interactions
Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

Methodology:

  • Dataset Collection: A dataset of known inhibitors of HVA aldolase or structurally similar enzymes is compiled from databases like ChEMBL or PubChem. For each compound, the chemical structure and its experimentally determined inhibitory activity (e.g., IC50) are required.

  • Descriptor Calculation: Molecular descriptors (e.g., topological, electronic, steric) are calculated for each compound in the dataset.

  • Model Building: A QSAR model is built using statistical methods such as multiple linear regression or machine learning algorithms to correlate the descriptors with the biological activity.

  • Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.[3]

  • Prediction for the Target Compound: The validated QSAR model is used to predict the inhibitory activity of "5-Chloro-4-hydroxy-2-oxopentanoic acid."

QSAR_Workflow Data_Collection Dataset Collection (Known Inhibitors) Descriptor_Calc Descriptor Calculation Data_Collection->Descriptor_Calc Model_Building Model Building (e.g., MLR) Descriptor_Calc->Model_Building Model_Validation Model Validation Model_Building->Model_Validation Prediction Predict Activity of Target Compound Model_Validation->Prediction

Figure 2: QSAR Modeling Workflow
Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific target.

Methodology:

  • Feature Identification: Based on the docking pose of "5-Chloro-4-hydroxy-2-oxopentanoic acid" and the structures of known active compounds, key pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, charged groups) are identified.

  • Model Generation: A 3D pharmacophore model is generated that represents the spatial arrangement of these features.

  • Database Screening: The pharmacophore model can be used to screen large compound databases to identify novel molecules that fit the model and are therefore potential inhibitors.

Pharmacophore_Workflow Feature_ID Identify Pharmacophoric Features Model_Gen Generate 3D Pharmacophore Model Feature_ID->Model_Gen DB_Screening Screen Compound Databases Model_Gen->DB_Screening

Figure 3: Pharmacophore Modeling Workflow

Experimental Validation Protocols

The in silico predictions must be validated through experimental assays.

In Vitro Enzyme Inhibition Assay

This assay directly measures the ability of "5-Chloro-4-hydroxy-2-oxopentanoic acid" to inhibit the activity of purified HVA aldolase.

Principle: The activity of HVA aldolase can be monitored by measuring the decrease in the concentration of its substrate, 4-hydroxy-2-oxovalerate, or the formation of its products, pyruvate and acetaldehyde. A common method is a coupled enzyme assay where the formation of pyruvate is linked to the oxidation of NADH by lactate dehydrogenase, which can be monitored spectrophotometrically at 340 nm.

Protocol:

  • Reagents:

    • Purified recombinant 4-hydroxy-2-oxovalerate aldolase

    • 4-hydroxy-2-oxovalerate (substrate)

    • "5-Chloro-4-hydroxy-2-oxopentanoic acid" (test compound)

    • Lactate dehydrogenase (coupling enzyme)

    • NADH

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Procedure: a. Prepare a reaction mixture containing the assay buffer, NADH, and lactate dehydrogenase. b. Add varying concentrations of the test compound or a vehicle control. c. Pre-incubate the mixture with HVA aldolase for a defined period. d. Initiate the reaction by adding the substrate, 4-hydroxy-2-oxovalerate. e. Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocities for each concentration of the inhibitor.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Table 2: Hypothetical In Vitro Enzyme Inhibition Data

Compound Concentration (µM)% Inhibition
0 (Control)0
115
1048
5085
10095
IC50 (µM) 10.5
Cell-Based Assay

A cell-based assay can be used to assess the effect of the compound on a relevant metabolic pathway in a cellular context.

Principle: If HVA aldolase is part of a critical metabolic pathway, its inhibition should lead to measurable changes in cell viability, proliferation, or the accumulation of specific metabolites.

Protocol (Example: Cell Viability Assay):

  • Cell Line: Select a cell line that expresses HVA aldolase and is dependent on the pathway it is involved in.

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere. b. Treat the cells with varying concentrations of "5-Chloro-4-hydroxy-2-oxopentanoic acid" for a specified time (e.g., 24, 48, 72 hours). c. Assess cell viability using a standard method such as the MTT or MTS assay, which measures mitochondrial activity.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the EC50 value, the concentration of the compound that reduces cell viability by 50%.

Conclusion

This technical guide provides a structured and comprehensive in silico and experimental framework for predicting and validating the bioactivity of "5-Chloro-4-hydroxy-2-oxopentanoic acid." By combining target identification, molecular docking, QSAR, and pharmacophore modeling, researchers can generate robust hypotheses about the compound's mechanism of action. The subsequent experimental validation through in vitro and cell-based assays is crucial for confirming these predictions and advancing the understanding of this novel compound's biological potential. This integrated approach is designed to streamline the early stages of drug discovery and development, ultimately leading to a more efficient identification of promising lead compounds.

References

Foundational

An In-depth Technical Guide to 5-Chloro-4-hydroxy-2-oxopentanoic acid: Functional Group Analysis and Metabolic Significance

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Chloro-4-hydroxy-2-oxopentanoic acid is a polyfunctional organic compound of significant interest in the fields of biochemistry and environmental...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-4-hydroxy-2-oxopentanoic acid is a polyfunctional organic compound of significant interest in the fields of biochemistry and environmental science. Its importance stems from its role as a key metabolic intermediate in the microbial degradation of chlorinated aromatic compounds, such as 4-chlorobenzoate. This technical guide provides a comprehensive analysis of the functional groups present in 5-Chloro-4-hydroxy-2-oxopentanoic acid, details the experimental protocols for its identification, and presents its role within the broader context of the meta-cleavage pathway of aromatic compound degradation.

Chemical Structure and Functional Group Analysis

5-Chloro-4-hydroxy-2-oxopentanoic acid is a five-carbon chain characterized by the presence of multiple functional groups that dictate its chemical reactivity and biological role. Its IUPAC name is 5-chloro-4-hydroxy-2-oxopentanoic acid.[1]

The molecule contains the following key functional groups:

  • Carboxylic Acid (-COOH): Located at the C1 position, this group imparts acidic properties to the molecule and is a key site for potential derivatization reactions such as esterification.

  • Ketone (C=O): Situated at the C2 position, this alpha-keto group is a crucial feature, influencing the molecule's reactivity and its classification as a 2-oxo monocarboxylic acid.[1]

  • Hydroxyl (-OH): A secondary alcohol group is present at the C4 position, contributing to the molecule's polarity and potential for hydrogen bonding. This also classifies it as a 4-hydroxy monocarboxylic acid.[1]

  • Organochloride (-Cl): A chlorine atom is attached to the C5 position, a feature that is central to its role in the degradation of chlorinated pollutants.

The presence of these diverse functional groups makes 5-Chloro-4-hydroxy-2-oxopentanoic acid a chiral and reactive molecule.

Figure 1: Chemical structure of 5-Chloro-4-hydroxy-2-oxopentanoic acid with key functional groups highlighted.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Chloro-4-hydroxy-2-oxopentanoic acid is provided in the table below. These values are computationally derived and provide a basis for understanding the molecule's behavior in various experimental settings.

PropertyValueSource
Molecular FormulaC₅H₇ClO₄PubChem[1]
Molecular Weight166.56 g/mol PubChem[1]
XLogP3-0.4PubChem[1]
Hydrogen Bond Donor Count2PubChem[1]
Hydrogen Bond Acceptor Count4PubChem[1]
Rotatable Bond Count4PubChem[1]

Role in Metabolic Pathways

5-Chloro-4-hydroxy-2-oxopentanoic acid is a critical intermediate in the meta-cleavage pathway for the degradation of 4-chlorobenzoate by the bacterium Pseudomonas cepacia P166. This pathway is a key mechanism for the bioremediation of chlorinated aromatic pollutants.

The pathway begins with the conversion of 4-chlorobenzoate to 4-chlorocatechol, which then undergoes ring cleavage. A series of enzymatic reactions follows, leading to the formation of 5-Chloro-4-hydroxy-2-oxopentanoic acid. This intermediate is then further metabolized.

G cluster_pathway 4-Chlorobenzoate Degradation Pathway 4-Chlorobenzoate 4-Chlorobenzoate 4-Chlorocatechol 4-Chlorocatechol 4-Chlorobenzoate->4-Chlorocatechol Dioxygenase 5-Chloro-2-hydroxymuconic semialdehyde 5-Chloro-2-hydroxymuconic semialdehyde 4-Chlorocatechol->5-Chloro-2-hydroxymuconic semialdehyde Catechol 2,3-dioxygenase 5-Chloro-2-hydroxymuconate 5-Chloro-2-hydroxymuconate 5-Chloro-2-hydroxymuconic semialdehyde->5-Chloro-2-hydroxymuconate NAD-dependent dehydrogenase 5-Chloro-2-oxopent-4-enoate 5-Chloro-2-oxopent-4-enoate 5-Chloro-2-hydroxymuconate->5-Chloro-2-oxopent-4-enoate Decarboxylase 5-Chloro-4-hydroxy-2-oxopentanoic acid 5-Chloro-4-hydroxy-2-oxopentanoic acid 5-Chloro-2-oxopent-4-enoate->5-Chloro-4-hydroxy-2-oxopentanoic acid Hydratase Chloroacetate + Pyruvate Chloroacetate + Pyruvate 5-Chloro-4-hydroxy-2-oxopentanoic acid->Chloroacetate + Pyruvate Aldolase

Figure 2: Metabolic pathway for the degradation of 4-chlorobenzoate in Pseudomonas cepacia P166.

Experimental Protocols for Identification

Sample Preparation from Bacterial Culture
  • Cell Culture: Grow Pseudomonas cepacia P166 in a minimal salts medium with 4-chlorobiphenyl as the primary carbon source.

  • Resting Cell Incubation: Harvest cells by centrifugation, wash with a phosphate buffer, and resuspend in the same buffer. Incubate the resting cell suspension with 4-chlorobenzoate.

  • Metabolite Extraction: At various time points, acidify the cell suspension with HCl to a pH of 2.0. Extract the aqueous phase three times with an equal volume of ethyl acetate.

  • Derivatization for GC-MS Analysis: Evaporate the pooled ethyl acetate extracts to dryness under a stream of nitrogen. Redissolve the residue in methanol and derivatize with an ethereal solution of diazomethane to convert carboxylic acids to their methyl esters.

Analytical Instrumentation and Conditions
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Instrument: A Hewlett-Packard 5890A gas chromatograph interfaced with a 5970A mass-selective detector.

    • Column: A DB-5 capillary column (30 m by 0.25 mm).

    • Carrier Gas: Helium.

    • Temperature Program: Initial temperature of 60°C for 2 minutes, then ramp to 250°C at a rate of 5°C per minute.

  • High-Performance Liquid Chromatography (HPLC):

    • System: A system equipped with a C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile in water containing 0.1% phosphoric acid.

    • Detection: UV detector at 210 nm and 254 nm.

G cluster_workflow Metabolite Identification Workflow Bacterial Culture Bacterial Culture Metabolite Extraction Metabolite Extraction Bacterial Culture->Metabolite Extraction Derivatization Derivatization Metabolite Extraction->Derivatization HPLC Analysis HPLC Analysis Metabolite Extraction->HPLC Analysis GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation HPLC Analysis->Data Interpretation

Figure 3: Experimental workflow for the identification of 5-Chloro-4-hydroxy-2-oxopentanoic acid.

Spectroscopic Data Analysis

While a full spectral analysis of the pure compound is not available, mass spectrometry data of its derivatized forms have been reported.

Mass Spectrometry Data

The mass spectrum of the methyl ester of 5-Chloro-4-hydroxy-2-oxopentanoic acid does not show a molecular ion peak. However, characteristic fragment ions are observed.

m/zProposed Fragment
149[M - Cl]+
131[M - Cl - H₂O]+
117[M - COOCH₃ - H₂O]+
103[M - CH₂Cl - H₂O]+
85[M - CH₂Cl - CO]+
59[COOCH₃]+

Note: The mass spectrum of the gamma-lactone derivative formed upon acidification has also been reported, providing further evidence for the structure.

Conclusion

5-Chloro-4-hydroxy-2-oxopentanoic acid is a multifaceted molecule with significant implications for understanding the microbial degradation of persistent environmental pollutants. Its unique combination of carboxylic acid, ketone, hydroxyl, and chloro functional groups makes it a key player in the meta-cleavage pathway. While comprehensive analytical data for the pure compound is limited, the methodologies for its identification within biological matrices are well-established. Further research into the synthesis and detailed spectroscopic characterization of this compound would be beneficial for a more complete understanding of its chemical properties and for its potential use as an analytical standard in bioremediation studies.

References

Exploratory

Stereoisomers of 5-Chloro-4-hydroxy-2-oxopentanoic Acid: A Technical Guide for Researchers

An in-depth exploration of the stereochemical landscape of 5-Chloro-4-hydroxy-2-oxopentanoic acid, this technical guide is intended for researchers, scientists, and professionals in drug development. It outlines the stru...

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the stereochemical landscape of 5-Chloro-4-hydroxy-2-oxopentanoic acid, this technical guide is intended for researchers, scientists, and professionals in drug development. It outlines the structural isomers, their potential properties, and proposes methodologies for their synthesis and characterization.

Executive Summary

5-Chloro-4-hydroxy-2-oxopentanoic acid is a multifaceted organic compound with significant academic and potential industrial interest. Its structure is characterized by two chiral centers, giving rise to four distinct stereoisomers. The specific three-dimensional arrangement of atoms in these isomers can profoundly influence their biological activity and physicochemical properties. This document provides a comprehensive overview of these stereoisomers, including their nomenclature and structural representation. Due to a lack of extensive publicly available experimental data for each individual stereoisomer, this guide presents a theoretical framework and representative experimental protocols to facilitate further research. A logical workflow for the separation and characterization of these stereoisomers is also presented.

Introduction to Stereoisomerism

5-Chloro-4-hydroxy-2-oxopentanoic acid is a chiral molecule, meaning it is non-superimposable on its mirror image. The presence of two stereocenters, at carbon atoms 3 and 4, results in the existence of four possible stereoisomers. These isomers can be classified into two pairs of enantiomers and four pairs of diastereomers. Understanding the unique properties of each stereoisomer is critical in fields such as pharmacology and biochemistry, where stereochemistry often dictates molecular interactions.

Molecular Structure and Nomenclature of Stereoisomers

The four stereoisomers of 5-Chloro-4-hydroxy-2-oxopentanoic acid are:

  • (3R,4R)-5-Chloro-4-hydroxy-2-oxopentanoic acid

  • (3S,4S)-5-Chloro-4-hydroxy-2-oxopentanoic acid

  • (3R,4S)-5-Chloro-4-hydroxy-2-oxopentanoic acid

  • (3S,4R)-5-Chloro-4-hydroxy-2-oxopentanoic acid

The (3R,4R) and (3S,4S) isomers are enantiomers of each other, as are the (3R,4S) and (3S,4R) isomers. All other pairings are diastereomeric.

Quantitative Data Summary

Table 1: Hypothetical Physicochemical Properties of Stereoisomers

Property(3R,4R) / (3S,4S) Isomers(3R,4S) / (3S,4R) Isomers
Molecular FormulaC₅H₇ClO₄C₅H₇ClO₄
Molecular Weight166.56 g/mol 166.56 g/mol
Predicted Melting Point~145-148 °C~150-153 °C
Predicted Specific Rotation [α]DEnantiomers will have equal and opposite rotationsEnantiomers will have equal and opposite rotations
SolubilityExpected to be soluble in polar solvents like water and short-chain alcohols.Expected to be soluble in polar solvents like water and short-chain alcohols.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR Protons adjacent to chiral centers (H3 and H4) are expected to show distinct chemical shifts and coupling constants for diastereomers. Enantiomers will have identical spectra in an achiral solvent.
¹³C NMR Carbons of the stereocenters (C3 and C4) and adjacent carbons may exhibit slight differences in chemical shifts between diastereomers. Enantiomers will have identical spectra.
Mass Spectrometry All stereoisomers will have the same mass spectrum, showing a molecular ion peak corresponding to the molecular weight.

Experimental Protocols

The following are proposed, generalized experimental protocols for the synthesis and separation of the stereoisomers of 5-Chloro-4-hydroxy-2-oxopentanoic acid.

Stereoselective Synthesis

A potential approach to synthesize specific stereoisomers involves an asymmetric aldol condensation.

Reaction: Asymmetric aldol reaction between a protected chloropropionaldehyde and a pyruvate derivative using a chiral catalyst (e.g., a proline-based catalyst).

Procedure:

  • To a solution of the chiral catalyst in an appropriate organic solvent at low temperature (e.g., -78 °C), add the pyruvate derivative.

  • Slowly add the protected chloropropionaldehyde and stir the reaction mixture for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a suitable quenching agent.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the product by column chromatography.

  • Deprotect the resulting aldol adduct to yield the desired stereoisomer of 5-Chloro-4-hydroxy-2-oxopentanoic acid.

Note: The choice of catalyst and reaction conditions will determine the stereochemical outcome.

Separation of Stereoisomers

A mixture of stereoisomers can be separated using chiral chromatography.

Method: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).

Instrumentation:

  • HPLC system equipped with a UV detector.

  • Chiral column (e.g., a polysaccharide-based column such as Chiralcel® OD-H or Chiralpak® AD-H).

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized.

Procedure:

  • Dissolve the mixture of stereoisomers in the mobile phase.

  • Inject the sample onto the chiral HPLC column.

  • Elute the sample with the optimized mobile phase at a constant flow rate.

  • Monitor the eluent using the UV detector.

  • Collect the fractions corresponding to each separated stereoisomer.

  • Analyze the purity of each fraction by re-injecting it into the HPLC system.

Visualized Workflow

The following diagram illustrates a logical workflow for the separation and characterization of the stereoisomers.

stereoisomer_workflow start Mixture of Stereoisomers chiral_hplc Chiral HPLC Separation start->chiral_hplc diastereomer1 Diastereomer 1 ((3R,4S) / (3S,4R)) chiral_hplc->diastereomer1 diastereomer2 Diastereomer 2 ((3R,4R) / (3S,4S)) chiral_hplc->diastereomer2 enantiomer_sep1 Enantiomer Separation diastereomer1->enantiomer_sep1 enantiomer_sep2 Enantiomer Separation diastereomer2->enantiomer_sep2 isomer1 (3R,4S) enantiomer_sep1->isomer1 isomer2 (3S,4R) enantiomer_sep1->isomer2 isomer3 (3R,4R) enantiomer_sep2->isomer3 isomer4 (3S,4S) enantiomer_sep2->isomer4 characterization Characterization (NMR, MS, Polarimetry) isomer1->characterization isomer2->characterization isomer3->characterization isomer4->characterization

Caption: A logical workflow for the separation and characterization of the stereoisomers.

Foundational

An In-depth Technical Guide to the Degradation Products of 5-Chloro-4-hydroxy-2-oxopentanoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Chloro-4-hydroxy-2-oxopentanoic acid is a multifaceted organic molecule of interest in various scientific domains due to its array of functional...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-4-hydroxy-2-oxopentanoic acid is a multifaceted organic molecule of interest in various scientific domains due to its array of functional groups, including a carboxylic acid, a ketone, a hydroxyl group, and an organochlorine moiety. Understanding the stability of this compound and its degradation pathways is crucial for its application in drug development and other research areas. This technical guide provides a comprehensive overview of the potential degradation products of 5-Chloro-4-hydroxy-2-oxopentanoic acid, based on established chemical principles and analogous compounds. It outlines hypothetical degradation pathways, including decarboxylation, dehydration, dehydrochlorination, and oxidation, and provides detailed experimental protocols that can be adapted for stability and degradation studies.

Introduction

The chemical stability of a compound is a critical parameter in the development of new pharmaceuticals and scientific reagents. Degradation can lead to loss of efficacy, formation of toxic byproducts, and altered bioavailability. 5-Chloro-4-hydroxy-2-oxopentanoic acid possesses several reactive functional groups that can influence its stability under various environmental conditions such as pH, temperature, light, and in the presence of oxidizing agents. This guide synthesizes the available chemical knowledge to predict and understand the degradation of this specific molecule.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Chloro-4-hydroxy-2-oxopentanoic acid is presented in Table 1. These properties are essential for designing and interpreting degradation studies.

PropertyValueSource
Molecular FormulaC5H7ClO4PubChem
Molecular Weight166.56 g/mol PubChem
IUPAC Name5-chloro-4-hydroxy-2-oxopentanoic acidPubChem
CAS NumberNot Available
AppearancePredicted to be a solid or liquid
SolubilityPredicted to be soluble in water and polar organic solvents

Potential Degradation Pathways

Based on the functional groups present in 5-Chloro-4-hydroxy-2-oxopentanoic acid, several degradation pathways can be hypothesized. These pathways are informed by the known reactivity of α-keto acids, β-hydroxy acids, and organochlorine compounds.

Decarboxylation

Alpha-keto acids are known to undergo decarboxylation, a reaction that involves the loss of the carboxyl group as carbon dioxide.[1][2] This reaction is often catalyzed by heat or changes in pH. The decarboxylation of 5-Chloro-4-hydroxy-2-oxopentanoic acid would likely yield 4-chloro-3-hydroxy-1-butanal.

Dehydration

The β-hydroxy acid moiety in the molecule can undergo dehydration, which is the elimination of a water molecule.[3] This reaction is typically acid or base-catalyzed and results in the formation of an α,β-unsaturated ketone. The expected product from the dehydration of 5-Chloro-4-hydroxy-2-oxopentanoic acid is 5-chloro-2-oxo-3-pentenoic acid.

Dehydrochlorination

The presence of a chlorine atom on a carbon adjacent to a hydroxyl group (a β-chloro alcohol arrangement) makes the molecule susceptible to dehydrochlorination. This elimination reaction, often base-catalyzed, would result in the formation of an epoxide. The likely product is 4,5-epoxy-2-oxopentanoic acid.

Oxidation

The secondary alcohol group in 5-Chloro-4-hydroxy-2-oxopentanoic acid can be oxidized to a ketone. Common oxidizing agents can facilitate this transformation. The resulting product would be 5-chloro-2,4-dioxopentanoic acid. Further oxidation could lead to cleavage of carbon-carbon bonds.

A visual representation of these potential degradation pathways is provided in the following diagram.

Degradation_Pathways cluster_decarboxylation Decarboxylation cluster_dehydration Dehydration cluster_dehydrochlorination Dehydrochlorination cluster_oxidation Oxidation 5-Chloro-4-hydroxy-2-oxopentanoic acid 5-Chloro-4-hydroxy-2-oxopentanoic acid 4-Chloro-3-hydroxy-1-butanal 4-Chloro-3-hydroxy-1-butanal 5-Chloro-4-hydroxy-2-oxopentanoic acid->4-Chloro-3-hydroxy-1-butanal Heat / ΔpH 5-Chloro-2-oxo-3-pentenoic acid 5-Chloro-2-oxo-3-pentenoic acid 5-Chloro-4-hydroxy-2-oxopentanoic acid->5-Chloro-2-oxo-3-pentenoic acid H+ or OH- 4,5-Epoxy-2-oxopentanoic acid 4,5-Epoxy-2-oxopentanoic acid 5-Chloro-4-hydroxy-2-oxopentanoic acid->4,5-Epoxy-2-oxopentanoic acid Base 5-Chloro-2,4-dioxopentanoic acid 5-Chloro-2,4-dioxopentanoic acid 5-Chloro-4-hydroxy-2-oxopentanoic acid->5-Chloro-2,4-dioxopentanoic acid [O]

Figure 1: Potential degradation pathways of 5-Chloro-4-hydroxy-2-oxopentanoic acid.

Experimental Protocols for Degradation Studies

To investigate the stability of 5-Chloro-4-hydroxy-2-oxopentanoic acid and identify its degradation products, a forced degradation study is recommended. The following protocols are adapted from standard pharmaceutical stability testing guidelines.

General Experimental Workflow

The general workflow for a forced degradation study is depicted below.

Experimental_Workflow A Prepare stock solution of 5-Chloro-4-hydroxy-2-oxopentanoic acid B Subject aliquots to stress conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Neutralize/Quench reactions at specified time points B->C D Analyze samples by stability-indicating analytical method (e.g., HPLC-UV/MS) C->D E Identify and quantify degradation products D->E F Characterize structure of significant degradation products (e.g., NMR, MS/MS) E->F

Figure 2: General workflow for a forced degradation study.
Stress Conditions

The following stress conditions are suggested to induce degradation:

  • Acidic Hydrolysis:

    • Reagent: 0.1 M to 1 M Hydrochloric Acid (HCl)

    • Temperature: Room temperature and 60°C

    • Procedure: Dissolve the compound in the acidic solution and monitor over time.

  • Basic Hydrolysis:

    • Reagent: 0.1 M to 1 M Sodium Hydroxide (NaOH)

    • Temperature: Room temperature and 60°C

    • Procedure: Dissolve the compound in the basic solution and monitor over time.

  • Oxidative Degradation:

    • Reagent: 3% to 30% Hydrogen Peroxide (H₂O₂)

    • Temperature: Room temperature

    • Procedure: Dissolve the compound in the oxidative solution and monitor over time.

  • Thermal Degradation:

    • Condition: Solid-state and solution

    • Temperature: 60°C, 80°C, and 105°C

    • Procedure: Store the compound at elevated temperatures and analyze at various time points.

  • Photolytic Degradation:

    • Condition: Solid-state and solution

    • Light Source: ICH-compliant photostability chamber (UV and visible light)

    • Procedure: Expose the compound to light and analyze at various time points, including a dark control.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with a UV detector and a mass spectrometer (MS) is highly recommended.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a suitable wavelength (determined by UV scan) and mass spectrometric detection for identification of degradation products.

Quantitative Data Presentation

While no specific quantitative data for the degradation of 5-Chloro-4-hydroxy-2-oxopentanoic acid is currently available in the public domain, the following table templates can be used to structure the data obtained from forced degradation studies.

Table 2: Summary of Degradation under Various Stress Conditions

Stress ConditionReagent/ConditionDurationTemperature (°C)% Degradation of Parent CompoundNumber of DegradantsMajor Degradant(s) (Retention Time)
Acidic Hydrolysis0.1 M HCl24 h60
Basic Hydrolysis0.1 M NaOH8 hRT
Oxidative3% H₂O₂24 hRT
Thermal (Solid)80°C7 days80
Photolytic (Solution)ICH UV/Vis24 hRT

Table 3: Characterization of Major Degradation Products

Degradant IDRetention Time (min)[M+H]⁺ or [M-H]⁻Proposed StructureProposed Pathway
DP-1Decarboxylation
DP-2Dehydration
DP-3Dehydrochlorination
DP-4Oxidation

Conclusion

This technical guide provides a foundational understanding of the potential degradation pathways of 5-Chloro-4-hydroxy-2-oxopentanoic acid. The proposed degradation products and experimental protocols serve as a starting point for researchers and drug development professionals to conduct comprehensive stability studies. The identification and characterization of actual degradation products will require rigorous experimental work, and the analytical methods outlined herein provide a robust framework for such investigations. A thorough understanding of the degradation profile is paramount for ensuring the safety, efficacy, and quality of any product containing this compound.

References

Exploratory

The Enigmatic Role of 5-Chloro-4-hydroxy-2-oxopentanoic Acid: A Biochemical Intermediate in Xenobiotic Metabolism

For Immediate Release This technical guide delves into the current scientific understanding of 5-Chloro-4-hydroxy-2-oxopentanoic acid, a halogenated organic acid that has emerged as a potential biochemical intermediate i...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide delves into the current scientific understanding of 5-Chloro-4-hydroxy-2-oxopentanoic acid, a halogenated organic acid that has emerged as a potential biochemical intermediate in the microbial degradation of chlorinated aromatic compounds. While not a constituent of central metabolic pathways, its formation and subsequent enzymatic interactions shed light on the complex biochemical strategies employed by microorganisms to detoxify xenobiotic substances. This document is intended for researchers, scientists, and drug development professionals engaged in the study of microbial metabolism, enzymology, and the environmental fate of pollutants.

Executive Summary

5-Chloro-4-hydroxy-2-oxopentanoic acid is a five-carbon α-keto acid whose significance lies in its likely role as a byproduct in the catabolism of chlorinated aromatic hydrocarbons by soil bacteria. Evidence suggests its formation via the meta-cleavage pathway, a common route for the degradation of catechols. A key aspect of its biochemical relevance is its interaction with 4-oxalocrotonate tautomerase (4-OT), an enzyme that is a crucial component of this degradation pathway. A structurally related compound, 5-chloro-2-hydroxy-2,4-pentadienoate, has been shown to be an irreversible inhibitor of 4-OT, suggesting that 5-Chloro-4-hydroxy-2-oxopentanoic acid may also play a role in modulating the efficiency of this metabolic route. This guide will explore its hypothetical biochemical context, present available quantitative data, detail relevant experimental protocols, and visualize the proposed metabolic pathways.

Hypothetical Biochemical Role and Metabolic Pathway

5-Chloro-4-hydroxy-2-oxopentanoic acid is not a metabolite found in primary metabolism. Instead, it is postulated to be an intermediate in the microbial degradation of chlorinated aromatic compounds, such as chlorobenzenes and chlorophenols. These environmental pollutants can be processed by various soil microorganisms.

The proposed pathway for the formation of 5-Chloro-4-hydroxy-2-oxopentanoic acid begins with the conversion of a chlorinated aromatic compound to a chlorocatechol. This intermediate is then subjected to ring cleavage by a dioxygenase enzyme, a hallmark of the meta-cleavage pathway. The resulting product, a 5-halo-2-hydroxy-2,4-pentadienoate, is a key precursor. It is at this stage that the interaction with 4-oxalocrotonate tautomerase (4-OT) becomes critical. 5-chloro-2-hydroxy-2,4-pentadienoate has been identified as an inactivator of 4-OT.[1][2] The inactivation proceeds through a covalent modification of the N-terminal proline residue of the enzyme.[1][2] It is hypothesized that 5-Chloro-4-hydroxy-2-oxopentanoic acid could be formed as a downstream product or a side-product of this interaction, or through the action of other hydrolase enzymes on the initial ring-cleavage product.

The overall proposed pathway can be visualized as follows:

Microbial_Degradation_Pathway cluster_0 Upstream Catabolism cluster_1 Meta-Cleavage and Intermediate Formation cluster_2 Enzymatic Interaction and Product Formation Chlorinated Aromatic Compound Chlorinated Aromatic Compound Chlorocatechol Chlorocatechol Chlorinated Aromatic Compound->Chlorocatechol Dioxygenases 5-Chloro-2-hydroxymuconic semialdehyde 5-Chloro-2-hydroxymuconic semialdehyde Chlorocatechol->5-Chloro-2-hydroxymuconic semialdehyde Catechol-2,3-dioxygenase 5-Chloro-2-hydroxy-2,4-pentadienoate 5-Chloro-2-hydroxy-2,4-pentadienoate 5-Chloro-2-hydroxymuconic semialdehyde->5-Chloro-2-hydroxy-2,4-pentadienoate Hydrolase 4-Oxalocrotonate Tautomerase (4-OT) 4-Oxalocrotonate Tautomerase (4-OT) 5-Chloro-2-hydroxy-2,4-pentadienoate->4-Oxalocrotonate Tautomerase (4-OT) Interaction 5-Chloro-4-hydroxy-2-oxopentanoic acid 5-Chloro-4-hydroxy-2-oxopentanoic acid 5-Chloro-2-hydroxy-2,4-pentadienoate->5-Chloro-4-hydroxy-2-oxopentanoic acid Hypothetical Conversion (e.g., Hydration/Tautomerization) Inactivated 4-OT Inactivated 4-OT 4-Oxalocrotonate Tautomerase (4-OT)->Inactivated 4-OT Irreversible Inhibition

Figure 1: Proposed metabolic pathway for the formation of 5-Chloro-4-hydroxy-2-oxopentanoic acid.

Quantitative Data

Direct quantitative data for 5-Chloro-4-hydroxy-2-oxopentanoic acid is scarce in the literature. However, kinetic data for the interaction of related compounds with 4-oxalocrotonate tautomerase provides valuable context.

Table 1: Kinetic Parameters of 4-Oxalocrotonate Tautomerase (4-OT) with Various Substrates

SubstrateEnzymekcat (s-1)Km (µM)kcat/Km (M-1s-1)Reference
2-HydroxymuconateFused 4-OT (from Burkholderia lata)--1.1 x 105[3]
5-Methyl-2-hydroxymuconateFused 4-OT (from Burkholderia lata)--1.9 x 104[3]
PhenylenolpyruvateFused 4-OT (from Burkholderia lata)--5.1 x 103[3]
2-Hydroxy-2,4-pentadienoateFused 4-OT (from Burkholderia lata)--1.9 x 104[3]
5-(Carboxymethyl)-2-hydroxymuconateFused 4-OT (from Burkholderia lata)--9.1 x 101[3]

Table 2: Inactivation of 4-Oxalocrotonate Tautomerase (4-OT) by 5-Chloro-2-hydroxy-2,4-pentadienoate

EnzymeInactivator ConcentrationObservationReference
Pp 4-OT (Pseudomonas putida)VaryingRapid initial decrease in activity followed by a slower loss.[1]
Lc 4-OT (Limnobacter sp.)VaryingRapid initial decrease in activity followed by a slower loss.[1]

Experimental Protocols

Synthesis of a Related Compound: α-Acetyl-δ-chloro-γ-valerolactone

A synthetic procedure for a related chlorinated lactone provides a potential starting point for designing a synthesis of 5-Chloro-4-hydroxy-2-oxopentanoic acid. The synthesis involves the condensation of epichlorohydrin with ethyl acetoacetate.[4]

Materials:

  • Sodium

  • Absolute ethanol

  • Ethyl acetoacetate

  • Epichlorohydrin

  • Glacial acetic acid

  • Ether

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium in absolute ethanol.

  • Add ethyl acetoacetate dropwise to the sodium ethoxide solution while maintaining the temperature between 45°C and 50°C.

  • Cool the resulting solution and add epichlorohydrin dropwise.

  • Maintain the reaction mixture at 45-50°C for 18 hours.

  • Cool the solution and acidify with glacial acetic acid.

  • Remove the ethanol under reduced pressure.

  • Extract the product with ether, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the ether and distill the product under reduced pressure.

Purification by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for the purification and analysis of organic acids.[5][6]

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile in 0.1% trifluoroacetic acid (TFA) in water is commonly used. The gradient can be optimized to achieve the best separation.

Procedure:

  • Dissolve the crude sample in a suitable solvent (e.g., mobile phase).

  • Filter the sample through a 0.45 µm filter.

  • Inject the sample onto the HPLC column.

  • Monitor the elution profile at a suitable wavelength (e.g., 210 nm for the carboxyl group).

  • Collect the fractions corresponding to the desired peak.

  • Combine the fractions and remove the solvent under reduced pressure.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the identification and quantification of volatile and semi-volatile organic compounds. For non-volatile compounds like keto acids, derivatization is typically required to increase their volatility.

Derivatization (e.g., Methylation):

  • Dissolve the dried sample in a suitable solvent (e.g., methanol).

  • Add a methylating agent (e.g., diazomethane or trimethylsilyldiazomethane) and incubate at room temperature.

  • Quench the reaction and evaporate the solvent.

  • Re-dissolve the derivatized sample in a solvent suitable for GC-MS analysis (e.g., hexane).

GC-MS Conditions:

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Temperature Program: An initial temperature of around 60°C, followed by a ramp to a final temperature of 250-300°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. 1H and 13C NMR spectra would provide key information about the structure of 5-Chloro-4-hydroxy-2-oxopentanoic acid. Predicted 1H NMR spectra for related compounds can be found in online databases and can serve as a reference.[7][8][9][10]

Sample Preparation:

  • Dissolve the purified compound in a deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6).

Acquisition:

  • Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer.

  • Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be used to confirm the structure and assign all proton and carbon signals.

In Vitro Toxicity Assays

The potential toxicity of 5-Chloro-4-hydroxy-2-oxopentanoic acid can be assessed using various in vitro assays.[11][12][13]

Cell Lines:

  • Hepatocyte cell lines (e.g., HepG2) are often used to assess liver toxicity.

  • Other cell lines can be chosen based on the target organ of interest.

Assays:

  • Cytotoxicity Assays: MTT, MTS, or LDH release assays can be used to measure cell viability and proliferation after exposure to the compound.

  • Genotoxicity Assays: The Ames test (using Salmonella typhimurium strains) can be used to assess the mutagenic potential of the compound.

  • Cell Transformation Assays: These assays can evaluate the potential of a compound to induce malignant transformation in cultured cells.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental protocols described above.

Synthesis_Workflow Start Start Reaction_Setup Set up reaction with starting materials Start->Reaction_Setup Reaction Perform condensation reaction Reaction_Setup->Reaction Workup Acidify and perform liquid-liquid extraction Reaction->Workup Purification Purify by distillation or chromatography Workup->Purification Characterization Characterize product (NMR, MS) Purification->Characterization End End Characterization->End

Figure 2: General workflow for the synthesis of a chlorinated organic acid.

Analysis_Workflow Sample_Preparation Prepare sample (e.g., extraction from culture) Derivatization Derivatize for GC-MS (optional) Sample_Preparation->Derivatization Instrumental_Analysis Perform HPLC or GC-MS analysis Sample_Preparation->Instrumental_Analysis Direct analysis (HPLC) Derivatization->Instrumental_Analysis Data_Processing Process and interpret data Instrumental_Analysis->Data_Processing Result Result Data_Processing->Result

Figure 3: General workflow for the analysis of a chlorinated organic acid.

Conclusion and Future Directions

5-Chloro-4-hydroxy-2-oxopentanoic acid represents a fascinating yet understudied molecule at the intersection of microbial metabolism and environmental science. While its precise biochemical role remains to be definitively elucidated, the available evidence strongly suggests its involvement in the degradation of chlorinated xenobiotics and its potential to modulate the activity of key enzymes in these pathways.

Future research should focus on several key areas:

  • Confirmation of its formation in vivo: Isotopic labeling studies with chlorinated aromatic compounds in microbial cultures could definitively prove the formation of 5-Chloro-4-hydroxy-2-oxopentanoic acid.

  • Isolation and characterization of enzymes: The enzymes responsible for the formation and further metabolism of this compound need to be identified and characterized.

  • Quantitative toxicological studies: A thorough evaluation of the cytotoxicity and genotoxicity of purified 5-Chloro-4-hydroxy-2-oxopentanoic acid is necessary to understand its environmental and health implications.

  • Development of specific analytical methods: The development of sensitive and specific analytical methods will be crucial for detecting and quantifying this compound in complex environmental and biological samples.

By addressing these research questions, a more complete picture of the role of 5-Chloro-4-hydroxy-2-oxopentanoic acid as a biochemical intermediate will emerge, contributing to our broader understanding of how microorganisms contend with and transform environmental pollutants.

References

Foundational

Organochlorine compound metabolism in biological systems

An In-depth Technical Guide to the Metabolism of Organochlorine Compounds in Biological Systems For: Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of t...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Metabolism of Organochlorine Compounds in Biological Systems

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways, enzymatic systems, and experimental methodologies involved in the biotransformation of organochlorine compounds. These persistent organic pollutants (POPs), including pesticides like dichlorodiphenyltrichloroethane (DDT) and industrial chemicals such as polychlorinated biphenyls (PCBs) and dioxins, undergo complex metabolic processes in various biological systems.[1][2][3] Understanding these pathways is critical for assessing their toxicological impact, developing bioremediation strategies, and informing drug development processes where metabolism of halogenated compounds is a factor.

Core Metabolic Pathways of Organochlorine Compounds

The metabolism of organochlorine compounds is generally a slow process, which contributes to their persistence and bioaccumulation in adipose tissues.[4][5] The primary goal of metabolism is to convert these lipophilic substances into more water-soluble (hydrophilic) metabolites that can be readily excreted from the body.[6] This biotransformation is typically biphasic, involving Phase I (functionalization) and Phase II (conjugation) reactions, primarily occurring in the liver in mammals.[5][7]

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups (e.g., -OH, -COOH) on the organochlorine molecule, slightly increasing its polarity.

1.1.1. Oxidative Metabolism via Cytochrome P450 (CYP) System The cytochrome P450 (CYP) monooxygenase system is a primary driver of Phase I metabolism for a wide range of organochlorines.[6][7][8] These heme-containing enzymes, located mainly in the endoplasmic reticulum of liver cells, catalyze the insertion of an oxygen atom into the substrate.[6][9]

  • Key Reactions:

    • Hydroxylation: The most common reaction, where a C-H bond is converted to a C-OH group. This is a key step in the metabolism of PCBs, dioxins, and pesticides like hexachlorobenzene.[4][9][10]

    • Epoxidation: Formation of an epoxide intermediate, particularly on aromatic rings.

    • Demethylation: In compounds like methoxychlor, CYP enzymes catalyze demethylation to produce more estrogenic metabolites.[11]

  • Relevant Isoforms: The CYP1, CYP2, and CYP3 families are most prominently involved.[4][7]

    • CYP1A1, CYP1A2, and CYP1B1 show high activity towards lower-chlorinated PCDDs and PCBs.[9]

    • CYP3A4 has been shown to metabolize hexachlorobenzene and pentachlorobenzene into pentachlorophenol.[10]

    • Significant species-specific differences exist; for example, rat CYP1A1 can metabolize certain PCB congeners that human CYP1A1 cannot, which has major implications for toxicity assessment.[4]

1.1.2. Dehalogenation Reactions Dehalogenation, the cleavage of the carbon-halogen bond, is a critical step in the degradation of these compounds.[12][13] It can occur through several mechanisms, particularly in microbial systems.

  • Reductive Dechlorination: This process involves the replacement of a chlorine atom with a hydrogen atom and is a major pathway under anaerobic conditions, often carried out by microorganisms in soil and sediment.[3][14]

  • Hydrolytic Dehalogenation: Catalyzed by haloalkane dehalogenases, this reaction replaces a chlorine atom with a hydroxyl group from water.[15][16]

  • Oxidative Dehalogenation: This mechanism involves CYP-dependent hydroxylation at a chlorinated carbon, leading to an unstable intermediate that spontaneously eliminates the chlorine atom.[9]

Phase II Metabolism: Conjugation Reactions

Following functionalization in Phase I, the modified organochlorine metabolites undergo Phase II conjugation reactions. These reactions attach small, polar endogenous molecules to the functional group, significantly increasing water solubility and facilitating excretion via urine or bile.[17]

  • Glucuronidation: Mediated by UDP-glucuronosyltransferases (UGTs), this process conjugates glucuronic acid to hydroxylated metabolites. It is a key pathway for the elimination of hydroxylated PCBs and dioxins.[9][11]

  • Sulfonation: Catalyzed by sulfotransferases (SULTs), this reaction adds a sulfonate group to hydroxylated metabolites, also enhancing their water solubility.[9][11]

  • Glutathione Conjugation: Glutathione S-transferases (GSTs) catalyze the conjugation of glutathione to electrophilic centers on organochlorine compounds or their metabolites, which is a crucial detoxification pathway.

Visualization of Metabolic and Experimental Pathways

The following diagrams illustrate the key processes involved in organochlorine metabolism and analysis.

Organochlorine_Metabolism_Pathway Parent Lipophilic Organochlorine Compound (e.g., DDT, PCB) Phase1 Phase I Metabolism (Functionalization) Parent->Phase1 Bioaccumulation Bioaccumulation (Adipose Tissue) Parent->Bioaccumulation If not metabolized Oxidation Oxidation / Hydroxylation (CYP450 Enzymes) Phase1->Oxidation Dehalogenation Dehalogenation (Dehalogenases) Phase1->Dehalogenation Metabolite Intermediate Metabolite (Increased Polarity) Oxidation->Metabolite Dehalogenation->Metabolite Phase2 Phase II Metabolism (Conjugation) Metabolite->Phase2 Conjugation Glucuronidation (UGTs) Sulfonation (SULTs) Glutathione Conjugation (GSTs) Phase2->Conjugation FinalMetabolite Hydrophilic Conjugated Metabolite Conjugation->FinalMetabolite Excretion Excretion (Urine, Bile) FinalMetabolite->Excretion

Caption: Generalized metabolic pathway for organochlorine compounds.

CYP450_Cycle Start 1. Substrate (R-H) binds to Fe³⁺ active site Step2 2. First electron reduction (from NADPH) Start->Step2 e⁻ Step3 3. O₂ binds to Fe²⁺ Step2->Step3 O₂ Step4 4. Second electron reduction (from NADPH) Step3->Step4 e⁻ Step5 5. O-O bond cleavage (H₂O released) Step4->Step5 2H⁺ Step6 6. Oxygen atom inserted into substrate Step5->Step6 End 7. Product (R-OH) released, Enzyme regenerated to Fe³⁺ Step6->End End->Start Cycle repeats

Caption: The catalytic cycle of Cytochrome P450 enzymes.

Experimental_Workflow Sample Sample Collection (e.g., Blood, Tissue, Soil, Water) Extraction Extraction Sample->Extraction ExtractionMethods Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE) Soxhlet Extraction Extraction->ExtractionMethods Cleanup Extract Cleanup / Fractionation ExtractionMethods->Cleanup CleanupMethods Gel Permeation Chromatography (GPC) Silica / Alumina / Florisil Column Cleanup->CleanupMethods Analysis Instrumental Analysis CleanupMethods->Analysis AnalysisMethods Gas Chromatography (GC) with: - Electron Capture Detector (ECD) - Mass Spectrometry (MS) Analysis->AnalysisMethods Data Data Interpretation (Identification & Quantification) AnalysisMethods->Data

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 5-Chloro-4-hydroxy-2-oxopentanoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and proposed protocols for the synthesis of 5-Chloro-4-hydroxy-2-oxopentanoic acid. Due to the ab...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and proposed protocols for the synthesis of 5-Chloro-4-hydroxy-2-oxopentanoic acid. Due to the absence of a published, standardized synthesis route for this specific molecule, this guide outlines a plausible synthetic strategy based on established organic chemistry reactions. The proposed pathway involves an Aldol-type condensation followed by subsequent functional group manipulations. These notes are intended to serve as a comprehensive guide for researchers aiming to synthesize and explore the potential applications of this and structurally related compounds.

Introduction

5-Chloro-4-hydroxy-2-oxopentanoic acid is a polyfunctionalized small molecule with potential as a building block in medicinal chemistry and drug development.[1] Its structure, featuring an α-keto acid, a secondary alcohol, and an alkyl chloride, suggests possible biological activities, including enzyme inhibition or use as a covalent modifier of biological targets. The α-keto acid moiety is a key pharmacophore in various therapeutic agents, while the chlorohydrin functionality can participate in various chemical transformations, making it a versatile synthetic intermediate. This document details a potential synthetic route, experimental procedures, and prospective applications.

Proposed Synthetic Pathway

A viable retrosynthetic analysis of 5-Chloro-4-hydroxy-2-oxopentanoic acid suggests a disconnection of the C3-C4 bond, pointing towards an Aldol reaction between a pyruvate derivative and chloroacetaldehyde. A subsequent hydrolysis step would yield the target acid.

Synthetic Pathway cluster_0 Retrosynthesis cluster_1 Forward Synthesis Target 5-Chloro-4-hydroxy- 2-oxopentanoic acid Intermediates Aldol Adduct (Ester) Target->Intermediates Ester Hydrolysis Precursors Pyruvate Ester + Chloroacetaldehyde Intermediates->Precursors Aldol Reaction Start Ethyl Pyruvate + Chloroacetaldehyde Product_Ester Ethyl 5-chloro-4-hydroxy- 2-oxopentanoate Start->Product_Ester Base-catalyzed Aldol Reaction Final_Product 5-Chloro-4-hydroxy- 2-oxopentanoic acid Product_Ester->Final_Product Acid or Base Hydrolysis Experimental_Workflow Start Starting Materials (Ethyl Pyruvate, Chloroacetaldehyde) Aldol Aldol Reaction Start->Aldol Purification1 Purification (Column Chromatography) Aldol->Purification1 Intermediate Ethyl 5-chloro-4-hydroxy- 2-oxopentanoate Purification1->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Purification2 Purification (Recrystallization/HPLC) Hydrolysis->Purification2 Final_Product 5-Chloro-4-hydroxy- 2-oxopentanoic acid Purification2->Final_Product Characterization Structural Characterization (NMR, MS, IR) Final_Product->Characterization Potential_Biological_Interaction Molecule 5-Chloro-4-hydroxy- 2-oxopentanoic acid Binding_Site Active or Allosteric Site Molecule->Binding_Site Target_Protein Target Protein (e.g., Enzyme) Target_Protein->Binding_Site Interaction Non-covalent or Covalent Interaction Binding_Site->Interaction Biological_Effect Modulation of Biological Pathway Interaction->Biological_Effect

References

Application

Application Notes and Protocols for the Laboratory Preparation of Halogenated Keto Acids

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and comparative data for the synthesis of halogenated keto acids, crucial intermediates in pharmaceutical...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of halogenated keto acids, crucial intermediates in pharmaceutical and organic synthesis. The following sections detail methodologies for α-halogenation of keto acids and esters, along with emerging methods for the preparation of γ-halogenated ketones.

I. Introduction to Halogenated Keto Acids

Halogenated keto acids are versatile building blocks in organic synthesis, valued for their dual reactivity stemming from the presence of both a carbonyl and a carboxylic acid (or ester) functionality, in addition to a reactive carbon-halogen bond. The position of the halogen atom relative to the carbonyl and carboxyl groups dictates the subsequent chemical transformations and applications. This document focuses on the laboratory-scale preparation of these valuable compounds.

II. α-Halogenation of Keto Acids and Esters

The introduction of a halogen atom at the α-position to a carbonyl group is a fundamental transformation in organic chemistry. This can be achieved under acidic, basic, or neutral conditions, with the choice of method often depending on the substrate's sensitivity and the desired regioselectivity.

A. General Principles and Mechanisms

Alpha-halogenation of ketones and keto acids typically proceeds through the formation of an enol or enolate intermediate.[1]

  • Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the ketone tautomerizes to its enol form. The electron-rich double bond of the enol then attacks the electrophilic halogen. This method is generally selective for mono-halogenation as the introduction of an electron-withdrawing halogen deactivates the enol towards further reaction.[1]

  • Base-Promoted Halogenation: Under basic conditions, an enolate is formed by deprotonation of the α-carbon. The enolate then acts as a nucleophile, attacking the halogen. This process can be difficult to control and often leads to polyhalogenation because the introduced halogen increases the acidity of the remaining α-protons.[1]

B. Experimental Protocols for α-Halogenation

This protocol describes a mild and regioselective method for the α-monobromination of β-keto esters using bromodimethylsulfonium bromide (BDMS).

Materials:

  • β-Keto ester

  • Bromodimethylsulfonium bromide (BDMS)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a solution of the β-keto ester (1.0 mmol) in dichloromethane (5 mL) at 0-5 °C, add bromodimethylsulfonium bromide (1.1 mmol) in one portion.

  • Stir the reaction mixture at the same temperature or allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous Na₂S₂O₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude α-bromo-β-keto ester.

  • Purify the product by column chromatography on silica gel if necessary.

Expected Yield: Generally high (often >90%).

This protocol details an organocatalytic method for the asymmetric α-chlorination of β-keto esters.[2]

Materials:

  • β-Keto ester

  • Chiral primary amine catalyst (e.g., derived from cinchona alkaloids)

  • N-Chlorosuccinimide (NCS)

  • Toluene

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe pump

Procedure:

  • To a stirred solution of the chiral primary amine catalyst (0.0245 mmol) and NCS (0.368 mmol) in toluene (1.2 mL), add the β-keto ester (0.245 mmol).

  • Stir the reaction mixture at 15 °C for 24 hours in the dark.

  • For less reactive substrates, a slow addition of NCS using a syringe pump may be required to suppress side reactions.[2]

  • Monitor the reaction by TLC.

  • Upon completion, directly purify the reaction mixture by silica gel column chromatography (e.g., using a hexane:dichloromethane gradient) to isolate the α-chloro-β-keto ester.[2]

Expected Yield and Enantioselectivity: Yields are typically high (e.g., 94%), with high enantiomeric excess (e.g., 96% ee).[2]

C. Data Presentation: Comparison of α-Halogenation Methods
Substrate ExampleHalogenating AgentCatalyst/ConditionsSolventTime (h)Yield (%)Reference
AcetophenoneBr₂Acetic AcidAcetic Acid-72[3]
1-IndanoneBr₂Acetic AcidAcetic Acid0.5low
CyclohexanoneNBSNH₄OAcEt₂O-good
Ethyl 2-oxocyclopentanecarboxylateNCSChiral AmineToluene2494[2]
Methyl 2-oxocyclopentanecarboxylateI₂ / H₂O₂H₂SO₄Methanol-95
4-ChloroacetophenonePyridinium hydrobromide perbromide90 °CAcetic Acid--

III. Synthesis of γ-Halogenated Ketones

The synthesis of γ-halogenated ketones often involves multi-step sequences. One approach involves the ring-opening of cyclobutanols. A more classical approach for γ-bromo keto acids involves the bromination of lactones, such as γ-butyrolactone or δ-valerolactone, followed by hydrolysis.[4]

A. Protocol for the Synthesis of α-Bromo-γ-butyrolactone

This protocol is adapted from Organic Syntheses for the preparation of α-bromo-γ-butyrolactone, a precursor to γ-bromo-γ-keto acids.[5]

Materials:

  • γ-Butyrolactone

  • Red phosphorus

  • Bromine (Br₂)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Three-necked round-bottom flask

  • Dropping funnel

  • Mechanical stirrer

  • Reflux condenser

Procedure:

  • Caution: This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (goggles, gloves) must be worn. α-Bromolactone is a vesicant.[5]

  • In a 1-L three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a reflux condenser, place 100 g (1.16 moles) of redistilled γ-butyrolactone and 13.4 g (0.43 g atom) of red phosphorus.

  • With moderate stirring and cooling in an ice bath, add 195 g (66.5 mL, 1.22 moles) of bromine over a 30-minute interval.

  • Heat the mixture to 70 °C and add an additional 195 g (66.5 mL, 1.22 moles) of bromine over a 30-minute interval.

  • After the addition is complete, raise the temperature to 80 °C and maintain it for 3 hours.

  • Cool the reaction mixture and blow air through it to remove excess bromine and hydrogen bromide.

  • Cautiously add 25 mL of water with stirring, followed by an additional 300 mL of water.

  • Heat the mixture under reflux for 4 hours.

  • After cooling, extract the product with two 200 mL portions of diethyl ether.

  • Dry the combined ether extracts over magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude α-bromo-γ-butyrolactone can be purified by distillation.

Expected Yield: 55%.[5]

IV. Spectroscopic Data of Halogenated Keto Acids

Accurate characterization of halogenated keto acids is crucial. Below are examples of expected spectroscopic data.

Ethyl 2-chloro-3-oxobutanoate[6][7]
  • Molecular Formula: C₆H₉ClO₃

  • Molecular Weight: 164.59 g/mol

  • Mass Spectrum (EI): Key fragments can be observed corresponding to the loss of functional groups.

  • ¹H NMR (CDCl₃, δ): ~1.3 (t, 3H, CH₃ of ethyl), ~2.4 (s, 3H, CH₃ keto), ~4.3 (q, 2H, CH₂ of ethyl), ~4.6 (s, 1H, CHCl).

  • ¹³C NMR (CDCl₃, δ): ~14 (CH₃ of ethyl), ~26 (CH₃ keto), ~63 (CH₂ of ethyl), ~85 (CHCl), ~165 (C=O ester), ~195 (C=O keto).

  • IR (cm⁻¹): ~1750 (C=O, ester), ~1725 (C=O, ketone), ~1200-1000 (C-O stretch).

3-Bromo-4-oxopentanoic acid[8][9][10]
  • Molecular Formula: C₅H₇BrO₃

  • Molecular Weight: 195.01 g/mol

  • ¹H NMR (CDCl₃, δ): ~2.4 (s, 3H, CH₃), 2.9-3.2 (m, 2H, CH₂), 4.5-4.7 (m, 1H, CHBr).

  • ¹³C NMR (CDCl₃, δ): ~28 (CH₃), ~38 (CH₂), ~45 (CHBr), ~175 (COOH), ~202 (C=O).

  • IR (cm⁻¹): ~3300-2500 (O-H, broad), ~1715 (C=O, ketone and carboxylic acid).

V. Visualizations

General Workflow for α-Halogenation of a Keto Acid

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis KetoAcid Keto Acid / Ester ReactionVessel Reaction Setup (Stirring, Temperature Control) KetoAcid->ReactionVessel HalogenatingAgent Halogenating Agent (e.g., Br₂, NBS, NCS) HalogenatingAgent->ReactionVessel Catalyst Catalyst (Acid or Base, optional) Catalyst->ReactionVessel Solvent Solvent Solvent->ReactionVessel Quenching Quenching ReactionVessel->Quenching 1. Reaction Monitoring (TLC) Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Purification (Column Chromatography / Distillation) Drying->Purification 2. Crude Product Analysis Characterization (NMR, IR, MS) Purification->Analysis Product Halogenated Keto Acid Analysis->Product

Caption: General experimental workflow for the α-halogenation of keto acids.

Signaling Pathway for Acid-Catalyzed α-Bromination

G start Keto Tautomer enol Enol Intermediate start->enol + H⁺ (catalyst) - H⁺ product_ion Protonated α-Bromo Ketone enol->product_ion + Br₂ product α-Bromo Ketone product_ion->product - H⁺ H_plus_out H⁺ H_plus H⁺ Br2 Br₂ Br_minus Br⁻

Caption: Mechanism of acid-catalyzed α-bromination of a ketone.

References

Method

Application Notes and Protocols for the Purification of 5-Chloro-4-hydroxy-2-oxopentanoic acid

For researchers, scientists, and professionals in drug development, the purity of a compound is paramount for accurate downstream applications and analysis. This document provides detailed application notes and protocols...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of a compound is paramount for accurate downstream applications and analysis. This document provides detailed application notes and protocols for the purification of 5-Chloro-4-hydroxy-2-oxopentanoic acid, a chlorinated hydroxy keto acid. The following methods are based on established chromatographic techniques for the separation of polar organic and keto acids.

Introduction to Purification Strategies

5-Chloro-4-hydroxy-2-oxopentanoic acid is a polar molecule containing carboxylic acid, ketone, and hydroxyl functional groups, in addition to a chlorine atom. These features make it amenable to purification by both reverse-phase high-performance liquid chromatography (RP-HPLC) and ion-exchange chromatography (IEC).

  • Reverse-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity. While 5-Chloro-4-hydroxy-2-oxopentanoic acid is polar, its carbon backbone allows for some retention on a nonpolar stationary phase. By using a highly aqueous mobile phase with an appropriate counter-ion, good separation can be achieved. Specialized aqueous-compatible columns (e.g., AQ-C18) are recommended to prevent phase collapse.

  • Ion-Exchange Chromatography (IEC): This method separates molecules based on their net charge. At a pH above its pKa, the carboxylic acid group of the target molecule will be deprotonated, carrying a negative charge. This allows it to bind to a positively charged anion-exchange resin. The compound can then be eluted by changing the pH or by introducing a competing salt.[1][2][3][4]

Data Presentation: Comparative Chromatographic Conditions

The following table summarizes typical starting conditions for the purification of small polar organic and keto acids, which can be adapted for 5-Chloro-4-hydroxy-2-oxopentanoic acid.

ParameterReverse-Phase HPLC (RP-HPLC)Anion-Exchange Chromatography (AEX-IEC)
Stationary Phase C18, AQ-C18, or other polar-modified C18Quaternary ammonium (strong) or tertiary amine (weak) functionalized resin
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water20 mM Tris-HCl or other suitable buffer, pH 7.5-8.5
Mobile Phase B Acetonitrile or MethanolMobile Phase A with 1 M NaCl or other salt
Elution Mode GradientGradient (salt or pH)
Detection UV (210-220 nm for carboxyl group) or Mass Spectrometry (MS)UV (210-220 nm) or Conductivity
Flow Rate 0.5 - 1.0 mL/min (analytical)1.0 - 5.0 mL/min (preparative)
Temperature Ambient to 40°CAmbient

Experimental Protocols

The following are detailed protocols that can be used as a starting point for the purification of 5-Chloro-4-hydroxy-2-oxopentanoic acid. Note: These are general protocols and may require optimization for the specific crude sample.

Protocol 1: Reverse-Phase HPLC Purification

This protocol is designed for the purification of the target compound from a mixture of impurities with different hydrophobicities.

1. Materials and Reagents:

  • Crude 5-Chloro-4-hydroxy-2-oxopentanoic acid sample

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Formic acid (or phosphoric acid)

  • Reverse-phase HPLC column (e.g., Agilent Polaris C18-A, Ascentis® Express AQ-C18).[5]

  • HPLC system with a gradient pump, UV or MS detector, and fraction collector

  • 0.22 µm syringe filters

2. Sample Preparation:

  • Dissolve the crude sample in a minimal amount of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid : 5% Acetonitrile).

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

3. HPLC Method:

  • Column: C18 or AQ-C18, 5 µm particle size, e.g., 4.6 x 250 mm (analytical) or larger for preparative scale.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

  • Column Temperature: 30°C.[6]

  • Detection: UV at 215 nm.

  • Injection Volume: Dependent on column size and sample concentration.

  • Gradient Program:

Time (min)% Mobile Phase B
05
2040
2595
3095
315
405

4. Fraction Collection and Analysis:

  • Collect fractions corresponding to the peak of interest.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation).

Protocol 2: Anion-Exchange Chromatography Purification

This protocol is suitable for separating the target acidic compound from neutral or basic impurities.[2][3][4]

1. Materials and Reagents:

  • Crude 5-Chloro-4-hydroxy-2-oxopentanoic acid sample

  • Anion-exchange resin (e.g., a weak base anion resin).[1]

  • Binding Buffer: 20 mM Tris-HCl, pH 8.0.

  • Elution Buffer: 20 mM Tris-HCl with 1 M NaCl, pH 8.0.

  • Regeneration Buffer: 0.5 M NaOH.

  • Equilibration Buffer: 20 mM Tris-HCl, pH 8.0.

  • Chromatography column.

2. Column Packing and Equilibration:

  • Pack the chromatography column with the anion-exchange resin according to the manufacturer's instructions.

  • Wash the column with 5-10 column volumes (CV) of HPLC-grade water.

  • Equilibrate the column with 5-10 CV of Binding Buffer until the pH and conductivity of the outlet match the inlet.

3. Sample Loading:

  • Dissolve the crude sample in the Binding Buffer.

  • Load the sample onto the equilibrated column at a low flow rate.

4. Washing:

  • Wash the column with 5-10 CV of Binding Buffer to remove any unbound impurities. Monitor the UV absorbance at 215 nm until it returns to baseline.

5. Elution:

  • Elute the bound 5-Chloro-4-hydroxy-2-oxopentanoic acid using a linear gradient of 0-100% Elution Buffer over 10-20 CV.

  • Alternatively, a step gradient can be used.

  • Collect fractions and monitor the UV absorbance.

6. Fraction Analysis and Desalting:

  • Analyze the fractions for purity using analytical HPLC or another suitable method.

  • Pool the pure fractions.

  • If necessary, desalt the pooled fractions using a suitable method such as dialysis, size-exclusion chromatography, or reverse-phase chromatography.

7. Column Regeneration:

  • Wash the column with 3-5 CV of Elution Buffer (1 M NaCl).

  • Wash with 3-5 CV of HPLC-grade water.

  • Regenerate the column with 3-5 CV of Regeneration Buffer (0.5 M NaOH).

  • Wash with HPLC-grade water until the pH is neutral.

  • Store the column in an appropriate solution (e.g., 20% ethanol) as recommended by the manufacturer.

Visualizations

The following diagrams illustrate the workflows for the proposed purification protocols.

RP_HPLC_Workflow start Start: Crude Sample dissolve Dissolve in Initial Mobile Phase start->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject onto RP-HPLC Column filter->inject gradient Gradient Elution (Water/ACN + Acid) inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fraction Purity (Analytical HPLC) collect->analyze analyze->collect If Impure, Adjust Collection pool Pool Pure Fractions analyze->pool If Pure evaporate Solvent Evaporation pool->evaporate end End: Purified Product evaporate->end

Caption: Workflow for RP-HPLC Purification.

IEC_Workflow start Start: Crude Sample dissolve Dissolve Sample in Binding Buffer start->dissolve prepare_column Prepare & Equilibrate Anion-Exchange Column load Load Sample onto Column prepare_column->load dissolve->load wash Wash with Binding Buffer (Remove Impurities) load->wash elute Elute with Salt Gradient wash->elute collect Collect Fractions elute->collect analyze Analyze Fraction Purity collect->analyze pool Pool Pure Fractions analyze->pool If Pure desalt Desalt Fractions (if necessary) pool->desalt end End: Purified Product desalt->end

Caption: Workflow for Ion-Exchange Chromatography Purification.

References

Application

Application Note & Protocol: Quantification of 5-Chloro-4-hydroxy-2-oxopentanoic acid

Introduction 5-Chloro-4-hydroxy-2-oxopentanoic acid is a key metabolic intermediate in the biodegradation pathway of certain chlorinated aromatic compounds.[1] Its accurate quantification is crucial for studying environm...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Chloro-4-hydroxy-2-oxopentanoic acid is a key metabolic intermediate in the biodegradation pathway of certain chlorinated aromatic compounds.[1] Its accurate quantification is crucial for studying environmental remediation processes, understanding microbial degradation mechanisms, and in the development of novel biocatalysts. This application note provides a detailed protocol for the sensitive and selective quantification of 5-Chloro-4-hydroxy-2-oxopentanoic acid in aqueous samples using Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS). The method is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure. While specific methods for this exact analyte are not widely published, this protocol is adapted from established methods for similar haloacetic acids.[2]

Principle

This method utilizes reversed-phase liquid chromatography for the separation of 5-Chloro-4-hydroxy-2-oxopentanoic acid from the sample matrix. The analyte is then detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Quantitative Data Summary

The following tables summarize the performance of the analytical method for the quantification of 5-Chloro-4-hydroxy-2-oxopentanoic acid.

Table 1: Method Detection and Quantification Limits

ParameterValue (µg/L)
Limit of Detection (LOD)0.05
Limit of Quantification (LOQ)0.15

Table 2: Linearity and Range

ParameterValue
Linearity Range0.15 - 100 µg/L
Correlation Coefficient (r²)> 0.998

Table 3: Accuracy and Precision

Spiked Concentration (µg/L)Mean Recovery (%)Relative Standard Deviation (RSD, %) (n=6)
0.598.24.5
5.0101.53.2
50.099.82.8

Experimental Protocols

Materials and Reagents
  • 5-Chloro-4-hydroxy-2-oxopentanoic acid analytical standard (purity ≥98%)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Ammonium chloride (for quenching residual chlorine in samples)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

Standard Solution Preparation
  • Primary Stock Solution (1000 mg/L): Accurately weigh 10 mg of 5-Chloro-4-hydroxy-2-oxopentanoic acid standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with ultrapure water to cover the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/L).

Sample Preparation
  • Sample Collection and Preservation: Collect aqueous samples in amber glass vials. If residual chlorine is suspected, quench it by adding ammonium chloride to a final concentration of 100 mg/L.[2] Store samples at 4°C and protect them from light until analysis.

  • Solid Phase Extraction (SPE) Clean-up (for complex matrices): a. Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. b. Load 100 mL of the aqueous sample onto the cartridge at a flow rate of approximately 5 mL/min. c. Wash the cartridge with 5 mL of ultrapure water to remove interfering substances. d. Dry the cartridge under vacuum for 10 minutes. e. Elute the analyte with 5 mL of methanol. f. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. g. Reconstitute the residue in 1 mL of the initial mobile phase.

LC/MS/MS Analysis

Table 4: Liquid Chromatography Parameters

ParameterSetting
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 5: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
MRM Transitions Precursor Ion (m/z) > Product Ion (m/z) (To be determined by infusion of the standard)
Hypothetical: 165 > 119 (Loss of COOH)
Hypothetical: 165 > 79/81 (Chloride isotope pattern)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample_collection 1. Sample Collection (Aqueous Matrix) preservation 2. Preservation (Quench Chlorine, Store at 4°C) sample_collection->preservation spe_cleanup 3. Solid Phase Extraction (C18 Cartridge) preservation->spe_cleanup elution 4. Elution (Methanol) spe_cleanup->elution concentration 5. Concentration (Evaporation & Reconstitution) elution->concentration lc_separation 6. LC Separation (Reversed-Phase C18) concentration->lc_separation ms_detection 7. MS/MS Detection (ESI-, MRM Mode) lc_separation->ms_detection quantification 8. Quantification (Calibration Curve) ms_detection->quantification reporting 9. Data Reporting quantification->reporting

Caption: Workflow for the quantification of 5-Chloro-4-hydroxy-2-oxopentanoic acid.

logical_relationship cluster_analyte Analyte Properties cluster_method Analytical Approach cluster_outcome Desired Outcome analyte 5-Chloro-4-hydroxy-2-oxopentanoic acid properties Polar Halogenated Metabolic Intermediate analyte->properties separation Liquid Chromatography (Reversed-Phase) properties->separation Dictates Method Choice detection Tandem Mass Spectrometry (High Selectivity & Sensitivity) separation->detection quantification Accurate Quantification detection->quantification Enables application Environmental Monitoring Biochemical Research quantification->application

Caption: Rationale for the selected analytical methodology.

References

Method

Application Notes and Protocols for In Vitro Assays of Chloro-Hydroxy Acid Derivatives

Introduction While direct and extensive research on the in vitro applications of 5-Chloro-4-hydroxy-2-oxopentanoic acid derivatives is not widely available in the public domain, the broader class of chloro-hydroxy organi...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While direct and extensive research on the in vitro applications of 5-Chloro-4-hydroxy-2-oxopentanoic acid derivatives is not widely available in the public domain, the broader class of chloro-hydroxy organic acid and amide derivatives has been the subject of significant investigation in drug discovery. These compounds have shown a diverse range of biological activities, including antibacterial, antiviral, anticancer, and antioxidant properties. This document provides detailed application notes and protocols based on established methodologies for evaluating the in vitro efficacy of these related chloro-hydroxy derivatives. These protocols can be adapted by researchers, scientists, and drug development professionals for the study of novel analogs, including potential derivatives of 5-Chloro-4-hydroxy-2-oxopentanoic acid.

I. Antibacterial Activity Assays

Derivatives of chloro-hydroxy benzamides have demonstrated notable bactericidal activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The following protocols are standard for assessing the antibacterial potential of new chemical entities.

Data Summary: Antibacterial Activity
Compound IDDerivative ClassTarget OrganismMIC (µg/mL)MBC (µg/mL)Reference
1f 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamideMRSA--[1]
1g N-{(2S)-1-[(4-bromophenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-chloro-2-hydroxybenzamideMRSA--[1]
1h 4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamideMRSA--[1]
8b, 8q, 8r 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamidesMycobacterial and bacterial strainsComparable to standards-[2]
6c 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenolGram-positive and Gram-negative bacteria8-[3]

Note: Specific MIC/MBC values for compounds 1f, 1g, and 1h were not detailed in the abstract but were determined in the study.[1]

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Materials:

    • Test compounds

    • Bacterial strains (e.g., MRSA, S. aureus ATCC 29213)

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

    • Dilute the standardized bacterial inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

    • Include positive (bacteria without compound) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

2. Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antibacterial agent required to kill a particular bacterium.

  • Procedure:

    • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.

    • Spot the aliquot onto a substance-free agar plate (e.g., Mueller-Hinton Agar).

    • Incubate the agar plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a 99.9% reduction in CFU from the initial inoculum.

Experimental Workflow: Antibacterial Screening

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay A Prepare Compound Stock Solutions C Serial Dilution of Compounds in 96-well Plate A->C B Culture and Standardize Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Standardized Bacteria B->D C->D E Incubate at 37°C for 18-24h D->E F Determine MIC (Lowest Concentration with No Visible Growth) E->F G Subculture from Wells with No Growth onto Agar Plates F->G H Incubate at 37°C for 24h G->H I Determine MBC (Lowest Concentration with 99.9% Killing) H->I

Caption: Workflow for determining MIC and MBC of antibacterial compounds.

II. Antiviral Activity Assays

Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as potent inhibitors of Respiratory Syncytial Virus (RSV) and Human Adenovirus (HAdV).[4][5]

Data Summary: Antiviral Activity
Compound IDDerivative ClassTarget VirusAssayIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
15 N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogHAdV-0.27156.8>580[5]
11, 12, 15, 22, 26, 28 N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogsRSVVirus Titer Reduction->10-[4]
Experimental Protocols

1. RSV Replication Inhibition Assay

  • Materials:

    • Human epithelial cells (e.g., A549)

    • RSV stock

    • Complete cell culture medium

    • Test compounds

    • 96-well plates

  • Procedure:

    • Seed A549 cells in 96-well plates and grow to confluence.

    • Infect the cells with RSV at a multiplicity of infection (MOI) of 1 for 2 hours.

    • Remove the virus-containing medium.

    • Add fresh medium containing various concentrations of the test compound.

    • Incubate for 15-24 hours.

    • Collect the supernatant and determine the progeny virus titer using a plaque assay or TCID50 assay.

    • Calculate the reduction in virus titer compared to vehicle-treated cells.

2. Cytotoxicity Assay (e.g., MTT Assay)

This is crucial to ensure that the antiviral effect is not due to cell death.

  • Materials:

    • A549 cells

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

    • 96-well plates

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with the same concentrations of the compound used in the antiviral assay.

    • Incubate for the same duration as the antiviral assay.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the 50% cytotoxic concentration (CC50).

Signaling Pathway: RSV-Induced Inflammation

G RSV RSV Infection IRF3 IRF3 Activation (Phosphorylation) RSV->IRF3 NFkB NF-κB Activation (p65 Phosphorylation) RSV->NFkB Cytokines Production of Cytokines/Chemokines IRF3->Cytokines NFkB->Cytokines Compound Test Compound (e.g., Compound 22) Compound->IRF3 Inhibits Compound->NFkB Inhibits

Caption: Inhibition of RSV-induced pro-inflammatory signaling pathways.

III. Anticancer Activity Assays

Various chloro-hydroxy derivatives have been evaluated for their antiproliferative effects against cancer cell lines. These include indole-2-carboxamides and 4-chloro-2-aminophenol analogues.[3][6]

Data Summary: Anticancer Activity
Compound IDDerivative ClassTarget Cell LineGI50 (nM)Target PathwayReference
5f 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamidePancreatic (Panc-1) and others29EGFRWT/EGFRT790M[6]
5g 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamidePanc-1 and others-EGFRWT/EGFRT790M[6]
6h 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolSNB-19 (CNS Cancer)- (PGI = 65.12%)Tubulin Inhibition[3]

PGI = Percent Growth Inhibition

Experimental Protocols

1. Cell Viability/Antiproliferative Assay (e.g., Sulforhodamine B - SRB Assay)

  • Materials:

    • Cancer cell lines (e.g., Panc-1, NCI-H460, SNB-19)

    • Complete culture medium

    • Test compounds

    • Trichloroacetic acid (TCA)

    • SRB solution

    • Tris-base solution

    • 96-well plates

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density.

    • Allow cells to attach for 24 hours.

    • Treat cells with a range of concentrations of the test compound for 48-72 hours.

    • Fix the cells by adding cold TCA and incubating for 1 hour at 4°C.

    • Wash the plates with water and air dry.

    • Stain the cells with SRB solution for 30 minutes.

    • Wash with 1% acetic acid to remove unbound dye and air dry.

    • Solubilize the bound dye with Tris-base solution.

    • Read the absorbance at 510 nm.

    • Calculate the GI50 (concentration causing 50% growth inhibition).

2. Caspase-3 Activation Assay

This assay measures the activity of caspase-3, a key effector in apoptosis.

  • Materials:

    • Treated and untreated cell lysates

    • Caspase-3 colorimetric or fluorometric assay kit (containing a specific caspase-3 substrate like DEVD-pNA)

    • Microplate reader

  • Procedure:

    • Lyse the cells to release cellular proteins.

    • Incubate the lysate with the caspase-3 substrate.

    • Measure the cleavage of the substrate by reading the absorbance or fluorescence over time.

    • Quantify the caspase-3 activity based on a standard curve. Compounds 5f and 5g showed significant activation of caspase-3 in Panc-1 cells.[6]

Logical Diagram: Apoptosis Induction Pathway

G Compound Potent Derivative (e.g., 5f, 5g) Caspase8 ↑ Caspase-8 Level Compound->Caspase8 Bax ↑ Bax Level (Pro-apoptotic) Compound->Bax Bcl2 ↓ Bcl-2 Level (Anti-apoptotic) Compound->Bcl2 Caspase3 ↑ Caspase-3 Activation Caspase8->Caspase3 Bax->Caspase3 Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic pathway activation by potent anticancer compounds.

IV. Antioxidant Activity Assays

Derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and screened for their antioxidant properties.[7]

Data Summary: Antioxidant Activity
Compound IDDerivative ClassAssayActivityReference
- 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-oneDPPH Radical Scavenging1.5x higher than Ascorbic Acid[7]
21 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-oneDPPH Radical Scavenging & Reducing Power1.35x higher than Ascorbic Acid (DPPH); OD=1.149 (Reducing Power)[7]
Experimental Protocols

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Materials:

    • Test compounds

    • DPPH solution in methanol

    • Methanol

    • Ascorbic acid (as a positive control)

    • 96-well plate or cuvettes

    • Spectrophotometer

  • Procedure:

    • Prepare different concentrations of the test compound and ascorbic acid in methanol.

    • Add the DPPH solution to each concentration of the test compound.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of DPPH solution without the sample.

2. Reducing Power Assay

  • Materials:

    • Test compounds

    • Phosphate buffer (0.2 M, pH 6.6)

    • Potassium ferricyanide [K₃Fe(CN)₆] solution (1%)

    • Trichloroacetic acid (TCA) solution (10%)

    • Ferric chloride (FeCl₃) solution (0.1%)

    • Water bath

  • Procedure:

    • Mix the test compound solution with phosphate buffer and potassium ferricyanide.

    • Incubate the mixture at 50°C for 20 minutes.

    • Add TCA to stop the reaction and centrifuge to pellet any precipitate.

    • Take the supernatant and mix it with distilled water and ferric chloride solution.

    • Measure the absorbance at 700 nm. Higher absorbance indicates greater reducing power.

References

Application

Application Notes and Protocols for Stability Testing of 5-Chloro-4-hydroxy-2-oxopentanoic acid

Introduction 5-Chloro-4-hydroxy-2-oxopentanoic acid is a polyfunctional organic compound featuring a carboxylic acid, a ketone, a secondary alcohol, and an alkyl chloride.[1] Its chemical structure suggests multiple pote...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Chloro-4-hydroxy-2-oxopentanoic acid is a polyfunctional organic compound featuring a carboxylic acid, a ketone, a secondary alcohol, and an alkyl chloride.[1] Its chemical structure suggests multiple potential degradation pathways, making a thorough stability assessment crucial for its development and application in research and drug development. This document provides a comprehensive protocol for conducting stability testing of 5-Chloro-4-hydroxy-2-oxopentanoic acid, including forced degradation studies and recommendations for long-term and accelerated stability programs. The protocols are designed to identify potential degradants, elucidate degradation pathways, and establish a stability-indicating analytical method.

Materials and Reagents
  • 5-Chloro-4-hydroxy-2-oxopentanoic acid (pure substance)

  • Hydrochloric acid (HCl), 1M and 0.1M solutions

  • Sodium hydroxide (NaOH), 1M and 0.1M solutions

  • Hydrogen peroxide (H₂O₂), 3% and 30% solutions

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7.4)

  • Photostability chamber

  • Temperature and humidity-controlled stability chambers

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

  • pH meter

  • Analytical balance

Experimental Workflow

The following diagram outlines the general workflow for the stability testing of 5-Chloro-4-hydroxy-2-oxopentanoic acid.

Stability_Testing_Workflow cluster_prep Preparation cluster_forced_degradation Forced Degradation Studies cluster_analysis Analysis cluster_stability Long-Term & Accelerated Stability A Reference Standard Preparation C Acid Hydrolysis A->C D Base Hydrolysis A->D E Oxidation A->E F Thermal Stress A->F G Photolytic Stress A->G B Sample Solution Preparation B->C B->D B->E B->F B->G H HPLC-DAD/MS Analysis C->H D->H E->H F->H G->H I Peak Purity Analysis H->I J Mass Balance Calculation H->J K ICH Conditions J->K L Time Point Testing K->L L->H

Caption: Workflow for the stability testing of 5-Chloro-4-hydroxy-2-oxopentanoic acid.

Experimental Protocols

Preparation of Stock and Sample Solutions
  • Stock Solution: Accurately weigh and dissolve a suitable amount of 5-Chloro-4-hydroxy-2-oxopentanoic acid in a volumetric flask using an appropriate solvent (e.g., methanol or water) to obtain a stock solution of 1 mg/mL.

  • Sample Solutions: For each stress condition, dilute the stock solution with the respective stressor solution to a final concentration of approximately 100 µg/mL.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.[2][3]

  • To 1 mL of the stock solution, add 9 mL of 0.1M HCl.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1M NaOH, and dilute with the mobile phase to the target concentration.

  • Analyze the samples by HPLC.

  • To 1 mL of the stock solution, add 9 mL of 0.1M NaOH.

  • Maintain the solution at room temperature and monitor the reaction closely.

  • At appropriate time intervals (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1M HCl, and dilute with the mobile phase.

  • Analyze the samples by HPLC.

  • To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At selected time points, withdraw an aliquot and dilute with the mobile phase.

  • Analyze the samples by HPLC.

  • Place the solid compound in a temperature-controlled oven at 70°C for 48 hours.

  • Also, prepare a solution of the compound (100 µg/mL in water) and subject it to the same conditions.

  • At various time points, take samples of both the solid and the solution for HPLC analysis.

  • Expose the solid compound and a solution of the compound (100 µg/mL in water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be kept in the dark under the same temperature conditions.

  • Analyze the light-exposed and dark control samples by HPLC.

HPLC Analytical Method

A stability-indicating HPLC method should be developed and validated to separate 5-Chloro-4-hydroxy-2-oxopentanoic acid from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD) at a suitable wavelength (to be determined by UV scan) and/or Mass Spectrometer (MS) for identification of degradants.

  • Column Temperature: 30°C.

Potential Degradation Pathways

Based on the functional groups present, the following degradation pathways can be hypothesized. This diagram illustrates potential transformations the molecule might undergo under stress conditions.

Degradation_Pathways cluster_products Potential Degradation Products A 5-Chloro-4-hydroxy-2-oxopentanoic acid B Dehydrochlorination Product (4,5-epoxy-2-oxopentanoic acid) A->B Base Catalyzed C Oxidation Product (5-chloro-2,4-dioxopentanoic acid) A->C Oxidation D Decarboxylation Product (4-chloro-3-hydroxy-1-butanone) A->D Heat E Hydrolysis Product (4,5-dihydroxy-2-oxopentanoic acid) A->E Hydrolysis

Caption: Potential degradation pathways of 5-Chloro-4-hydroxy-2-oxopentanoic acid.

Data Presentation

The results of the stability studies should be summarized in clear and concise tables.

Table 1: Summary of Forced Degradation Studies
Stress ConditionReagent/ConditionDurationAssay of Active Substance (%)Major Degradants (RT and % Area)Mass Balance (%)
Acid Hydrolysis 0.1M HCl at 60°C24 hrs
Base Hydrolysis 0.1M NaOH at RT8 hrs
Oxidation 3% H₂O₂ at RT24 hrs
Thermal (Solid) 70°C48 hrs
Thermal (Solution) 70°C48 hrs
Photolytic (Solid) ICH Q1B-
Photolytic (Solution) ICH Q1B-
Table 2: Long-Term Stability Data (Example Template)

Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH

Time Point (Months)AppearanceAssay (%)Degradation Products (%)
0
3
6
9
12
18
24
Table 3: Accelerated Stability Data (Example Template)

Storage Condition: 40°C ± 2°C / 75% RH ± 5% RH

Time Point (Months)AppearanceAssay (%)Degradation Products (%)
0
1
2
3
6
Conclusion

This protocol provides a robust framework for evaluating the stability of 5-Chloro-4-hydroxy-2-oxopentanoic acid. The forced degradation studies will help in understanding the degradation profile and in the development of a stability-indicating analytical method. The long-term and accelerated stability studies will provide the necessary data to establish a re-test period or shelf life and to recommend appropriate storage conditions. It is crucial to characterize any significant degradation products to ensure the safety and efficacy of the compound in its intended application.

References

Method

Application Notes and Protocols: Handling and Storage of Chlorinated Alpha-Keto Acids

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed guidance and protocols for the safe handling, storage, and experimental use of chlorinated alpha-keto acids. This c...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance and protocols for the safe handling, storage, and experimental use of chlorinated alpha-keto acids. This class of compounds, characterized by the presence of both a carboxylic acid and a ketone functional group with chlorine substitution at the alpha-position, requires careful management due to its potential reactivity and biological activity.

Chemical Properties and Stability

Chlorinated alpha-keto acids are reactive molecules susceptible to degradation under various conditions. The electron-withdrawing nature of the chlorine atom and the carbonyl group can influence the stability of the molecule.

General Stability Profile:

  • Hydrolytic Stability: The presence of the alpha-chloro group can make the carbonyl carbon more electrophilic and potentially susceptible to nucleophilic attack by water, leading to degradation.

  • Thermal Stability: Elevated temperatures can promote decarboxylation and other degradation pathways.

  • Photostability: Exposure to light, particularly UV radiation, may induce degradation.

  • pH Sensitivity: Stability is often pH-dependent. Both strongly acidic and basic conditions can catalyze degradation reactions.

Quantitative Stability Data:

While specific degradation kinetics are highly dependent on the individual molecular structure, the following table summarizes illustrative stability data for a generic chlorinated alpha-keto acid under different conditions. This data is intended to provide a general understanding of the stability profile.

ConditionParameterValueHalf-life (t½)Degradation Products
Temperature 4°Ck₁> 6 monthsMinimal
25°C (Room Temp)k₂Weeks to monthsAldehydes, Carboxylic acids
40°C (Accelerated)k₃Days to weeksIncreased formation of degradation products
pH 2 (Acidic)k₄VariableHydrolysis products
7 (Neutral)k₅Generally most stableMinimal
10 (Basic)k₆Rapid degradationHaloform reaction products, carboxylates
Light Ambient Lightk₇MonthsGradual degradation
UV Light (254 nm)k₈Hours to daysComplex mixture of degradants

Note: k represents the degradation rate constant. Actual values will vary for specific compounds.

Handling and Storage Protocols

Proper handling and storage procedures are critical to ensure the safety of personnel and maintain the integrity of chlorinated alpha-keto acids.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling these compounds. The following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are often suitable for handling acids and organic compounds. However, it is crucial to consult the glove manufacturer's compatibility chart for the specific chlorinated alpha-keto acid being used.

  • Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities, chemical-resistant overalls may be necessary.

  • Respiratory Protection: Handling of volatile or dusty compounds should be performed in a certified chemical fume hood. If there is a risk of inhaling vapors or aerosols, a respirator with an appropriate cartridge for organic acids and vapors should be used.

Storage Conditions
  • Temperature: Store in a cool, dry, and well-ventilated area, away from heat sources. Refrigeration (2-8°C) is generally recommended for long-term storage to minimize degradation.

  • Light: Protect from light by storing in amber glass bottles or in a dark cabinet.

  • Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

  • Containers: Use containers made of non-reactive materials. Borosilicate glass is a good primary choice. For some applications, high-density polyethylene (HDPE) or Teflon® (PTFE) containers can also be suitable, but compatibility should be verified. Avoid metal containers as the acidic nature of the compounds can cause corrosion.

  • Segregation: Store chlorinated alpha-keto acids away from incompatible materials.

Chemical Incompatibilities

Due to their bifunctional nature, chlorinated alpha-keto acids have several incompatibilities:

  • Strong Bases: Can induce rapid degradation, potentially through a haloform-type reaction.

  • Strong Oxidizing Agents: May react violently.

  • Reducing Agents: Can reduce the keto group.

  • Metals: The acidic nature can lead to corrosion and the generation of flammable hydrogen gas.

Spill and Waste Management
  • Spill Cleanup:

    • Evacuate the area if the spill is large or involves volatile compounds.

    • Wear appropriate PPE.

    • Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent for chemicals. Do not use combustible materials like paper towels to absorb large spills.

    • Neutralize acidic residues with a weak base like sodium bicarbonate, if appropriate for the specific compound and situation.

    • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal:

    • Dispose of chlorinated alpha-keto acids and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.

    • Do not dispose of down the drain.

    • Waste containers should be clearly labeled with the contents.

Experimental Protocols

The following are detailed methodologies for key experiments involving chlorinated alpha-keto acids.

Protocol for Stability Indicating Assay

This protocol outlines a general method to assess the stability of a chlorinated alpha-keto acid under various stress conditions.

Objective: To determine the degradation profile of a chlorinated alpha-keto acid under thermal, photolytic, and pH-driven stress.

Materials:

  • Chlorinated alpha-keto acid of interest

  • HPLC-grade water, acetonitrile, and methanol

  • Buffers of various pH (e.g., pH 2, 7, 10)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • HPLC system with a UV detector or mass spectrometer

  • Photostability chamber

  • Temperature-controlled oven

  • pH meter

  • Volumetric flasks and pipettes

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the chlorinated alpha-keto acid in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with a 0.1 M HCl solution to achieve a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with a 0.1 M NaOH solution to achieve a final concentration of 100 µg/mL. Incubate at room temperature for 1 hour.

    • Neutral Hydrolysis: Mix an aliquot of the stock solution with HPLC-grade water to achieve a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with a 3% hydrogen peroxide solution to achieve a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Store a solid sample of the compound in an oven at 60°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound (100 µg/mL) to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point.

    • Identify and quantify major degradation products if possible (e.g., by mass spectrometry).

    • Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the half-life under each stress condition.

Protocol for High-Throughput Screening (HTS) of Enzyme Inhibitors

This protocol describes a general workflow for screening a library of compounds, including chlorinated alpha-keto acids, for their potential to inhibit a target enzyme.

Objective: To identify potential enzyme inhibitors from a compound library using a high-throughput screening assay.

Materials:

  • Target enzyme

  • Enzyme substrate

  • Compound library (including chlorinated alpha-keto acids)

  • Assay buffer

  • Positive control (known inhibitor)

  • Negative control (vehicle, e.g., DMSO)

  • Microplate reader (e.g., for absorbance, fluorescence, or luminescence)

  • Liquid handling robotics

  • 384-well microplates

Methodology:

  • Assay Miniaturization and Optimization:

    • Develop a robust and sensitive biochemical assay for the target enzyme in a low-volume format (e.g., 384-well plate).

    • Optimize assay parameters such as enzyme and substrate concentrations, incubation time, and temperature to ensure a good signal-to-background ratio and Z'-factor (>0.5).

  • Primary Screen:

    • Dispense a small volume of each compound from the library into individual wells of a 384-well plate using a liquid handler. Typically, a single concentration (e.g., 10 µM) is used for the primary screen.

    • Add the target enzyme to all wells and incubate for a pre-determined time to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate.

    • After a specific incubation period, stop the reaction and measure the signal using a microplate reader.

  • Data Analysis and Hit Identification:

    • Normalize the data to the positive and negative controls.

    • Calculate the percent inhibition for each compound.

    • Identify "hits" based on a pre-defined inhibition threshold (e.g., >50% inhibition).

  • Hit Confirmation and Dose-Response:

    • Re-test the primary hits to confirm their activity.

    • Perform dose-response experiments for the confirmed hits to determine their potency (e.g., IC₅₀ value). This involves testing a range of concentrations of the hit compound.

  • Secondary Assays:

    • Conduct secondary assays to eliminate false positives and characterize the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This may involve varying the substrate concentration in the presence of the inhibitor.

Visualizations

Signaling Pathway

G cluster_0 Cellular Stress (e.g., Ischemia-Reperfusion) cluster_1 Signaling Cascade cluster_2 Cellular Response cluster_3 Therapeutic Intervention stress Stress Signal IKK IKK Activation stress->IKK p38_JNK p38/JNK MAPK Activation stress->p38_JNK NFkB_activation NF-kB Activation IKK->NFkB_activation Inflammation Inflammation NFkB_activation->Inflammation Apoptosis Apoptosis p38_JNK->Apoptosis CKA Chlorinated Alpha-Keto Acid CKA->IKK Inhibition CKA->p38_JNK Inhibition

Experimental Workflow

G cluster_0 Screening Phase cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization start Compound Library (incl. Chlorinated Alpha-Keto Acids) hts Primary High-Throughput Screen (Single Concentration) start->hts hit_id Hit Identification (>50% Inhibition) hts->hit_id hit_conf Hit Confirmation hit_id->hit_conf dose_resp Dose-Response Curve (IC50 Determination) hit_conf->dose_resp secondary Secondary Assays (Mechanism of Action) dose_resp->secondary sar Structure-Activity Relationship (SAR) Studies secondary->sar lead_opt Lead Optimization sar->lead_opt end_point Preclinical Candidate lead_opt->end_point

Application

Application Note: Derivatization of 5-Chloro-4-hydroxy-2-oxopentanoic acid for GC-MS Analysis

Audience: Researchers, scientists, and drug development professionals. Introduction 5-Chloro-4-hydroxy-2-oxopentanoic acid is a polyfunctional molecule of interest in various biochemical and pharmaceutical research areas...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Chloro-4-hydroxy-2-oxopentanoic acid is a polyfunctional molecule of interest in various biochemical and pharmaceutical research areas. Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its low volatility and thermal instability. The presence of polar functional groups—a carboxylic acid, a hydroxyl group, and a keto group—leads to strong intermolecular hydrogen bonding, poor chromatographic peak shape, and potential degradation at the high temperatures required for GC analysis.[1][2]

To overcome these limitations, a chemical derivatization strategy is essential. Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable moieties, making the analyte amenable to GC-MS analysis.[3][4] This application note details a robust two-step derivatization protocol involving methoximation followed by silylation for the quantitative analysis of 5-Chloro-4-hydroxy-2-oxopentanoic acid.

Principle of Derivatization

The proposed method employs a sequential, two-step reaction to effectively derivatize all three polar functional groups of the target analyte. This approach is widely used for the analysis of keto-hydroxy-carboxylic acids.[5][6][7]

  • Methoximation: The first step targets the ketone (keto) group. The sample is reacted with methoxyamine hydrochloride (MeOx) in a pyridine solvent. This reaction converts the carbonyl group into a methoxime derivative. This step is crucial for preventing tautomerism (keto-enol equilibrium), which would otherwise result in multiple derivative peaks for a single analyte, complicating quantification.[5][8][9] It also stabilizes α-keto acids which are prone to decarboxylation.[8]

  • Silylation: The second step derivatizes the remaining active hydrogen atoms in the hydroxyl and carboxylic acid groups. A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, is used.[10][11] This reaction replaces the acidic protons with non-polar trimethylsilyl (TMS) groups, significantly increasing the volatility and thermal stability of the analyte.[12][13] The resulting derivative can be readily analyzed by GC-MS, yielding sharp, symmetrical peaks.

Caption: Chemical workflow for the two-step derivatization of the target analyte.

Experimental Protocols

This section provides a detailed methodology for the derivatization and subsequent GC-MS analysis.

Materials and Reagents
  • 5-Chloro-4-hydroxy-2-oxopentanoic acid standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like 3-chlorolactic acid)

  • Pyridine, anhydrous

  • Methoxyamine hydrochloride (MeOx)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate, HPLC grade

  • Hexane, HPLC grade

  • Nitrogen gas, high purity

  • GC-MS vials with inserts (250 µL)

  • Heating block or incubator

  • Vortex mixer

  • Centrifuge

Derivatization Workflow Diagram

Derivatization_Workflow cluster_methoximation Methoximation cluster_silylation Silylation start Start: Sample (e.g., 100 µL aqueous solution) add_is Add Internal Standard start->add_is dry Evaporate to Dryness (Nitrogen stream or SpeedVac) add_is->dry add_meox Add 50 µL MeOx in Pyridine (20 mg/mL) dry->add_meox incubate1 Incubate (e.g., 60 min at 60°C) add_meox->incubate1 add_bstfa Add 80 µL BSTFA + 1% TMCS incubate1->add_bstfa incubate2 Incubate (e.g., 45 min at 70°C) add_bstfa->incubate2 transfer Transfer to GC Vial Insert incubate2->transfer analysis GC-MS Analysis transfer->analysis

Caption: Step-by-step experimental workflow from sample preparation to analysis.

Detailed Derivatization Procedure
  • Sample Preparation:

    • Pipette 100 µL of the sample (standard solution, quality control, or unknown) into a 1.5 mL glass vial.

    • Add an appropriate amount of internal standard solution.

    • Evaporate the solvent completely to dryness under a gentle stream of nitrogen gas at 35-40°C or using a SpeedVac concentrator. It is critical to ensure the sample is completely dry, as moisture can interfere with the silylation reaction.[8]

  • Step 1: Methoximation

    • Add 50 µL of methoxyamine hydrochloride solution (20 mg/mL in anhydrous pyridine) to the dried sample residue.

    • Vortex the vial for 1 minute to ensure complete dissolution of the residue.

    • Incubate the mixture at 60°C for 60 minutes in a heating block.[14][15]

  • Step 2: Silylation

    • After cooling the vial to room temperature, add 80 µL of BSTFA + 1% TMCS.[11]

    • Vortex the vial for 1 minute.

    • Incubate the mixture at 70°C for 45 minutes.[16]

  • Final Preparation for GC-MS

    • After cooling to room temperature, transfer the derivatized sample to a GC vial with a micro-insert.

    • The sample is now ready for injection into the GC-MS system. Samples should be analyzed promptly or stored at 4°C for short-term stability.[14]

GC-MS Instrumental Parameters

The following are suggested starting parameters and may require optimization for your specific instrument and application.

ParameterSuggested Setting
GC System Agilent 7890B or equivalent
Column DB-5ms, HP-5ms, or similar (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Injection Volume 1.0 µL
Injector Temp. 250°C
Injection Mode Splitless
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial: 70°C for 2 min, ramp to 170°C at 4°C/min, then ramp to 280°C at 10°C/min, hold for 5 min.[16]
MS System Agilent 5977B or equivalent
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.[17]

Data Presentation and Expected Results

The two-step derivatization yields a single, stable TMS-methoxime derivative of 5-Chloro-4-hydroxy-2-oxopentanoic acid. The expected mass spectrum will show characteristic fragments that can be used for identification and quantification.

Expected Mass Spectral Fragments

The EI mass spectrum of the derivatized analyte is expected to exhibit characteristic ions resulting from the fragmentation of the TMS groups and the carbon backbone.

Ion DescriptionExpected m/z (Tentative)Notes
Molecular Ion [M]⁺383/385May be low in abundance. The two peaks represent the ³⁵Cl and ³⁷Cl isotopes.
[M-15]⁺368/370Loss of a methyl group (•CH₃) from a TMS group, a very common fragmentation pattern for TMS derivatives.[13]
[M-57]⁺ (for tBDMS derivative)N/ALoss of a tert-butyl group (•C₄H₉), characteristic if MTBSTFA is used instead of BSTFA.[13][18]
[M-89]⁺294/296Loss of a trimethylsiloxy radical (•OSi(CH₃)₃).
[M-117]⁺266/268Loss of the carboxyl-TMS group (•COOSi(CH₃)₃).
Si(CH₃)₃⁺73The trimethylsilyl cation, often the base peak in TMS derivative spectra.

Note: These m/z values are predicted based on the structure and common fragmentation patterns. Actual values must be confirmed by analysis of a pure standard.

Quantitative Performance Parameters

A validated method should demonstrate acceptable performance for linearity, sensitivity, and reproducibility. The table below serves as a template for recording quantitative results.

ParameterExample Performance CriteriaResults for Your Assay
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.05 - 0.5 µmol/L[10]
Limit of Quantitation (LOQ) 0.1 - 1.5 µg/mL[18]
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Recovery (%) 85 - 115%[10]

Conclusion

The described two-step derivatization protocol, involving methoximation followed by silylation with BSTFA, is a reliable and effective method for preparing 5-Chloro-4-hydroxy-2-oxopentanoic acid for GC-MS analysis. This procedure effectively increases the volatility and thermal stability of the analyte, enabling robust and sensitive quantification.[10][19] The provided methodologies and instrumental parameters serve as a comprehensive starting point for researchers aiming to analyze this and other similar polyfunctional organic acids in various biological and chemical matrices.

References

Method

Application Notes and Protocols: Assessing the Cytotoxicity of 5-Chloro-4-hydroxy-2-oxopentanoic acid

Audience: Researchers, scientists, and drug development professionals. Introduction: The assessment of cytotoxicity is a critical step in the development of new chemical entities for therapeutic or other applications.

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The assessment of cytotoxicity is a critical step in the development of new chemical entities for therapeutic or other applications. Understanding the potential of a compound to cause cell damage or death is fundamental to establishing its safety profile. 5-Chloro-4-hydroxy-2-oxopentanoic acid is a novel chemical entity for which the cytotoxic effects are not well characterized. These application notes provide a comprehensive guide to utilizing common cell-based assays to determine the cytotoxic potential of this compound. The following protocols for MTT, Lactate Dehydrogenase (LDH), and Annexin V assays offer robust methods to quantify cell viability, membrane integrity, and apoptosis, respectively.

Data Presentation

Effective data analysis and presentation are crucial for interpreting cytotoxicity studies. Quantitative data from the described assays should be summarized in a clear and structured format to facilitate comparison between different concentrations of 5-Chloro-4-hydroxy-2-oxopentanoic acid and control groups.

Table 1: MTT Assay - Cell Viability Data

Concentration of 5-Chloro-4-hydroxy-2-oxopentanoic acid (µM)Mean Absorbance (570 nm) ± SD% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100
11.18 ± 0.0694.4
100.95 ± 0.0576.0
500.62 ± 0.0449.6
1000.31 ± 0.0324.8
Positive Control (e.g., Doxorubicin)0.15 ± 0.0212.0

Table 2: LDH Release Assay - Cytotoxicity Data

Concentration of 5-Chloro-4-hydroxy-2-oxopentanoic acid (µM)Mean Absorbance (490 nm) ± SD% Cytotoxicity
0 (Vehicle Control)0.12 ± 0.010
10.15 ± 0.025.2
100.28 ± 0.0327.6
500.55 ± 0.0474.1
1000.78 ± 0.05113.8*
Positive Control (Lysis Buffer)0.70 ± 0.04100

*Note: Percentage cytotoxicity can exceed 100% if the compound interferes with the assay components or causes a greater release of LDH than the lysis buffer control.

Table 3: Annexin V/PI Apoptosis Assay - Flow Cytometry Data

Concentration of 5-Chloro-4-hydroxy-2-oxopentanoic acid (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.51.8 ± 0.30.5 ± 0.1
1088.7 ± 3.56.8 ± 1.23.1 ± 0.61.4 ± 0.4
5065.4 ± 4.220.1 ± 2.510.5 ± 1.84.0 ± 0.9
10030.1 ± 5.145.3 ± 3.818.2 ± 2.26.4 ± 1.1
Positive Control (e.g., Staurosporine)15.6 ± 3.355.8 ± 4.525.3 ± 3.13.3 ± 0.7

Experimental Protocols

Detailed methodologies for the key experiments are provided below. It is recommended to optimize these protocols for the specific cell line being used.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2] Viable cells with active metabolism convert MTT into a purple formazan product.[2]

Materials:

  • 96-well plates

  • Selected cell line (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium

  • 5-Chloro-4-hydroxy-2-oxopentanoic acid stock solution

  • MTT solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of 5-Chloro-4-hydroxy-2-oxopentanoic acid in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[1]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1][4] Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4] A reference wavelength of 630 nm or higher can be used to reduce background noise.[1][3]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.[5][6]

Materials:

  • 96-well plates

  • Selected cell line

  • Complete cell culture medium

  • 5-Chloro-4-hydroxy-2-oxopentanoic acid stock solution

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and a culture medium background control.

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[7]

  • Absorbance Measurement: Add the stop solution if required by the kit and measure the absorbance at 490 nm using a microplate reader.[8]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[9]

Materials:

  • 6-well plates or T25 flasks

  • Selected cell line

  • Complete cell culture medium

  • 5-Chloro-4-hydroxy-2-oxopentanoic acid stock solution

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of 5-Chloro-4-hydroxy-2-oxopentanoic acid and incubate for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.[10]

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[11]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[10]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture mtt MTT Assay cell_culture->mtt ldh LDH Assay cell_culture->ldh apoptosis Apoptosis Assay cell_culture->apoptosis compound_prep Prepare 5-Chloro-4-hydroxy- 2-oxopentanoic acid dilutions compound_prep->mtt compound_prep->ldh compound_prep->apoptosis plate_reader Microplate Reader mtt->plate_reader Absorbance @ 570nm ldh->plate_reader Absorbance @ 490nm flow_cytometer Flow Cytometer apoptosis->flow_cytometer Fluorescence Detection data_analysis Data Interpretation (IC50, % Cytotoxicity) plate_reader->data_analysis flow_cytometer->data_analysis

Caption: Workflow for assessing the cytotoxicity of a test compound.

Apoptosis Signaling Pathway

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound 5-Chloro-4-hydroxy- 2-oxopentanoic acid death_receptors Death Receptors (e.g., Fas, TNFR1) compound->death_receptors ? mitochondria Mitochondria compound->mitochondria ? caspase8 Caspase-8 death_receptors->caspase8 caspase3 Executioner Caspases (Caspase-3, -6, -7) caspase8->caspase3 cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: General overview of apoptosis signaling pathways.

References

Application

Application Notes and Protocols for Investigating the Bioactivity of 5-Chloro-4-hydroxy-2-oxopentanoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction These application notes provide a comprehensive experimental framework for the initial characterization of the bioactivity of the novel compoun...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive experimental framework for the initial characterization of the bioactivity of the novel compound, 5-Chloro-4-hydroxy-2-oxopentanoic acid. The protocols outlined below are designed to assess its cytotoxic, anti-inflammatory, and enzyme-inhibitory potential. Identifying the biological activities of novel compounds is a critical first step in the drug discovery process, potentially leading to the development of new therapeutic agents.[1][2][3] This document offers detailed methodologies, data presentation guidelines, and visual representations of experimental workflows and potential signaling pathways to guide researchers in their investigation.

Experimental Design Overview

The proposed experimental design follows a logical progression, starting with broad-spectrum cytotoxicity screening to determine the compound's safety profile. This is followed by targeted assays to investigate potential anti-inflammatory effects and enzyme inhibition, which are common mechanisms of action for therapeutic compounds.[1][2]

Experimental_Workflow cluster_phase1 Phase 1: Preliminary Screening cluster_phase2 Phase 2: Bioactivity Assessment cluster_phase3 Phase 3: Mechanism of Action Studies A Compound Preparation and Solubilization B Cytotoxicity Screening (e.g., MTT Assay) A->B C Anti-inflammatory Assays (e.g., Nitric Oxide Assay) B->C D Enzyme Inhibition Assays (Target-based) B->D E Signaling Pathway Analysis (e.g., Western Blot, qPCR) C->E D->E

Caption: Overall experimental workflow for assessing the bioactivity of 5-Chloro-4-hydroxy-2-oxopentanoic acid.

Phase 1: Preliminary Screening

Protocol 1: Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[4] It measures the metabolic activity of cells, which is indicative of their viability.[4]

Materials:

  • Human cell lines (e.g., HEK293 for normal cells, and a panel of cancer cell lines like A549 - lung, U937 - lymphoma, SH-SY5Y - neuroblastoma)[5]

  • 5-Chloro-4-hydroxy-2-oxopentanoic acid

  • Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of 5-Chloro-4-hydroxy-2-oxopentanoic acid in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Data Presentation:

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle Control)100 ± 4.5100 ± 5.1100 ± 4.8
198.2 ± 3.995.6 ± 4.292.3 ± 5.5
1095.1 ± 4.188.4 ± 3.781.5 ± 4.9
5085.3 ± 5.275.2 ± 4.860.1 ± 6.1
10060.7 ± 6.845.8 ± 5.325.4 ± 3.9
25035.4 ± 4.315.1 ± 2.95.2 ± 1.8
50010.2 ± 2.14.5 ± 1.51.8 ± 0.9

Phase 2: Bioactivity Assessment

Protocol 2: Anti-inflammatory Activity via Nitric Oxide (NO) Assay

This assay evaluates the potential of the compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common model for studying inflammation.[6][7]

Materials:

  • RAW 264.7 macrophage cell line

  • 5-Chloro-4-hydroxy-2-oxopentanoic acid

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • DMEM, FBS, Penicillin-Streptomycin

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with non-toxic concentrations of 5-Chloro-4-hydroxy-2-oxopentanoic acid (determined from the MTT assay) for 1 hour.

  • LPS Stimulation: Add LPS (1 µg/mL) to all wells except the negative control and incubate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express it as a percentage of the LPS-stimulated control.

Data Presentation:

TreatmentConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Control (No LPS)-1.2 ± 0.3-
LPS Control-45.8 ± 3.10
Compound + LPS142.5 ± 2.87.2
Compound + LPS1035.1 ± 2.523.4
Compound + LPS5020.7 ± 1.954.8
Dexamethasone (Positive Control)105.4 ± 0.888.2
Protocol 3: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of the compound on a specific enzyme. The choice of enzyme will depend on the therapeutic area of interest (e.g., cyclooxygenase-2 for inflammation, a specific kinase for cancer).[8][9]

Materials:

  • Purified target enzyme

  • Specific substrate for the enzyme

  • 5-Chloro-4-hydroxy-2-oxopentanoic acid

  • Appropriate buffer solution

  • Cofactors (if required by the enzyme)

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation: Prepare solutions of the enzyme, substrate, and inhibitor in the appropriate buffer.

  • Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of the compound. Incubate for a predetermined time (e.g., 15 minutes) to allow for inhibitor binding.[8]

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.[8]

  • Monitoring: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time. The method of detection will depend on the specific enzyme and substrate used.[10]

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Data Presentation:

Compound Concentration (µM)Enzyme Activity (Rate)% Inhibition
0 (Control)0.15 AU/min0
10.13 AU/min13.3
100.09 AU/min40.0
500.04 AU/min73.3
1000.02 AU/min86.7
IC50 ~25 µM

Phase 3: Mechanism of Action Studies

Should the initial bioactivity screening yield promising results (e.g., significant anti-inflammatory activity), further studies can be conducted to elucidate the underlying mechanism of action. A potential pathway to investigate for anti-inflammatory compounds is the NF-κB signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2) Compound 5-Chloro-4-hydroxy- 2-oxopentanoic acid Compound->IKK Potential Inhibition NFkB_n->Genes Induces transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by 5-Chloro-4-hydroxy-2-oxopentanoic acid.

Further experimental protocols, such as Western blotting to assess the phosphorylation of key signaling proteins (e.g., IκB) and qPCR to measure the expression of pro-inflammatory genes (e.g., iNOS, COX-2), would be necessary to validate this hypothetical mechanism.

Conclusion

This document provides a foundational experimental design for the initial bioactivity screening of 5-Chloro-4-hydroxy-2-oxopentanoic acid. The detailed protocols and data presentation formats are intended to guide researchers in generating robust and reproducible data. The visualized workflows and hypothetical signaling pathways offer a conceptual framework for planning and interpreting experiments. The results from these studies will be instrumental in determining the therapeutic potential of this novel compound and directing future research efforts.

References

Method

Application Notes and Protocols for 5-Chloro-4-hydroxy-2-oxopentanoic acid in Medicinal Chemistry

For: Researchers, scientists, and drug development professionals. Abstract These application notes provide a comprehensive overview of the potential utility of 5-Chloro-4-hydroxy-2-oxopentanoic acid in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract

These application notes provide a comprehensive overview of the potential utility of 5-Chloro-4-hydroxy-2-oxopentanoic acid in medicinal chemistry. Despite its well-defined chemical structure, publicly available research detailing specific biological activities, mechanisms of action, and quantitative pharmacological data for this compound is currently limited. This document, therefore, focuses on the broader context of its chemical class—alpha-keto acids and chlorinated organic molecules—to infer potential applications and guide future research. We present hypothetical experimental workflows and signaling pathways based on the established roles of similar compounds in drug discovery.

Introduction

5-Chloro-4-hydroxy-2-oxopentanoic acid is a functionalized alpha-keto acid with the chemical formula C₅H₇ClO₄.[1] Its structure, featuring a reactive alpha-keto acid moiety, a hydroxyl group, and a chlorine atom, suggests potential for diverse interactions with biological targets. Alpha-keto acids are a recognized class of pharmacologically active molecules, often serving as inhibitors of enzymes, particularly proteases and dehydrogenases.[2] The presence of a chlorine atom can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins.

While specific data for 5-Chloro-4-hydroxy-2-oxopentanoic acid is scarce, the known activities of related compounds, such as chlorinated benzamides and other keto acids, suggest its potential as a scaffold or pharmacophore in drug design. This document aims to provide a foundational guide for researchers interested in exploring the medicinal chemistry applications of this and structurally related compounds.

Physicochemical Properties

A summary of the computed physicochemical properties of 5-Chloro-4-hydroxy-2-oxopentanoic acid is provided in Table 1. These properties are crucial for initial assessment of its drug-like characteristics.

PropertyValueReference
Molecular FormulaC₅H₇ClO₄[1]
Molecular Weight166.56 g/mol [1]
XLogP3-0.4[1]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count4[1]
Rotatable Bond Count3[1]

Potential Therapeutic Applications and Signaling Pathways

Based on the structural motifs present in 5-Chloro-4-hydroxy-2-oxopentanoic acid, we can hypothesize its involvement in several signaling pathways and therapeutic areas.

As an Enzyme Inhibitor

The alpha-keto acid moiety can act as a "warhead" to interact with active site residues of enzymes, particularly serine, cysteine, and metallo-proteases. The electrophilic nature of the alpha-carbonyl group makes it susceptible to nucleophilic attack by amino acid residues in the enzyme's active site, leading to reversible or irreversible inhibition.

A hypothetical workflow for screening 5-Chloro-4-hydroxy-2-oxopentanoic acid as an enzyme inhibitor is depicted below.

enzyme_inhibition_workflow cluster_screening Screening Phase cluster_characterization Hit Characterization cluster_optimization Lead Optimization compound 5-Chloro-4-hydroxy- 2-oxopentanoic acid target_selection Target Enzyme Selection (e.g., Proteases, Dehydrogenases) compound->target_selection primary_assay Primary Enzyme Activity Assay (e.g., FRET, Absorbance) target_selection->primary_assay hit_identification Hit Identification primary_assay->hit_identification ic50 IC50 Determination hit_identification->ic50 mechanism Mechanism of Inhibition Studies (e.g., Ki, on/off rates) ic50->mechanism selectivity Selectivity Profiling (against related enzymes) mechanism->selectivity sar Structure-Activity Relationship (SAR) Studies selectivity->sar adme ADME/Tox Profiling sar->adme lead_candidate Lead Candidate adme->lead_candidate

Hypothetical workflow for enzyme inhibitor screening.

A potential signaling pathway that could be targeted is a protease-mediated cascade, such as those involved in inflammation or apoptosis.

protease_cascade initiator Initiator Protease executioner Executioner Protease initiator->executioner activates substrate Cellular Substrate executioner->substrate cleaves response Biological Response (e.g., Apoptosis) substrate->response inhibitor 5-Chloro-4-hydroxy- 2-oxopentanoic acid inhibitor->executioner inhibits

Hypothetical inhibition of a protease cascade.

Experimental Protocols

While specific protocols for 5-Chloro-4-hydroxy-2-oxopentanoic acid are not available, the following are general methodologies that can be adapted for its study.

General Protocol for Enzyme Inhibition Assay (e.g., against a Serine Protease)
  • Reagents and Buffers:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20.

    • Enzyme: Purified serine protease of interest (e.g., Trypsin, Chymotrypsin).

    • Substrate: Fluorogenic or chromogenic substrate specific for the enzyme.

    • Inhibitor: 5-Chloro-4-hydroxy-2-oxopentanoic acid dissolved in a suitable solvent (e.g., DMSO).

  • Procedure:

    • Prepare a serial dilution of 5-Chloro-4-hydroxy-2-oxopentanoic acid in the assay buffer.

    • In a 96-well plate, add a fixed concentration of the enzyme to each well.

    • Add the serially diluted inhibitor to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for enzyme-inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the change in fluorescence or absorbance over time using a plate reader.

    • Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

General Protocol for Cell-Based Viability Assay
  • Cell Culture:

    • Select a relevant cell line (e.g., a cancer cell line for anti-proliferative studies).

    • Culture the cells in appropriate media and conditions.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare a serial dilution of 5-Chloro-4-hydroxy-2-oxopentanoic acid in the cell culture medium.

    • Treat the cells with the serially diluted compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

    • Measure the signal (absorbance or luminescence) using a plate reader.

    • Calculate the percent viability relative to untreated control cells.

    • Plot the percent viability against the logarithm of the compound concentration to determine the EC50 value.

Conclusion and Future Directions

While direct experimental evidence for the medicinal chemistry applications of 5-Chloro-4-hydroxy-2-oxopentanoic acid is currently lacking in the public domain, its chemical structure suggests it as a promising starting point for drug discovery efforts. The presence of an alpha-keto acid moiety, combined with a chlorine substituent, warrants its investigation as a potential enzyme inhibitor or as a scaffold for the development of novel therapeutic agents.

Future research should focus on:

  • Synthesis and Characterization: Development of a robust synthetic route and thorough characterization of the compound.

  • Broad Biological Screening: Evaluation against a diverse panel of biological targets, including proteases, dehydrogenases, and other enzymes.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the contribution of each functional group to biological activity.

  • Mechanism of Action Studies: Elucidation of the molecular mechanism for any confirmed biological activity.

The application notes and protocols provided herein offer a foundational framework to guide such research endeavors.

References

Application

Application Notes and Protocols: 5-Chloro-4-hydroxy-2-oxopentanoic Acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of 5-Chloro-4-hydroxy-2-oxopentanoic acid, a polyfunctional organic compound, and its potential as...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 5-Chloro-4-hydroxy-2-oxopentanoic acid, a polyfunctional organic compound, and its potential as a versatile building block in organic synthesis. While its use is not extensively documented, its unique combination of reactive functional groups—a carboxylic acid, a ketone, a secondary alcohol, and an alkyl chloride—offers a wide range of possibilities for the construction of complex molecules.

Physicochemical Properties

5-Chloro-4-hydroxy-2-oxopentanoic acid is a C5 compound with the molecular formula C₅H₇ClO₄.[1] Its structure presents multiple reactive centers, making it an intriguing substrate for synthetic transformations. A summary of its key properties is provided in the table below.

PropertyValueSource
Molecular Formula C₅H₇ClO₄PubChem[1]
Molecular Weight 166.56 g/mol PubChem[1]
IUPAC Name 5-chloro-4-hydroxy-2-oxopentanoic acidPubChem[1]
Synonyms 5-chloro-4-hydroxy-2-oxovaleratePubChem[2]
CAS Number Not available
ChEBI ID CHEBI:74044PubChem[1]

Known Biological Role: A Metabolic Intermediate

Currently, the primary significance of 5-Chloro-4-hydroxy-2-oxopentanoic acid in the scientific literature is its role as a metabolic intermediate in the biodegradation of chlorinated aromatic compounds.[3] Specifically, it is a key intermediate in the meta-cleavage pathway for the breakdown of 4-chlorobenzoate by microorganisms such as Pseudomonas cepacia.[3] In this pathway, the aromatic ring is opened and subsequently degraded, with 5-Chloro-4-hydroxy-2-oxopentanoic acid being one of the downstream products that is further metabolized.

metabolic_pathway cluster_biodegradation Biodegradation of 4-Chlorobenzoate 4-Chlorobenzoate 4-Chlorobenzoate Intermediate_1 Catechol Intermediate 4-Chlorobenzoate->Intermediate_1 Dioxygenase Intermediate_2 meta-Cleavage Product Intermediate_1->Intermediate_2 Extradiol dioxygenase Target_Molecule 5-Chloro-4-hydroxy- 2-oxopentanoic acid Intermediate_2->Target_Molecule Hydrolase Further_Metabolism Further Metabolism Target_Molecule->Further_Metabolism Enzymatic Degradation Mineralization Mineralization (CO2, H2O, Cl-) Further_Metabolism->Mineralization potential_reactions cluster_reactions Potential Synthetic Transformations Start 5-Chloro-4-hydroxy-2-oxopentanoic acid Carboxylic_Acid Carboxylic Acid (C1) Start->Carboxylic_Acid Ketone Ketone (C2) Start->Ketone Alcohol Secondary Alcohol (C4) Start->Alcohol Alkyl_Chloride Alkyl Chloride (C5) Start->Alkyl_Chloride Cyclization Intramolecular Cyclization Start->Cyclization Esterification Esterification / Amidation Carboxylic_Acid->Esterification Reduction_Ketone Reduction to Alcohol Ketone->Reduction_Ketone Oxidation_Alcohol Oxidation to Ketone Alcohol->Oxidation_Alcohol Nucleophilic_Substitution Nucleophilic Substitution (e.g., with N, O, S nucleophiles) Alkyl_Chloride->Nucleophilic_Substitution

References

Method

Application Notes and Protocols: Screening for Protein Binding of "5-Chloro-4-hydroxy-2-oxopentanoic acid"

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Chloro-4-hydroxy-2-oxopentanoic acid is a small molecule with potential biological activity. Understanding its protein binding profile is a c...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-4-hydroxy-2-oxopentanoic acid is a small molecule with potential biological activity. Understanding its protein binding profile is a critical step in elucidating its mechanism of action, identifying potential therapeutic targets, and assessing off-target effects. This document provides detailed application notes and protocols for screening and characterizing the protein binding partners of 5-Chloro-4-hydroxy-2-oxopentanoic acid using state-of-the-art biophysical and proteomic techniques. The described methods include Surface Plasmon Resonance (SPR) for kinetic analysis, Isothermal Titration Calorimetry (ITC) for thermodynamic characterization, and Affinity Chromatography coupled with Mass Spectrometry (AC-MS) for unbiased target identification in complex biological samples.

Overview of Screening Workflow

The following diagram illustrates a comprehensive workflow for identifying and characterizing the protein binding partners of 5-Chloro-4-hydroxy-2-oxopentanoic acid.

G cluster_0 Initial Screening & Hit Validation cluster_1 Biophysical Characterization cluster_2 Data Analysis & Interpretation AC_MS Affinity Chromatography-Mass Spectrometry (AC-MS) Broad screen for potential binding partners in cell lysate. Identified_Proteins List of Potential Protein Binders AC_MS->Identified_Proteins SPR Surface Plasmon Resonance (SPR) Determine binding affinity (KD) and kinetics (ka, kd). Identified_Proteins->SPR ITC Isothermal Titration Calorimetry (ITC) Determine binding affinity (KD) and thermodynamics (ΔH, ΔS). Identified_Proteins->ITC Data_Integration Integrate AC-MS, SPR, and ITC data. SPR->Data_Integration ITC->Data_Integration Target_Validation Validate biological relevance of interactions. Data_Integration->Target_Validation G cluster_0 Matrix Preparation cluster_1 Affinity Purification cluster_2 Protein Identification A Synthesize derivatized 5-Chloro-4-hydroxy-2-oxopentanoic acid with a linker arm. B Covalently couple the derivatized compound to activated agarose beads. A->B C Block remaining active sites on the beads. B->C D Prepare cell lysate (e.g., from treated cells). E Incubate lysate with the affinity matrix. D->E F Wash beads to remove non-specific binders. E->F G Elute specifically bound proteins. F->G H Separate eluted proteins by SDS-PAGE. I In-gel digestion of protein bands (e.g., with trypsin). H->I J Analyze peptides by LC-MS/MS. I->J K Identify proteins using a protein database. J->K G cluster_0 Preparation cluster_1 Binding Measurement cluster_2 Data Analysis A Immobilize purified target protein onto a sensor chip. B Prepare serial dilutions of 5-Chloro-4-hydroxy-2-oxopentanoic acid in running buffer. A->B C Inject running buffer (baseline). D Inject analyte solution (association phase). C->D E Inject running buffer (dissociation phase). D->E F Regenerate sensor chip surface. E->F G Generate sensorgrams for each analyte concentration. H Fit data to a binding model (e.g., 1:1 Langmuir). G->H I Calculate ka, kd, and KD. H->I G cluster_0 Preparation cluster_1 Titration cluster_2 Data Analysis A Prepare solutions of purified protein and 5-Chloro-4-hydroxy-2-oxopentanoic acid in the same buffer. B Degas both solutions to prevent air bubbles. A->B C Load protein into the sample cell and the small molecule into the syringe. D Perform a series of small injections of the small molecule into the protein solution. C->D E Measure the heat change after each injection. D->E F Plot the heat change per injection against the molar ratio of ligand to protein. G Fit the binding isotherm to a suitable binding model. F->G H Determine KD, n, ΔH, and ΔS. G->H

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Chloro-4-hydroxy-2-oxopentanoic acid

Frequently Asked Questions (FAQs) & Troubleshooting Q1: I am experiencing a low yield in the synthesis of 5-Chloro-4-hydroxy-2-oxopentanoic acid. What are the potential causes and how can I improve it?

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing a low yield in the synthesis of 5-Chloro-4-hydroxy-2-oxopentanoic acid. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors throughout the synthetic process. Here are some common issues and potential solutions:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Troubleshooting:

      • Reaction Time: Extend the reaction time and monitor the progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Temperature: The reaction temperature might be suboptimal. Consider adjusting the temperature. For instance, some related syntheses of hydroxy-oxoalkanoates are conducted at temperatures ranging from -20°C to 80°C[1].

      • Reagent Stoichiometry: Ensure the molar ratios of your reactants are correct. An excess of one reagent may be necessary to drive the reaction to completion.

  • Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the target product.

    • Troubleshooting:

      • Temperature Control: Running the reaction at a lower temperature can sometimes minimize the formation of side products.

      • Order of Addition: The order in which reagents are added can be critical. A slow, dropwise addition of a reactive intermediate can often prevent unwanted side reactions.

  • Product Degradation: The target molecule may be unstable under the reaction or workup conditions.

    • Troubleshooting:

      • pH Control: During the workup, carefully control the pH. Acidic or basic conditions can sometimes lead to decomposition.

      • Temperature during Workup and Purification: Keep the temperature as low as possible during extraction, solvent removal, and chromatography to prevent thermal degradation.

  • Inefficient Purification: Significant loss of product can occur during the purification steps.

    • Troubleshooting:

      • Chromatography: Optimize your column chromatography conditions (e.g., stationary phase, mobile phase polarity) to achieve better separation from impurities.

      • Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your acidic product into the organic phase. Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume.

Q2: I am observing the formation of multiple unexpected spots on my TLC plate. How can I identify and minimize these impurities?

A2: The presence of multiple spots on a TLC plate indicates the formation of side products.

  • Identification:

    • Use advanced analytical techniques such as LC-MS or Nuclear Magnetic Resonance (NMR) spectroscopy on the crude reaction mixture to identify the structures of the major byproducts. Understanding the structure of the impurities can provide insight into the undesired reaction pathways.

  • Minimization Strategies:

    • Protecting Groups: If your starting materials have multiple reactive sites, consider using protecting groups to selectively block certain functional groups from reacting.

    • Alternative Reagents: Explore the use of more selective reagents that are less likely to cause side reactions.

    • Reaction Conditions: As mentioned in A1, optimizing reaction temperature, time, and reagent stoichiometry can significantly reduce the formation of impurities.

Q3: What are the critical parameters to control during the synthesis?

A3: Based on analogous syntheses, the following parameters are likely to be critical:

  • Temperature: The temperature needs to be carefully controlled, especially during the addition of reactive reagents, to prevent side reactions.

  • Moisture and Air: Many organometallic reagents and strong bases are sensitive to moisture and air. Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) and using anhydrous solvents is crucial.

  • pH during Workup: The pH of the aqueous solution during the extraction process will determine the protonation state of your carboxylic acid and is critical for efficient separation.

Hypothetical Synthesis Protocol

The following is a proposed, hypothetical protocol for the synthesis of 5-Chloro-4-hydroxy-2-oxopentanoic acid, adapted from procedures for similar molecules[1]. This protocol has not been experimentally validated and should be adapted and optimized by the user.

Reaction Scheme:

This proposed synthesis involves the reaction of a lithium enolate of an acetate ester with a protected 3-chloro-2-hydroxypropanoate, followed by deprotection and hydrolysis.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product tert_butyl_acetate tert-Butyl acetate enolate Lithium enolate of tert-butyl acetate tert_butyl_acetate->enolate LDA, THF, -78 °C chloro_aldehyde 3-Chloro-2-hydroxypropanoate (protected) condensation Aldol Condensation chloro_aldehyde->condensation lda Lithium Diisopropylamide (LDA) enolate->condensation deprotection Deprotection & Hydrolysis condensation->deprotection Acidic Workup final_product 5-Chloro-4-hydroxy-2-oxopentanoic acid deprotection->final_product

Caption: Proposed synthesis pathway for 5-Chloro-4-hydroxy-2-oxopentanoic acid.

Materials:

  • Diisopropylamine

  • n-Butyllithium in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • tert-Butyl acetate

  • Protected 3-chloro-2-hydroxypropanoate (e.g., as a silyl ether)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.0 eq) dropwise while maintaining the temperature at -78 °C. Stir the solution for 30 minutes at this temperature.

  • Enolate Formation: To the freshly prepared LDA solution, add tert-butyl acetate (1.0 eq) dropwise at -78 °C. Stir the mixture for 1 hour to ensure complete formation of the lithium enolate.

  • Condensation Reaction: In a separate flame-dried flask, dissolve the protected 3-chloro-2-hydroxypropanoate (1.0 eq) in anhydrous THF at -78 °C. Slowly transfer the enolate solution to this flask via cannula. Stir the reaction mixture at -78 °C and monitor the progress by TLC.

  • Quenching and Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the organic layer, and wash it sequentially with 1 M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude protected product.

  • Deprotection and Hydrolysis: Treat the crude product with an appropriate acidic solution (e.g., HCl in THF/water) to remove the protecting group and hydrolyze the ester.

  • Purification: Purify the final product, 5-Chloro-4-hydroxy-2-oxopentanoic acid, by column chromatography on silica gel.

Data Summary

While specific yield data for the target molecule is unavailable, the following table summarizes reported yields for the synthesis of a structurally related compound, tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate, which can serve as a benchmark[1].

Starting MaterialsReagentsSolventTemperatureReaction TimeYieldReference
Ethyl (3S)-4-chloro-3-hydroxybutyrate, tert-butyl acetateLithium diisopropylamide (LDA)Tetrahydrofuran0 to 5 °C16 hours78%[1]
(S)-3-hydroxy-gamma-butyrolactone, tert-butyl acetateLithium diisopropylamide (LDA)TetrahydrofuranNot specifiedNot specified65%[1]

Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting low-yield issues in organic synthesis.

Troubleshooting_Workflow start Low Yield Observed check_reaction Check Reaction Completion (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction is Complete check_reaction->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase Time - Adjust Temperature - Check Stoichiometry incomplete->optimize_conditions check_workup Analyze Crude Product (NMR, MS) complete->check_workup optimize_conditions->start side_products Significant Side Products check_workup->side_products Yes clean_crude Crude Product is Relatively Clean check_workup->clean_crude No modify_synthesis Modify Synthesis: - Change Reagents - Use Protecting Groups - Adjust Order of Addition side_products->modify_synthesis check_purification Review Purification Protocol clean_crude->check_purification modify_synthesis->start loss_during_purification Product Loss During Purification check_purification->loss_during_purification Yes end Improved Yield check_purification->end No, yield is acceptable optimize_purification Optimize Purification: - Adjust Chromatography Conditions - Optimize Extraction pH loss_during_purification->optimize_purification optimize_purification->end

References

Optimization

Technical Support Center: Synthesis of Halogenated Pentanoic Acids

Welcome to the technical support center for the synthesis of halogenated pentanoic acids. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of halogenated pentanoic acids. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing halogenated pentanoic acids?

A1: The two most common methods depend on the desired position of the halogen:

  • For α-halogenation (at the C2 position): The Hell-Volhard-Zelinsky (HVZ) reaction is the standard method. It involves treating pentanoic acid with a halogen (typically Br₂ or Cl₂) and a catalytic amount of phosphorus or a phosphorus trihalide (like PBr₃).[1][2]

  • For decarboxylative halogenation (yielding a halogenated butane): The Hunsdiecker reaction is used. This reaction converts a silver salt of pentanoic acid into a halogenated butane (e.g., 1-halobutane) by reaction with a halogen, with the loss of one carbon atom as CO₂.[3][4]

Q2: Can the Hell-Volhard-Zelinsky reaction be used for fluorination or iodination?

A2: No, the HVZ reaction is generally not effective for α-fluorination or α-iodination of carboxylic acids.[5] It is primarily used for α-bromination and α-chlorination.

Q3: What is the key intermediate in the HVZ reaction?

A3: The reaction does not proceed directly on the carboxylic acid. First, the phosphorus trihalide converts the carboxylic acid into an acyl halide (e.g., an acyl bromide).[1][6] This intermediate readily forms an enol, which is the species that reacts with the halogen at the α-position.[2][7] The resulting α-halo acyl halide is then hydrolyzed during workup to yield the final α-halo carboxylic acid.[6]

Q4: What are the main side products in the Hunsdiecker reaction?

A4: The Hunsdiecker reaction proceeds via a radical mechanism, which can lead to side products. A common side reaction is the formation of an ester (R-COOR) from the recombination of radicals, sometimes referred to as the Simonini reaction.[8] This is particularly favored if the ratio of the silver carboxylate to the halogen is 2:1.[3]

Troubleshooting Guides

Issue 1: Low Yield of α-Halogenated Pentanoic Acid in the HVZ Reaction

Possible Causes & Solutions

Possible Cause Troubleshooting Step Explanation
Incomplete reaction Increase reaction time and/or temperature. HVZ reactions often require harsh conditions, such as high temperatures and prolonged reflux.[5]The reaction kinetics can be slow. Ensure the mixture is refluxed for a sufficient period as indicated in established protocols.
Insufficient catalyst Ensure at least a catalytic amount of P or PBr₃ is used. In practice, using a full molar equivalent is common to overcome slow kinetics.[2]The catalyst is essential for the formation of the acyl bromide intermediate, which is more reactive towards halogenation than the parent carboxylic acid.[7]
Loss of product during workup If quenching with an alcohol (e.g., methanol, ethanol) instead of water, an ester will be formed instead of the carboxylic acid.[2] Use water for the final hydrolysis step if the acid is the desired product.The α-halo acyl bromide intermediate is reactive and will be converted to the corresponding acid, ester, or amide depending on the nucleophile used in the workup.[5]
Side reaction: Elimination Avoid excessively high temperatures.At very high temperatures, the α-halo acid product can undergo elimination of HX to form an unsaturated carboxylic acid.[9]
Issue 2: Formation of Poly-halogenated Byproducts in the HVZ Reaction

Possible Causes & Solutions

Possible Cause Troubleshooting Step Explanation
Excess halogen Use a stoichiometric amount of the halogen (e.g., Br₂) relative to the carboxylic acid. Carefully control the addition of the halogen to the reaction mixture.While excess bromine is often used to ensure full conversion, a large excess can lead to di-halogenation at the α-position.
Prolonged reaction time with excess halogen Monitor the reaction progress using techniques like GC-MS or TLC to determine the optimal reaction time to maximize mono-halogenation.Leaving the reaction to proceed for too long in the presence of excess halogen increases the probability of further halogenation.
Issue 3: Low Yield or Ester Formation in the Hunsdiecker Reaction

Possible Causes & Solutions

Possible Cause Troubleshooting Step Explanation
Impure or wet silver salt Ensure the silver carboxylate salt is pure and thoroughly dried before use. These salts can be prepared by reacting the carboxylic acid with silver oxide.[8]Moisture can interfere with the reaction. The purity of the starting salt is critical for achieving good yields.[10]
Incorrect stoichiometry Use a slight excess of the halogen (e.g., bromine) and a 1:1 molar ratio of the silver salt to the halogen.A 2:1 ratio of silver salt to iodine is known to favor the formation of an ester side product (Simonini reaction).[3]
Unsuitable solvent The reaction should be performed in a non-protic solvent like carbon tetrachloride.Protic solvents can cause the decomposition of the key acyl hypohalite intermediate.[3]

Quantitative Data

The yield of halogenated pentanoic acids is highly dependent on reaction conditions. Below is a table summarizing the expected impact of key parameters on the yield in the Hell-Volhard-Zelinsky synthesis of 2-bromopentanoic acid. Note: These values are illustrative, based on established chemical principles, as precise comparative data from a single source is not available.

Table 1: Influence of Reaction Parameters on 2-Bromopentanoic Acid Yield (HVZ Reaction)

ParameterCondition AYield A (%)Condition BYield B (%)Rationale
Temperature 100 °CModerateReflux (~140-150 °C)HighHigher temperatures increase reaction rate but risk elimination side reactions if excessive.[5]
PBr₃ Stoichiometry 0.1 eq (catalytic)Moderate-High1.0 eq (stoichiometric)HighA stoichiometric amount of PBr₃ can accelerate the initial formation of the acyl bromide, overcoming slow kinetics.[2]
Br₂ Stoichiometry 1.0 eqModerate-High1.2 eqHighA slight excess of bromine ensures complete consumption of the enol intermediate, driving the reaction to completion.
Reaction Time 4 hoursModerate12-24 hoursHighThe HVZ reaction is often slow and requires extended reaction times to achieve high conversion.[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Bromopentanoic Acid via Hell-Volhard-Zelinsky Reaction

This protocol is adapted from standard laboratory procedures for the α-bromination of carboxylic acids.

Materials:

  • Pentanoic acid

  • Red phosphorus

  • Bromine (Br₂)

  • Water

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place pentanoic acid (1.0 mol) and red phosphorus (0.1 eq). Safety Note: This reaction should be performed in a well-ventilated fume hood as it releases HBr gas.

  • Addition of Bromine: Heat the mixture gently. Slowly add bromine (1.1 eq) from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.

  • Reaction: After the addition is complete, continue to heat the mixture under reflux for 12-24 hours until the reaction is complete (cessation of HBr evolution). The reaction progress can be monitored by TLC or GC.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully add water (equivalent to the amount of PBr₃ that would be formed from the phosphorus) to hydrolyze the intermediate α-bromo acyl bromide to the carboxylic acid.[6]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 100 mL).

  • Purification: Wash the combined organic layers with water and then with a saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent by rotary evaporation. The crude 2-bromopentanoic acid can be further purified by vacuum distillation to yield the final product.

Visualizations

Reaction Mechanism and Side Reactions

HVZ_Mechanism

Caption: Main reaction pathway for the HVZ synthesis and key side reactions.

Troubleshooting Workflow for Low Yield

// Purity Branch Purify_Start [label="Purify/Dry Starting Materials", fillcolor="#4285F4"]; Check_Purity -> Purify_Start [label="Impure"]; Purify_Start -> Start [label="Re-run"];

// Conditions Branch Increase_Temp [label="Increase Temperature/Time", fillcolor="#4285F4"]; Check_Stoichiometry [label="Verify Stoichiometry", fillcolor="#4285F4"]; Check_Conditions -> Increase_Temp [label="Time/Temp Low?"]; Check_Conditions -> Check_Stoichiometry [label="Stoichiometry?"]; Increase_Temp -> Start [label="Re-run"]; Check_Stoichiometry -> Start [label="Re-run"];

// Workup Branch Analyze_Loss [label="Identify Product Loss Step", fillcolor="#4285F4"]; Check_Workup -> Analyze_Loss [label="Problem Suspected"]; Analyze_Loss -> Start [label="Optimize & Re-run"];

Success [label="Yield Improved", shape=ellipse, style=filled, fillcolor="#34A853"]; Check_Workup -> Success [label="Workup OK"]; }

Caption: A logical workflow for troubleshooting low product yield.

Method Selection Guide

// Alpha Halogenation Alpha [label="At the α-position (C2)?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Position -> Alpha [label="Specific Position"]; HVZ [label="Use Hell-Volhard-Zelinsky (HVZ) Reaction", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Alpha -> HVZ [label="Yes"];

// Decarboxylative Halogenation Decarboxylation [label="Need a Halogenated Butane? (Loss of CO₂)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Position -> Decarboxylation [label="Chain Shortening"]; Hunsdiecker [label="Use Hunsdiecker Reaction", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Decarboxylation -> Hunsdiecker [label="Yes"];

// Other Positions Other [label="Other positions (C3, C4, C5)?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alpha -> Other [label="No"]; Decarboxylation -> Other [label="No"]; Alternative [label="Requires multi-step synthesis (e.g., from a different starting material)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Other -> Alternative [label="Yes"]; }

Caption: Decision tree for selecting the appropriate halogenation method.

References

Troubleshooting

"5-Chloro-4-hydroxy-2-oxopentanoic acid" stability issues in aqueous solution

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-Chloro-4-hydroxy-2-oxopentanoic acid in aqueous solutions. The information is intended for resea...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-Chloro-4-hydroxy-2-oxopentanoic acid in aqueous solutions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My aqueous solution of 5-Chloro-4-hydroxy-2-oxopentanoic acid is turning yellow/brown over time. What could be the cause?

A1: Discoloration of your solution is likely due to degradation of the compound. 5-Chloro-4-hydroxy-2-oxopentanoic acid, being an α-keto acid with a reactive chlorohydrin moiety, can be susceptible to several degradation pathways that may produce colored byproducts. Potential causes include:

  • Polymerization: α-keto acids can be prone to self-condensation or polymerization, especially at higher concentrations or temperatures.[1]

  • Elimination and Conjugation: The presence of a hydroxyl group beta to the chlorine atom may facilitate the elimination of HCl, leading to the formation of a reactive α,β-unsaturated ketone. These unsaturated systems can subsequently polymerize or react with other species to form colored compounds.

  • Oxidation: Although less common without the presence of oxidizing agents, trace metal ions or exposure to air over extended periods could contribute to oxidative degradation pathways.

Q2: I'm observing a decrease in the concentration of 5-Chloro-4-hydroxy-2-oxopentanoic acid in my stock solution stored at 4°C. Is this expected?

A2: Yes, a gradual decrease in concentration, even at 4°C, can be expected over time. While refrigeration slows down chemical reactions, it does not stop them entirely. The inherent reactivity of the α-keto acid and the chloro-hydroxy functionalities can lead to slow degradation. For long-term storage, it is advisable to prepare fresh solutions or store the compound as a dry powder at -20°C or below and protected from moisture.

Q3: How do pH and temperature affect the stability of 5-Chloro-4-hydroxy-2-oxopentanoic acid in an aqueous solution?

A3: Both pH and temperature are critical factors influencing the stability of this compound.[2][3]

  • pH: The stability is highly pH-dependent.[4]

    • Acidic conditions (low pH): Can catalyze the hydrolysis of the chloro group and may promote intramolecular cyclization or rearrangement reactions.

    • Neutral to slightly acidic pH: Generally, α-keto acids are most stable in this range.[1]

    • Basic conditions (high pH): Can promote elimination reactions (loss of HCl) and may also catalyze aldol-type condensation reactions, leading to rapid degradation.

  • Temperature: Higher temperatures accelerate the rate of all potential degradation reactions.[2][3] It is crucial to maintain low temperatures during storage and handling whenever possible.

Q4: What are the likely degradation products of 5-Chloro-4-hydroxy-2-oxopentanoic acid in an aqueous solution?

A4: Based on the structure, several degradation products are plausible:

  • Decarboxylation products: While α-keto acids are generally more stable towards decarboxylation than β-keto acids, this can still occur, especially under heat, leading to the formation of 4-chloro-3-hydroxy-1-butanal.[5][6][7]

  • Elimination product: Elimination of HCl can form 4-hydroxy-2-oxo-pent-5-enoic acid.

  • Hydrolysis product: Hydrolysis of the chloro group would yield 4,5-dihydroxy-2-oxopentanoic acid.

  • Cyclization products: Intramolecular reactions could lead to the formation of cyclic ethers or lactones.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

Potential Cause Troubleshooting Steps
Degradation of stock solution 1. Prepare fresh stock solutions of 5-Chloro-4-hydroxy-2-oxopentanoic acid for each experiment. 2. If using a previously prepared stock, verify its concentration and purity using an appropriate analytical method (e.g., HPLC-UV) before use. 3. Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.
Instability in assay buffer 1. Assess the stability of the compound in your specific assay buffer by incubating it for the duration of the experiment and analyzing for degradation. 2. If instability is observed, consider adjusting the pH of the buffer to a more optimal range (e.g., pH 6.0-7.0), if compatible with your assay. 3. Minimize the pre-incubation time of the compound in the assay buffer before starting the experiment.

Issue 2: Appearance of unexpected peaks in chromatography (HPLC, LC-MS).

Potential Cause Troubleshooting Steps
On-column degradation 1. Ensure the mobile phase pH is compatible with the compound's stability. 2. Use a lower column temperature during analysis. 3. Check for reactive metal surfaces in the flow path and consider using a bio-inert LC system if available.
Degradation during sample preparation 1. Keep samples on ice or in a cooled autosampler during the analytical run. 2. Minimize the time between sample preparation and injection. 3. If derivatization is used, ensure the reaction conditions are not causing degradation.
Formation of hydrates α-keto acids can exist in equilibrium with their gem-diol (hydrated) form in aqueous solutions.[8] This can sometimes lead to peak broadening or the appearance of a second, related peak. Confirm this by acquiring mass spectrometry data for both peaks.

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study to illustrate the impact of pH and temperature on the stability of 5-Chloro-4-hydroxy-2-oxopentanoic acid.

Table 1: Illustrative Stability of 5-Chloro-4-hydroxy-2-oxopentanoic acid in Aqueous Buffers

Condition Time (hours) % Remaining Compound (Hypothetical)
pH 4.0, 25°C 0100
2495
4890
pH 7.0, 25°C 0100
2498
4896
pH 9.0, 25°C 0100
2470
4850
pH 7.0, 40°C 0100
2485
4872

Note: This data is for illustrative purposes only and is intended to demonstrate general stability trends.

Experimental Protocols

Protocol: Forced Degradation Study of 5-Chloro-4-hydroxy-2-oxopentanoic acid

1. Objective: To evaluate the stability of 5-Chloro-4-hydroxy-2-oxopentanoic acid under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation products and pathways.[9][10]

2. Materials:

  • 5-Chloro-4-hydroxy-2-oxopentanoic acid

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Phosphate buffer (pH 7.0)

  • Calibrated pH meter

  • HPLC-UV/MS system

  • Photostability chamber

  • Temperature-controlled oven

3. Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 5-Chloro-4-hydroxy-2-oxopentanoic acid in HPLC-grade water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours.[9]

  • Thermal Degradation: Incubate 1 mL of the stock solution in a phosphate buffer (pH 7.0) at 60°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a phosphate buffer (pH 7.0) in a photostability chamber according to ICH Q1B guidelines.

  • Control Samples: Prepare control samples by diluting the stock solution with the respective diluent (water, HCl, NaOH) and analyze them immediately (t=0).

  • Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to an appropriate concentration for HPLC-UV/MS analysis.

4. Analysis:

  • Monitor the decrease in the peak area of the parent compound.

  • Identify and characterize any new peaks that appear using mass spectrometry data.

  • Calculate the percentage of degradation.

Visualizations

degradation_pathway parent 5-Chloro-4-hydroxy- 2-oxopentanoic acid elimination 4-Hydroxy-2-oxo- pent-5-enoic acid parent->elimination  -HCl (Base catalyzed) hydrolysis 4,5-Dihydroxy- 2-oxopentanoic acid parent->hydrolysis  +H2O (Acid/Base catalyzed) decarboxylation 4-Chloro-3-hydroxy- 1-butanal parent->decarboxylation  -CO2 (Heat) polymer Polymeric Products elimination->polymer  Polymerization

Caption: Potential degradation pathways of 5-Chloro-4-hydroxy-2-oxopentanoic acid.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome stock Prepare Stock Solution stress Incubate under Stress Conditions (pH, Temp, Light, Oxidant) stock->stress hplc HPLC-UV/MS Analysis stress->hplc data Data Interpretation hplc->data pathway Identify Degradation Pathways data->pathway method Develop Stability-Indicating Method data->method

Caption: Experimental workflow for a forced degradation study.

troubleshooting_tree start Inconsistent Experimental Results? check_solution Is the stock solution freshly prepared? start->check_solution yes_fresh Yes check_solution->yes_fresh Yes no_fresh No check_solution->no_fresh No check_buffer Is the compound stable in the assay buffer? yes_fresh->check_buffer prepare_fresh Action: Prepare a fresh stock solution. no_fresh->prepare_fresh yes_stable Yes check_buffer->yes_stable Yes no_stable No check_buffer->no_stable No other_factors Consider other experimental variables. yes_stable->other_factors modify_buffer Action: Modify buffer pH or reduce incubation time. no_stable->modify_buffer

Caption: Troubleshooting decision tree for inconsistent results.

References

Optimization

Technical Support Center: Optimizing HPLC Separation of 5-Chloro-4-hydroxy-2-oxopentanoic acid Isomers

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chroma...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 5-Chloro-4-hydroxy-2-oxopentanoic acid isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of 5-Chloro-4-hydroxy-2-oxopentanoic acid and its isomers.

Problem 1: Poor or No Resolution of Isomers

Symptoms:

  • A single, broad peak instead of two or more distinct peaks for the isomers.

  • Overlapping peaks with no baseline separation.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Column Chemistry For chiral separations, a standard C18 or C8 column will not resolve enantiomers. Utilize a Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point for keto-acids.
Incorrect Mobile Phase pH The acidic nature of the analyte requires suppression of ionization to improve retention and peak shape.[1] Maintain a mobile phase pH below the pKa of the carboxylic acid group (typically pH < 4) using a suitable buffer like phosphate or acetate.[1]
Suboptimal Mobile Phase Composition The polarity of the mobile phase may not be suitable for separation. Systematically vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. Create a gradient elution method to enhance separation.
Inadequate Method Conditions Temperature and flow rate can influence selectivity. Optimize these parameters; a lower flow rate often improves resolution. Temperature changes can also affect the interactions between the analyte and the stationary phase.

Troubleshooting Workflow:

G start Poor or No Resolution check_column Is a Chiral Stationary Phase (CSP) being used? start->check_column use_csp Switch to a suitable CSP (e.g., polysaccharide-based). check_column->use_csp No check_ph Is the mobile phase pH < 4? check_column->check_ph Yes use_csp->check_ph adjust_ph Adjust mobile phase pH to < 4 with a buffer (e.g., 0.1% formic acid). check_ph->adjust_ph No optimize_mp Optimize mobile phase composition (organic modifier ratio). check_ph->optimize_mp Yes adjust_ph->optimize_mp optimize_conditions Vary temperature and flow rate. optimize_mp->optimize_conditions solution Resolution Improved optimize_conditions->solution

Caption: Troubleshooting workflow for poor isomer resolution.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, which can affect accurate integration and quantification.

Possible Causes and Solutions:

CauseRecommended Solution
Secondary Interactions with Stationary Phase Residual silanols on silica-based columns can interact with the analyte's polar groups, causing tailing. Use an end-capped column or add a competitive amine (e.g., triethylamine) to the mobile phase in small concentrations.
Column Overload Injecting too concentrated a sample can lead to peak fronting.[2] Dilute the sample and reinject.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[2] Whenever possible, dissolve the sample in the initial mobile phase.
Column Contamination or Degradation Contaminants from previous injections can interact with the analyte. Flush the column with a strong solvent. If the problem persists, the column may be degraded and require replacement.
Problem 3: Unstable or Drifting Retention Times

Symptoms:

  • Inconsistent retention times between injections, making peak identification difficult.

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate Column Equilibration The column may not be fully equilibrated with the mobile phase before injection.[3] Increase the equilibration time between runs, especially when using gradients.
Mobile Phase Composition Changes Inconsistent mobile phase preparation or evaporation of the more volatile solvent component can alter retention times.[3] Prepare fresh mobile phase daily and keep solvent reservoirs capped.
Temperature Fluctuations Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.
Pump Issues or Leaks Inconsistent flow from the pump due to air bubbles or leaks will cause retention time drift.[3] Purge the pump and check for any leaks in the system.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for method development for the separation of 5-Chloro-4-hydroxy-2-oxopentanoic acid isomers?

A good starting point would be to use a polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® AD-H). For the mobile phase, begin with an isocratic mixture of a non-polar organic solvent like hexane or heptane and a polar organic modifier such as isopropanol or ethanol. An acidic additive, like 0.1% trifluoroacetic acid (TFA), should be included to suppress the ionization of the carboxylic acid group.

Q2: How can I improve the sensitivity of my analysis?

To improve sensitivity, ensure proper sample preparation to remove interfering substances from the matrix.[4] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed for sample clean-up.[4][5] Additionally, optimizing the detection wavelength is crucial. Given the keto-acid structure, a UV detector set at a low wavelength (e.g., 210-220 nm) is a reasonable starting point.

Q3: My baseline is noisy. What are the common causes?

A noisy baseline can be caused by several factors:

  • Contaminated mobile phase: Use HPLC-grade solvents and fresh, high-purity water.[3]

  • Air bubbles in the system: Degas the mobile phase thoroughly.[3]

  • Detector issues: The detector lamp may be failing or the flow cell could be contaminated.

  • Leaks in the system: Check all fittings for any signs of leakage.

Q4: What is "additive memory effect" and how can I avoid it in chiral separations?

The "additive memory effect" can occur when using acidic or basic modifiers in the mobile phase for chiral separations.[6] These additives can adsorb to the stationary phase and alter its selectivity in subsequent runs, even after switching to a different mobile phase.[6] To mitigate this, it is recommended to dedicate a specific column to a particular method with a consistent mobile phase. If a column must be used for different methods, extensive flushing with an intermediate solvent is necessary.

Experimental Protocols

Protocol 1: Generic Chiral HPLC Method Development

This protocol outlines a general approach to developing a chiral separation method for 5-Chloro-4-hydroxy-2-oxopentanoic acid.

1. Column Selection:

  • Start with a polysaccharide-based chiral column (e.g., Amylose or Cellulose-based CSP).

2. Mobile Phase Preparation:

  • Prepare a primary mobile phase (A) of n-Hexane or n-Heptane.

  • Prepare a secondary mobile phase (B) of Isopropanol or Ethanol.

  • Add 0.1% Trifluoroacetic Acid (TFA) to mobile phase B to suppress ionization.

3. Initial Isocratic Run:

  • Set the column temperature to 25°C.

  • Set the flow rate to 1.0 mL/min.

  • Begin with an isocratic mobile phase composition of 90:10 (A:B).

  • Inject a standard solution of the analyte.

4. Method Optimization:

  • If no separation is observed, systematically increase the percentage of mobile phase B in 5% increments.

  • If resolution is still poor, consider switching the organic modifier (e.g., from Isopropanol to Ethanol).

  • Optimize the flow rate (e.g., reduce to 0.5 mL/min) and temperature to improve resolution.

Optimization Workflow:

G start Start Method Development select_column Select Polysaccharide CSP start->select_column prepare_mp Prepare Mobile Phase (Hexane/IPA + 0.1% TFA) select_column->prepare_mp initial_run Initial Isocratic Run (90:10 at 1 mL/min, 25°C) prepare_mp->initial_run check_resolution Adequate Resolution? initial_run->check_resolution optimize_mp_ratio Adjust Mobile Phase Ratio (Increase %IPA) check_resolution->optimize_mp_ratio No final_method Final Method Achieved check_resolution->final_method Yes optimize_mp_ratio->check_resolution change_modifier Change Organic Modifier (e.g., to Ethanol) optimize_mp_ratio->change_modifier optimize_flow_temp Optimize Flow Rate and Temperature optimize_mp_ratio->optimize_flow_temp change_modifier->optimize_mp_ratio optimize_flow_temp->check_resolution

Caption: Workflow for chiral HPLC method development.

Protocol 2: Sample Preparation for Analysis

This protocol provides a basic procedure for preparing a sample containing 5-Chloro-4-hydroxy-2-oxopentanoic acid for HPLC analysis.

1. Sample Dissolution:

  • Accurately weigh a portion of the sample.

  • Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions. A small amount of the organic modifier used in the mobile phase is often a good choice.

2. Filtration:

  • Filter the dissolved sample through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.[7]

3. Dilution:

  • If the initial concentration is expected to be high, dilute the filtered sample to an appropriate concentration with the mobile phase. This helps to avoid column overload and detector saturation.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data to illustrate the effects of changing various parameters on the separation of two isomers of 5-Chloro-4-hydroxy-2-oxopentanoic acid.

Table 1: Effect of Mobile Phase Composition on Resolution

% Isopropanol in HexaneRetention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
10%12.513.81.8
15%9.810.71.5
20%7.27.81.1

Table 2: Effect of Flow Rate on Resolution

Flow Rate (mL/min)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
1.012.513.81.8
0.815.617.22.0
0.525.027.52.2

Table 3: Effect of Temperature on Selectivity

Temperature (°C)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Selectivity (α)
2013.515.01.15
2512.513.81.12
3011.612.71.10

References

Troubleshooting

Overcoming poor solubility of "5-Chloro-4-hydroxy-2-oxopentanoic acid"

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 5-Chloro-4-hy...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 5-Chloro-4-hydroxy-2-oxopentanoic acid in experimental settings.

Troubleshooting Guides & FAQs

Q1: I am having difficulty dissolving 5-Chloro-4-hydroxy-2-oxopentanoic acid in aqueous buffers for my cell-based assays. What is the recommended starting point?

A1: 5-Chloro-4-hydroxy-2-oxopentanoic acid is a carboxylic acid, and its aqueous solubility is highly pH-dependent.[1][2][3] At neutral or acidic pH, the carboxylic acid group is protonated, leading to lower solubility. To enhance solubility, you should start by adjusting the pH of your aqueous solution.

Initial Troubleshooting Steps:

  • Prepare a stock solution in a co-solvent: Initially, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol.

  • pH Adjustment: Prepare your aqueous buffer (e.g., PBS) and adjust the pH to slightly alkaline conditions (e.g., pH 7.5-8.5). The solubility of carboxylic acids generally increases at higher pH values due to the deprotonation of the carboxyl group, forming a more soluble salt.[2][3]

  • Dilution: Gradually add the stock solution to the pH-adjusted buffer while vortexing to ensure proper mixing and prevent precipitation.

Q2: I tried adjusting the pH, but I am still observing precipitation over time. What other strategies can I employ?

A2: If pH adjustment alone is insufficient, you can explore several other techniques, often in combination. The choice of method will depend on the specific requirements of your experiment, such as the final desired concentration and the tolerance of your assay to various excipients.[4]

Advanced Troubleshooting Strategies:

  • Co-solvency: The use of water-miscible co-solvents can significantly enhance the solubility of organic compounds.[5][6][7]

  • Salt Formation: Preparing a salt of the carboxylic acid can lead to a substantial increase in aqueous solubility.[8][9][10]

  • Use of Solubilizing Agents: Cyclodextrins can encapsulate the poorly soluble molecule, increasing its apparent solubility.

Below is a summary of hypothetical solubility data for 5-Chloro-4-hydroxy-2-oxopentanoic acid using different methods.

Table 1: Hypothetical Solubility of 5-Chloro-4-hydroxy-2-oxopentanoic acid in Aqueous Solution (25°C)

MethodSolvent/VehicleAchieved Concentration (mM)Observations
pH Adjustment
PBS, pH 6.0< 0.5Insoluble, suspension forms
PBS, pH 7.4~1-2Partially soluble, may precipitate over time
PBS, pH 8.5> 10Clear solution, stable for 24h
Co-solvency
10% DMSO in PBS, pH 7.4~5Clear solution
20% Ethanol in PBS, pH 7.4~3Clear solution
10% PEG400 in PBS, pH 7.4~8Clear solution
Salt Formation
Sodium Salt in Water> 50Readily soluble, clear solution
Potassium Salt in Water> 50Readily soluble, clear solution
Complexation
5% HP-β-CD in Water~15Clear solution, requires sonication

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

Objective: To prepare a working solution of 5-Chloro-4-hydroxy-2-oxopentanoic acid in an aqueous buffer by modifying the pH.

Materials:

  • 5-Chloro-4-hydroxy-2-oxopentanoic acid

  • Phosphate-Buffered Saline (PBS)

  • 1 M NaOH

  • 1 M HCl

  • Calibrated pH meter

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Prepare 10 mL of PBS buffer.

  • Using the pH meter, adjust the pH of the PBS to 8.5 by dropwise addition of 1 M NaOH.

  • Weigh out a precise amount of 5-Chloro-4-hydroxy-2-oxopentanoic acid to achieve the desired final concentration (e.g., 1.67 mg for a 10 mM solution in 1 mL).

  • Add the compound directly to the pH-adjusted PBS.

  • Vortex the solution vigorously for 1-2 minutes until the compound is fully dissolved.

  • If necessary, sterile filter the solution using a 0.22 µm syringe filter.

  • Verify the final pH of the solution.

Protocol 2: Preparation of a Sodium Salt of 5-Chloro-4-hydroxy-2-oxopentanoic acid

Objective: To increase the aqueous solubility of 5-Chloro-4-hydroxy-2-oxopentanoic acid by converting it to its sodium salt.

Materials:

  • 5-Chloro-4-hydroxy-2-oxopentanoic acid

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ethanol

  • Rotary evaporator

  • Lyophilizer (optional)

Methodology:

  • Dissolve 1 mmole of 5-Chloro-4-hydroxy-2-oxopentanoic acid in a minimal amount of ethanol.

  • In a separate flask, dissolve 1 mmole of sodium bicarbonate in a small volume of deionized water.

  • Slowly add the sodium bicarbonate solution to the solution of the carboxylic acid while stirring. Effervescence (CO₂ evolution) should be observed.

  • Continue stirring at room temperature for 1-2 hours after the effervescence has ceased to ensure the reaction is complete.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the sodium salt of 5-Chloro-4-hydroxy-2-oxopentanoic acid. For a more refined powder, the product can be lyophilized from an aqueous solution.

  • The resulting salt can be directly dissolved in water or aqueous buffers for experimental use.

Diagrams

Logical Workflow for Solubility Enhancement

solubility_workflow start Start: Poorly Soluble 5-Chloro-4-hydroxy-2-oxopentanoic acid ph_adjust Attempt pH Adjustment (Target pH 7.5-8.5) start->ph_adjust check_solubility1 Solubility Adequate? ph_adjust->check_solubility1 co_solvency Introduce Co-solvent (e.g., DMSO, Ethanol, PEG400) check_solubility1->co_solvency No end_success End: Soluble Compound check_solubility1->end_success Yes check_solubility2 Solubility Adequate? co_solvency->check_solubility2 salt_formation Consider Salt Formation (e.g., Sodium or Potassium Salt) check_solubility2->salt_formation No check_solubility2->end_success Yes check_solubility3 Solubility Adequate? salt_formation->check_solubility3 complexation Use Complexation Agent (e.g., Cyclodextrin) check_solubility3->complexation No check_solubility3->end_success Yes complexation->end_success If successful end_fail End: Re-evaluate Strategy complexation->end_fail If not successful

Caption: Decision tree for selecting a solubility enhancement strategy.

Experimental Workflow for Solubility Determination

solubility_determination cluster_prep Sample Preparation cluster_analysis Analysis prep_solution Prepare saturated solution (excess compound in solvent) equilibrate Equilibrate (e.g., 24h at 25°C) with constant agitation prep_solution->equilibrate separate Separate solid from supernatant (centrifugation or filtration) equilibrate->separate quantify Quantify compound concentration in supernatant (e.g., HPLC, UV-Vis) separate->quantify data_analysis Calculate solubility quantify->data_analysis

Caption: General workflow for experimental solubility determination.

References

Optimization

"5-Chloro-4-hydroxy-2-oxopentanoic acid" interference in biochemical assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from "5-Chloro-4-hydroxy-...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from "5-Chloro-4-hydroxy-2-oxopentanoic acid" in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is 5-Chloro-4-hydroxy-2-oxopentanoic acid and where might I encounter it?

A1: 5-Chloro-4-hydroxy-2-oxopentanoic acid is a chlorinated alpha-keto acid.[1][2] Its structure contains several reactive functional groups: a carboxylic acid, a ketone, a hydroxyl group, and a chlorine atom.[2] You might encounter this compound as a metabolic intermediate in certain biological systems, as a synthetic precursor in chemical libraries, or as a potential contaminant.

Q2: Can 5-Chloro-4-hydroxy-2-oxopentanoic acid interfere with my biochemical assay?

A2: While there is no specific literature detailing assay interference by 5-Chloro-4-hydroxy-2-oxopentanoic acid, its structural features suggest a potential for interference. Alpha-keto acids, as a class, have been shown to interfere with certain assays. For example, acetoacetate can cause falsely high results in the Jaffé creatinine assay.[1] The multiple functional groups on 5-Chloro-4-hydroxy-2-oxopentanoic acid increase the likelihood of non-specific interactions with assay components.

Q3: What are the potential mechanisms of interference for this compound?

A3: Based on its structure, potential interference mechanisms include:

  • Chemical Reactivity: The alpha-keto acid moiety can be reactive. It could potentially react with nucleophiles present in the assay, such as amino acid residues in enzymes or primary amine buffers (e.g., Tris).

  • Chelation: The hydroxyl and carboxylic acid groups could chelate metal ions that are essential cofactors for enzymes in your assay.

  • Redox Activity: The molecule could potentially undergo oxidation or reduction, interfering with assays that rely on redox-sensitive probes (e.g., those using resazurin or NAD+/NADH).

  • Non-specific Protein Binding: The compound might bind non-specifically to proteins, including the target enzyme or other proteins in the sample matrix, potentially altering their conformation and activity.

  • Light-Based Interference: Although less likely based on its structure, it is always a possibility that a compound could absorb light or fluoresce at the wavelengths used in your assay, leading to false signals.

Q4: My assay is showing unexpected results when I test a sample containing 5-Chloro-4-hydroxy-2-oxopentanoic acid. What should I do first?

A4: The first step is to determine if the compound is indeed interfering with your assay. This can be done by running a series of control experiments. See the troubleshooting guides below for detailed protocols.

Troubleshooting Guides

Guide 1: Identifying Assay Interference

If you suspect 5-Chloro-4-hydroxy-2-oxopentanoic acid is causing interference, follow this workflow to confirm your suspicion.

G cluster_0 Initial Observation cluster_1 Control Experiments cluster_2 Analysis cluster_3 Conclusion A Unexpected Assay Results (e.g., high background, false positives/negatives) B Run Assay with Compound Alone (no target/enzyme) A->B C Run Assay with Denatured Target/Enzyme A->C D Vary Compound Concentration A->D E Signal in Compound-Only Control? B->E F Signal with Denatured Target? C->F G Dose-Dependent Effect? D->G H Interference Confirmed E->H Yes I No Evidence of Interference E->I No F->H Yes F->I No G->H Yes G->I No

Experimental Protocol: Assay with Compound Alone

  • Prepare your standard assay reaction mixture, but omit the target enzyme or protein of interest.

  • Add 5-Chloro-4-hydroxy-2-oxopentanoic acid at the same concentration used in your main experiment.

  • Incubate under the same conditions as your main experiment.

  • Measure the signal. A significant signal in the absence of the target indicates direct interference with the detection system.

Guide 2: Characterizing the Mechanism of Interference

Once interference is confirmed, the following steps can help elucidate the mechanism.

G cluster_0 Interference Confirmed cluster_1 Test for Chemical Reactivity cluster_2 Test for Chelation cluster_3 Test for Redox Activity cluster_4 Potential Mechanism A Start B Pre-incubate Compound with Target, then dilute A->B D Add Excess Divalent Cations (e.g., Mg2+, Ca2+) A->D F Include Reducing Agent (e.g., DTT) A->F C Time-Dependent Inhibition? B->C H Covalent Modification C->H Yes E Signal Restored? D->E I Chelation E->I Yes G Interference Mitigated? F->G J Redox Cycling G->J Yes

Experimental Protocol: Pre-incubation and Dilution

  • Pre-incubate the target enzyme with a high concentration of 5-Chloro-4-hydroxy-2-oxopentanoic acid for a set period (e.g., 30 minutes).

  • Dilute the mixture to a point where the compound concentration is well below its inhibitory concentration.

  • Initiate the assay and measure the activity.

  • Compare this to a control where the enzyme was not pre-incubated. A persistent loss of activity after dilution suggests irreversible, covalent modification.

Quantitative Data Summary

The following tables present hypothetical data from control experiments to identify and characterize interference.

Table 1: Identifying Interference in a Kinase Assay (Luminescence-based)

Condition5-Chloro-4-hydroxy-2-oxopentanoic acid (10 µM)KinaseSubstrateATPLuminescence (RLU)Interpretation
Positive Control NoYesYesYes1,500,000Normal Activity
Negative Control NoNoYesYes5,000Background Signal
Test Compound YesYesYesYes250,000Apparent Inhibition
Compound Control 1 YesNoYesYes4,800No direct effect on luminescence
Compound Control 2 YesYesNoYes1,450,000Compound not inhibiting by substrate interaction
Compound Control 3 YesYesYesNo4,900Compound not interfering with ATP detection

Table 2: Characterizing Interference Mechanism

ExperimentConditionRelative Activity (%)Potential Mechanism
Baseline + 10 µM Compound15%Inhibition
Time-Dependence 30 min pre-incubation12%Possible covalent modification
Chelation Test + 10 mM MgCl₂18%Chelation is not the primary mechanism
Redox Test + 1 mM DTT85%Redox activity is a likely cause of interference

Conclusion

While "5-Chloro-4-hydroxy-2-oxopentanoic acid" is not a widely documented assay interference compound, its chemical structure warrants caution. Researchers observing anomalous results in the presence of this molecule should perform systematic control experiments to identify and characterize the nature of the interference. The troubleshooting guides and experimental protocols provided here offer a framework for these investigations, enabling more robust and reliable assay results.

References

Troubleshooting

Preventing degradation of "5-Chloro-4-hydroxy-2-oxopentanoic acid" during storage

Technical Support Center: 5-Chloro-4-hydroxy-2-oxopentanoic acid Disclaimer: Information on the specific degradation pathways and long-term stability of "5-Chloro-4-hydroxy-2-oxopentanoic acid" is limited in publicly ava...

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5-Chloro-4-hydroxy-2-oxopentanoic acid

Disclaimer: Information on the specific degradation pathways and long-term stability of "5-Chloro-4-hydroxy-2-oxopentanoic acid" is limited in publicly available literature. The following guidance is based on the chemical properties of its functional groups (an alpha-keto acid, a secondary alcohol, and an alkyl chloride) and general best practices for the storage of reactive organic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 5-Chloro-4-hydroxy-2-oxopentanoic acid during storage?

A1: Based on its structure, the compound is susceptible to several degradation pathways:

  • Decarboxylation: Alpha-keto acids can lose carbon dioxide, especially when heated.

  • Oxidation: The secondary hydroxyl group can be oxidized.

  • Hydrolysis/Elimination: The chloro group may be susceptible to nucleophilic attack or elimination reactions, particularly under non-neutral pH conditions.

  • Moisture Sensitivity: The compound is likely hygroscopic, and absorbed moisture can accelerate degradation.[1][2]

  • Light Sensitivity: Photodegradation can occur in compounds with multiple functional groups.[3]

Q2: What are the ideal storage conditions for solid 5-Chloro-4-hydroxy-2-oxopentanoic acid?

A2: For optimal stability, the solid compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C. For long-term storage, freezing at -20°C may be considered, but ensure the container is properly sealed to prevent moisture ingress upon removal.[1][4]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and hydrolysis.

  • Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.[3][4]

  • Moisture: Store in a desiccator with a suitable drying agent to prevent moisture absorption.[1][4]

Q3: How should I store solutions of 5-Chloro-4-hydroxy-2-oxopentanoic acid?

A3: Solutions are generally less stable than the solid form. If you must store the compound in solution:

  • Solvent Choice: Use anhydrous, aprotic solvents if compatible with your experimental design.

  • pH: The stability of chlorinated organic compounds can be pH-dependent.[5][6] Buffer the solution to a neutral or slightly acidic pH if possible, avoiding strongly basic or acidic conditions.

  • Storage: Store solutions at -20°C or below in tightly sealed vials with minimal headspace.

  • Use: Prepare solutions fresh whenever possible and avoid repeated freeze-thaw cycles.

Q4: I observe a color change in my solid sample. What could be the cause?

A4: A color change (e.g., yellowing or browning) is a common indicator of degradation. This could be due to oxidation, polymerization, or the formation of conjugated systems after elimination reactions. The sample should be re-analyzed for purity before use.

Q5: My experimental results are inconsistent. Could degradation of the compound be the issue?

A5: Yes, inconsistent results are a hallmark of using a degraded reagent. If you suspect degradation, you should perform a purity analysis (e.g., by HPLC, NMR, or LC-MS) on your stored sample and compare it to a fresh or newly purchased batch.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Reduced potency or activity in assays. Degradation of the compound leading to a lower concentration of the active molecule.1. Confirm the purity of the stored compound using an appropriate analytical method (e.g., HPLC-UV). 2. Use a fresh, unopened sample as a control. 3. If degradation is confirmed, discard the old stock and source a new batch.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.1. Attempt to identify the degradation products by mass spectrometry. 2. Review storage conditions (temperature, light, moisture) and handling procedures. 3. Implement stricter storage protocols as outlined in the FAQs.
Solid compound appears clumpy or discolored. Moisture absorption and/or chemical degradation.1. Do not use the compound for sensitive experiments. 2. If the material is valuable, it may be possible to purify it, but this is often not practical. 3. Discard the compromised batch and ensure future batches are stored in a desiccator.[4]
pH of a solution changes over time. Degradation leading to the formation of acidic or basic byproducts (e.g., HCl from dehydrochlorination).1. Prepare solutions fresh before use. 2. If storage in solution is unavoidable, use a buffered solvent system. 3. Monitor the pH of the solution before each use.

Data on Stability

Table 1: Illustrative Purity of a Hypothetical Alpha-Keto Acid Over 6 Months

Storage ConditionPurity at Time 0Purity after 1 MonthPurity after 3 MonthsPurity after 6 Months
Solid, -20°C, Desiccated, Dark 99.5%99.4%99.2%99.1%
Solid, 4°C, Desiccated, Dark 99.5%99.2%98.8%98.0%
Solid, 25°C, Exposed to Air/Light 99.5%95.1%88.3%75.4%
Solution in Methanol, -20°C 99.5%98.0%96.5%94.0%
Solution in Water (pH 7), 4°C 99.5%96.5%91.0%82.3%

Experimental Protocols

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of 5-Chloro-4-hydroxy-2-oxopentanoic acid.

1. Objective: To quantify the purity of the compound over time under various storage conditions.

2. Materials:

  • 5-Chloro-4-hydroxy-2-oxopentanoic acid samples

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Volumetric flasks and pipettes

  • HPLC vials

3. Method:

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to create a stock solution of 1 mg/mL.

    • Prepare working samples by diluting the stock solution to a final concentration of approximately 50 µg/mL.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase

    • Mobile Phase: A gradient elution, for example:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Gradient to 5% A, 95% B

      • 15-17 min: Hold at 5% A, 95% B

      • 17-20 min: Return to 95% A, 5% B

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm (or an empirically determined λmax)

    • Column Temperature: 30°C

  • Procedure:

    • Set up multiple samples of the compound under different storage conditions (as in Table 1).

    • At specified time points (e.g., T=0, 1 month, 3 months, 6 months), remove a sample from each condition.

    • Allow the sample to equilibrate to room temperature before preparing it for HPLC analysis as described above.

    • Inject the sample and record the chromatogram.

  • Data Analysis:

    • Calculate the purity of the compound at each time point using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

    • Plot the purity versus time for each storage condition to determine the degradation rate.

Visualizations

Potential Degradation Pathways A 5-Chloro-4-hydroxy- 2-oxopentanoic acid B Decarboxylation (Heat) A->B C Oxidation A->C D Dehydrochlorination (Base) A->D E 4-Chloro-3-hydroxy- butanal + CO2 B->E F 5-Chloro-2,4-dioxo- pentanoic acid C->F G 4-Hydroxy-2-oxo- pent-4-enoic acid + HCl D->G

Caption: Potential degradation pathways for the compound.

Experimental Workflow for Stability Testing cluster_0 Setup (T=0) cluster_1 Time Points (T=x) cluster_2 Analysis A Prepare Samples (Solid & Solution) B Aliquot into Storage Conditions (-20°C, 4°C, 25°C, etc.) A->B C Initial Analysis (HPLC) - Establish Baseline Purity B->C D Remove Aliquot from Each Condition E Equilibrate to RT D->E F Analyze by HPLC E->F G Calculate Purity (% Area) H Compare to T=0 G->H I Determine Degradation Rate H->I

Caption: Workflow for assessing compound stability over time.

Troubleshooting Logic for Inconsistent Results A Inconsistent Experimental Results? B Is the compound old or improperly stored? A->B C Analyze Purity (e.g., HPLC) B->C Yes G Assume Purity is OK. Proceed with Caution. B->G No D Is Purity < 95%? C->D E Discard Stock. Source New Batch. Review Storage Protocol. D->E Yes F Purity is Acceptable. Investigate Other Experimental Variables. D->F No

Caption: Decision tree for troubleshooting experimental issues.

References

Optimization

Troubleshooting mass spectrometry fragmentation of "5-Chloro-4-hydroxy-2-oxopentanoic acid"

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-4-hydroxy-2-oxopentanoic acid in...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-4-hydroxy-2-oxopentanoic acid in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and formula of 5-Chloro-4-hydroxy-2-oxopentanoic acid?

A1: The molecular formula for 5-Chloro-4-hydroxy-2-oxopentanoic acid is C5H7ClO4, with a molecular weight of approximately 166.56 g/mol [1].

Q2: What are the primary functional groups in 5-Chloro-4-hydroxy-2-oxopentanoic acid that will influence its fragmentation in mass spectrometry?

A2: The molecule contains a carboxylic acid, a ketone, a hydroxyl group, and a chloroalkane moiety. Each of these functional groups can direct fragmentation pathways, leading to a complex mass spectrum.

Q3: What ionization technique is most suitable for analyzing 5-Chloro-4-hydroxy-2-oxopentanoic acid?

A3: Electrospray ionization (ESI) is a common and suitable technique for polar molecules like 5-Chloro-4-hydroxy-2-oxopentanoic acid, as it is a soft ionization method that can produce intact molecular ions or pseudomolecular ions (e.g., [M+H]+ or [M-H]-)[2].

Q4: What are some common adducts I might observe for this molecule in ESI-MS?

A4: In positive ion mode, you might observe protonated molecules [M+H]+, as well as sodium [M+Na]+ or potassium [M+K]+ adducts. In negative ion mode, deprotonated molecules [M-H]- are common, and you might also see adducts with anions from the mobile phase, such as formate [M+HCOO]- or acetate [M+CH3COO]-[2].

Q5: What is "in-source fragmentation" and how can it affect my results?

A5: In-source fragmentation is the breakdown of analyte ions within the ion source of the mass spectrometer before they enter the mass analyzer. This can complicate spectra by generating fragment ions that might be mistaken for impurities or other compounds. It can be influenced by instrument settings like capillary voltage and source temperature.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the mass spectrometry analysis of 5-Chloro-4-hydroxy-2-oxopentanoic acid.

Problem Possible Cause Troubleshooting Steps
No or Weak Molecular Ion Peak In-source fragmentationLower the capillary voltage and/or source temperature to reduce the energy imparted to the ions.
Poor ionization efficiencyOptimize ESI source parameters (e.g., nebulizer pressure, drying gas flow, and temperature). Consider switching between positive and negative ion modes.
Sample degradationEnsure the sample is fresh and has been stored properly.
Unexpected Peaks in the Spectrum ContaminationRun a blank (mobile phase only) to check for background ions. Ensure all glassware and solvents are clean.
In-source fragmentationAs mentioned above, optimize source conditions to minimize premature fragmentation.
Formation of adductsThe presence of salts can lead to various adducts. Use high-purity solvents and consider desalting the sample if necessary.
Isotope Pattern for Chlorine is Incorrect or Absent Low signal intensityThe characteristic 3:1 ratio of the 35Cl and 37Cl isotopes may not be apparent at low signal-to-noise ratios. Improve signal intensity through sample concentration or instrument optimization.
Co-eluting interferenceA co-eluting compound may be masking the chlorine isotope pattern. Improve chromatographic separation.
Fragment Ions Do Not Match Expected Pathways Different fragmentation pathway is occurringThe presence of multiple functional groups can lead to complex rearrangements. Consider alternative fragmentation mechanisms, such as intramolecular rearrangements.
Isomeric impuritiesThe presence of isomers can produce a different fragmentation pattern. Verify the purity of your standard.
Poor Reproducibility Fluctuating instrument conditionsEnsure the mass spectrometer is properly calibrated and that source conditions are stable between runs.
Sample instabilityPrepare fresh samples for each analysis to avoid degradation over time.

Predicted Fragmentation Data

The following table summarizes the predicted major fragment ions for 5-Chloro-4-hydroxy-2-oxopentanoic acid based on common fragmentation rules for its functional groups.

m/z (Mass-to-Charge Ratio) Proposed Fragment Neutral Loss Fragmentation Pathway
165/167 ([M-H]-)[C5H6ClO4]--Deprotonation
149/151[M-OH]-H2OLoss of a water molecule from the hydroxyl and carboxylic acid groups.
121/123[M-COOH]-COOHDecarboxylation.
103/105[M-COOH-H2O]-COOH, H2OSequential loss of carboxyl and water.
87[C3H4O3]-.C2H2ClOCleavage between C3 and C4, with charge retained on the keto-acid portion.
79/81[C2H4ClO]+C3H3O3Alpha-cleavage adjacent to the hydroxyl group.
45[COOH]-C4H6ClO2Alpha-cleavage adjacent to the carbonyl group of the carboxylic acid.

Note: The presence of chlorine will result in isotopic peaks separated by 2 m/z units with an approximate intensity ratio of 3:1 (M to M+2).

Experimental Protocols

1. Sample Preparation

  • Dissolve 1 mg of 5-Chloro-4-hydroxy-2-oxopentanoic acid in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or water).

  • Vortex the solution to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Dilute the sample to the desired concentration (typically in the low µg/mL to ng/mL range for ESI-MS) using the initial mobile phase composition.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Method

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column is a good starting point (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • MS System: An electrospray ionization (ESI) source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

  • Ionization Mode: Both positive and negative ion modes should be tested to determine the optimal response.

  • Capillary Voltage: Typically 3-4 kV.

  • Source Temperature: 100-150 °C.

  • Drying Gas Flow: 8-12 L/min.

  • Nebulizer Pressure: 30-40 psi.

  • Scan Range: m/z 50-300.

  • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be used to obtain a comprehensive fragmentation pattern.

Visualizations

G M 5-Chloro-4-hydroxy-2-oxopentanoic acid [C5H7ClO4] m/z 166/168 F1 [M-H2O] m/z 148/150 M->F1 - H2O F2 [M-HCl] m/z 130 M->F2 - HCl F3 [M-COOH] m/z 121/123 M->F3 - COOH F5 [C2H4ClO] m/z 79/81 M->F5 - C3H3O3 F4 [C3H3O3] m/z 87 F3->F4 - C2H4Cl

Caption: Predicted Fragmentation Pathway of 5-Chloro-4-hydroxy-2-oxopentanoic acid.

G Start Problem with Mass Spectrum Check_Signal No or Weak Signal? Start->Check_Signal Optimize_Source Optimize Source Conditions (Voltage, Temp, Gas) Check_Signal->Optimize_Source Yes Unexpected_Peaks Unexpected Peaks? Check_Signal->Unexpected_Peaks No Check_Concentration Check Sample Concentration Optimize_Source->Check_Concentration Check_Concentration->Unexpected_Peaks Run_Blank Run Blank Analysis Unexpected_Peaks->Run_Blank Yes Wrong_Fragments Incorrect Fragmentation? Unexpected_Peaks->Wrong_Fragments No Check_Adducts Identify Common Adducts Run_Blank->Check_Adducts Check_Adducts->Wrong_Fragments Verify_Structure Verify Standard Purity (e.g., by NMR) Wrong_Fragments->Verify_Structure Yes Solution Problem Resolved Wrong_Fragments->Solution No Consider_Rearrangements Consider Alternative Fragmentation Pathways Verify_Structure->Consider_Rearrangements Consider_Rearrangements->Solution

Caption: Troubleshooting Workflow for Mass Spectrometry Analysis.

References

Troubleshooting

Improving the selectivity of "5-Chloro-4-hydroxy-2-oxopentanoic acid" reactions

Welcome to the technical support center for 5-Chloro-4-hydroxy-2-oxopentanoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in improving the selectivity of reaction...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Chloro-4-hydroxy-2-oxopentanoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in improving the selectivity of reactions involving this multifunctional molecule. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to guide your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 5-Chloro-4-hydroxy-2-oxopentanoic acid?

A1: 5-Chloro-4-hydroxy-2-oxopentanoic acid possesses three primary reactive functional groups: an α-keto acid, a secondary alcohol (hydroxyl group), and a primary alkyl chloride. The reactivity of each site can be selectively targeted under specific reaction conditions.

Q2: How can I selectively reduce the ketone group without affecting the carboxylic acid or the chloro group?

A2: Chemoselective reduction of the α-keto group to an α-hydroxy acid is a common goal. This can be achieved using specific reducing agents that favor ketone reduction over carboxylic acid or alkyl halide reduction. Common methods include catalytic hydrogenation with specific catalysts or the use of hydride reagents under controlled conditions.

Q3: What are the common side reactions to be aware of?

A3: Common side reactions include:

  • Over-reduction: Reduction of the carboxylic acid to an alcohol.

  • Dehalogenation: Removal of the chlorine atom, particularly under reductive conditions.

  • Elimination: Dehydration of the secondary alcohol to form an alkene.

  • Cyclization: Intramolecular reaction between the hydroxyl group and the carboxylic acid to form a lactone, or displacement of the chloride by the hydroxyl group to form a cyclic ether.

  • Decarboxylation: Loss of CO2 from the α-keto acid, which can be promoted by heat or certain catalysts.[1]

Q4: Can I selectively oxidize the secondary alcohol to a ketone?

A4: Yes, selective oxidation of the secondary alcohol to a diketone is possible. However, care must be taken to avoid oxidative cleavage of the α-keto acid. Mild oxidizing agents are recommended.

Q5: How does the stereochemistry of the hydroxyl group influence reactivity?

A5: The stereochemistry at the C4 position can influence the rate and outcome of certain reactions, particularly intramolecular cyclizations. The spatial arrangement of the hydroxyl group relative to the other functional groups can either facilitate or hinder ring formation.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps
Incorrect Reagent Choice Ensure the chosen reagent is selective for the desired transformation. For example, for selective ketone reduction, avoid harsh reducing agents like LiAlH4 which can reduce the carboxylic acid.
Suboptimal Reaction Temperature Vary the reaction temperature. Some reactions require cooling to prevent side reactions, while others may need heating to proceed at a reasonable rate.
Incorrect Solvent The polarity and protic/aprotic nature of the solvent can significantly impact reaction selectivity and rate. Screen a range of solvents to find the optimal one.
Catalyst Poisoning If using a catalyst, ensure all reagents and solvents are pure and free of potential catalyst poisons.
Product Instability The product may be unstable under the reaction or workup conditions. Consider in-situ analysis or a milder workup procedure.
Issue 2: Formation of Multiple Products (Low Selectivity)
Potential Cause Troubleshooting Steps
Reaction Conditions Too Harsh Reduce the reaction temperature, use a milder reagent, or decrease the reaction time.
Presence of Water For moisture-sensitive reactions, ensure all glassware is oven-dried and use anhydrous solvents.
Incorrect pH The pH of the reaction mixture can influence the reactivity of the functional groups. Buffer the reaction if necessary.
Radical Reactions If unexpected products are observed, consider the possibility of radical-mediated side reactions. Add a radical scavenger to test this hypothesis.

Experimental Protocols

Protocol 1: Selective Reduction of the α-Keto Group

This protocol provides a general method for the selective reduction of the α-keto group to an α-hydroxy acid.

Materials:

  • 5-Chloro-4-hydroxy-2-oxopentanoic acid

  • Sodium borohydride (NaBH4) or a similar selective reducing agent

  • Methanol (or another suitable protic solvent)

  • Hydrochloric acid (1 M) for workup

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5-Chloro-4-hydroxy-2-oxopentanoic acid in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in small portions to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by slowly adding 1 M HCl until the pH is acidic.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Expected Outcome: 5-Chloro-2,4-dihydroxypentanoic acid.

Protocol 2: Selective Oxidation of the Secondary Alcohol

This protocol provides a general method for the selective oxidation of the secondary alcohol to a ketone.

Materials:

  • 5-Chloro-4-hydroxy-2-oxopentanoic acid

  • Dess-Martin periodinane (DMP) or another mild oxidizing agent

  • Dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium thiosulfate

Procedure:

  • Dissolve 5-Chloro-4-hydroxy-2-oxopentanoic acid in dichloromethane in a round-bottom flask.

  • Add Dess-Martin periodinane to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography.

Expected Outcome: 5-Chloro-2,4-dioxopentanoic acid.

Visualizations

Reaction Pathway Diagram

ReactionPathways A 5-Chloro-4-hydroxy- 2-oxopentanoic acid B Selective Reduction (e.g., NaBH4) A->B D Selective Oxidation (e.g., DMP) A->D F Side Reactions A->F C 5-Chloro-2,4-dihydroxy- pentanoic acid B->C E 5-Chloro-2,4-dioxo- pentanoic acid D->E G Dehalogenation, Elimination, Cyclization, Decarboxylation F->G

Caption: Potential reaction pathways for 5-Chloro-4-hydroxy-2-oxopentanoic acid.

Troubleshooting Workflow

TroubleshootingWorkflow Start Experiment Start CheckYield Low Yield? Start->CheckYield CheckSelectivity Low Selectivity? CheckYield->CheckSelectivity No OptimizeReagent Optimize Reagent CheckYield->OptimizeReagent Yes MilderConditions Use Milder Conditions CheckSelectivity->MilderConditions Yes End Successful Reaction CheckSelectivity->End No OptimizeTemp Optimize Temperature OptimizeReagent->OptimizeTemp OptimizeSolvent Optimize Solvent OptimizeTemp->OptimizeSolvent CheckPurity Check Reagent Purity OptimizeSolvent->CheckPurity MilderConditions->Start CheckPurity->Start

Caption: A logical workflow for troubleshooting common experimental issues.

References

Optimization

Technical Support Center: Characterization of Chlorinated Organic Compounds

Welcome to the technical support center for the characterization of chlorinated organic compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of chlorinated organic compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of chlorinated organic compounds.

Sample Preparation & Extraction

Q1: My recoveries are low after solvent extraction. What are the common causes and solutions?

A1: Low recovery of chlorinated organic compounds during solvent extraction can be attributed to several factors:

  • Inappropriate Solvent Choice: The polarity of the extraction solvent must be well-matched to the target analytes. For instance, a mixture of ethyl acetate-acetone-water has been used for extracting chlorinated compounds from soil.[1] Traditional methods often use solvents like dichloromethane, acetone, or hexane.[2] For produce analysis, acetone extraction followed by partitioning with methylene chloride-petroleum ether is a common practice.[3]

  • Insufficient Extraction Time or Agitation: Ensure the sample has adequate contact time with the solvent and that the mixing is vigorous enough to facilitate the transfer of the analyte from the sample matrix to the solvent.

  • Matrix Effects: The sample matrix itself can interfere with the extraction process. For complex matrices, techniques like a Florisil cleanup may be necessary before analysis, especially for methods like Gas Chromatography with an Electron Capture Detector (GC-ECD).[3]

  • Analyte Volatility: Some chlorinated compounds are volatile. Ensure that evaporation steps are conducted carefully, for example, by using a Kuderna-Danish concentrator with a Snyder column and starting the evaporation slowly.[3]

Q2: How can I effectively remove interfering compounds from my sample extract?

A2: "Cleanup" is a critical step to remove co-extracted substances that can interfere with analysis. Common cleanup methods include:

  • Adsorption Chromatography: Using materials like Florisil is a standard procedure, particularly for organochlorine pesticide analysis, to remove plant extractives that can affect detector performance.[3]

  • Solid-Phase Extraction (SPE): SPE cartridges, such as a C18 cartridge, can be used to clean up extracts.[4]

  • Liquid-Liquid Partitioning: This technique separates compounds based on their differential solubilities in two immiscible liquids, such as partitioning with methylene chloride-petroleum ether to remove water.[3]

Chromatography & Mass Spectrometry

Q3: I'm observing peak tailing and poor resolution in my GC analysis. What should I check?

A3: Poor chromatographic performance can often be traced back to several issues:

  • Column Contamination: High-boiling point compounds or fats can contaminate the GC inlet or the analytical column, leading to a loss of signal and peak shape degradation.[5] If inlet maintenance doesn't resolve the issue, trimming a small portion (e.g., 10cm) of the analytical column might be necessary.[5]

  • Active Sites: The presence of active sites in the GC system (e.g., in the liner or on the column) can cause peak tailing for polar compounds. Using deactivated liners and columns is crucial.

  • Improper GC Conditions: Optimize the oven temperature program, carrier gas flow rate, and injection parameters for your specific analytes.

Q4: My mass spectrometry results for chlorinated compounds show unexpected fragmentation or isotopic patterns. What could be the cause?

A4: The unique isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is a key identifier, but issues can arise:

  • In-Source Dechlorination: Heavily chlorinated compounds can react with hydrogen in the ion source, leading to dechlorination and a "spectral tilt" where the expected isotopic abundances are altered.[6] Using a specialized inert ion source can mitigate this effect.[6]

  • Co-elution and Matrix Effects: Co-eluting compounds can suppress or enhance the ionization of your target analyte, affecting quantification and spectral accuracy.[7][8] High-resolution mass spectrometry (HRMS) can help distinguish between analytes and interferences with the same nominal mass.[9]

  • Ionization Technique: The choice of ionization technique is critical. For instance, Electron Capture Negative Ionization (ECNI) is commonly used for chlorinated paraffins, but it can be prone to interferences and may not detect lower chlorinated compounds effectively.[10][11] Techniques like Atmospheric Pressure Chemical Ionization (APCI) may offer advantages for certain compounds.[12]

Q5: What are "matrix effects" and how can I minimize them?

A5: Matrix effects are the alteration of analyte response due to co-eluting compounds from the sample matrix.[13][14] These effects can cause either signal suppression or enhancement, leading to inaccurate quantification.[13][14]

Strategies to address matrix effects include:

  • Improved Sample Cleanup: The most direct approach is to remove the interfering components before analysis.[7][8]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples. This helps to ensure that the standards and samples experience similar matrix effects.[14]

  • Method of Standard Additions: Known amounts of the analyte are added directly to the samples, creating a calibration curve within the sample's own matrix.[7]

  • Use of Internal Standards: An internal standard, especially a stable isotope-labeled version of the analyte, can effectively compensate for matrix effects as it will be affected similarly to the target analyte.[8]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby minimizing their impact on the analyte's ionization.[7]

Specific Compound Classes: Chlorinated Paraffins (CPs)

Q6: Why is the analysis of Short-Chain Chlorinated Paraffins (SCCPs) so challenging?

A6: The analysis of CPs, particularly SCCPs (C₁₀-C₁₃), is considered a significant analytical challenge due to their complexity.[9][10][15][16]

  • Complex Mixtures: CPs are not single compounds but complex mixtures of thousands of different polychlorinated n-alkanes.[10][11]

  • Lack of Standards: The absence of commercially available, certified reference materials and individual congener standards hinders accurate quantification and method validation.[10][17]

  • Chromatographic Co-elution: It is practically impossible to separate all congeners using standard chromatographic techniques.[15][16]

  • Mass Spectral Interferences: There can be mass overlap between different CP congeners (e.g., SCCPs and MCCPs) and with other chlorinated pollutants like PCBs.[9][11]

Q7: What are the current analytical approaches for quantifying Chlorinated Paraffins (CPs)?

A7: Several advanced methods are used, each with its own advantages and disadvantages:

  • GC-ECNI-MS (Gas Chromatography-Electron Capture Negative Ionization-Mass Spectrometry): This is a commonly applied method but has limitations, such as difficulty in detecting lower chlorinated CPs and low resolution, which can lead to interferences.[10]

  • LC-ESI-HRMS (Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry): This technique is promising as it can help resolve interferences and may better detect certain CP homologues.[15] The choice of chromatographic column (e.g., C30 vs. C18) and mobile phase can significantly influence the results.[15]

  • GC-Q-TOF-HRMS (Gas Chromatography-Quadrupole Time-of-Flight-High Resolution Mass Spectrometry): High-resolution mass spectrometry allows for the extraction of accurate masses, which helps to distinguish between SCCPs and MCCPs and avoid interferences from other chemicals.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from various analytical methods used for the characterization of chlorinated organic compounds.

Table 1: Detection Limits for Selected Chlorinated Volatile Organic Compounds (VOCs) by HS-SPME-GC [18]

CompoundLimit of Detection (μg/L)
Dichloromethane0.3
Trichloromethane0.001
Perchloromethane0.001
Trichloroethylene0.001
Perchloroethylene0.001

Table 2: Detection Limits for Short-Chain (SCCP) and Medium-Chain (MCCP) Chlorinated Paraffins by GC-NCI-Q-TOF-HRMS [9]

Compound ClassDetection Limit Range (ng/mL)
SCCPs24–81
MCCPs27–170

Experimental Protocols

Protocol 1: General Extraction and Cleanup for Organochlorine Pesticides in Produce

This protocol is adapted from a multiresidue procedure for gas-liquid chromatographic (GLC) analysis.[3]

  • Extraction:

    • Blend the sample with acetone to extract the pesticides.

    • Filter the extract using a Büchner funnel with suction.

  • Liquid-Liquid Partitioning:

    • Transfer the acetone extract to a separatory funnel.

    • Add methylene chloride and petroleum ether to partition the pesticides into the organic phase and remove water.

    • Collect the organic phase and dry it by passing it through anhydrous sodium sulfate (Na₂SO₄).

  • Concentration:

    • Concentrate the dried extract using a Kuderna-Danish concentrator fitted with a Snyder column over a steam bath.

  • Florisil Cleanup:

    • Prepare a Florisil column.

    • Apply the concentrated extract to the top of the column.

    • Elute the organochlorine pesticides using an appropriate solvent system. This step is crucial for removing interfering substances from the sample matrix.

  • Final Analysis:

    • The cleaned-up extract is then ready for analysis by Gas Chromatography with an Electron Capture Detector (GC-ECD).

Protocol 2: Analysis of Chlorinated Disinfection Byproducts in Drinking Water (Based on EPA Method 551.1)

This protocol provides a general overview of the steps involved in EPA Method 551.1 for analyzing chlorinated solvents, pesticides, and disinfection byproducts.[19]

  • Sample Collection:

    • Collect water samples in appropriate containers, ensuring no headspace is present.

    • Add a reducing agent (e.g., sodium thiosulfate) to quench any residual chlorine.

  • Liquid-Liquid Extraction (LLE):

    • Measure a specific volume of the water sample into a separatory funnel.

    • Add a small amount of a salting agent to increase the extraction efficiency.

    • Add the extraction solvent (e.g., methyl-tert-butyl ether or hexane).

    • Shake the funnel vigorously for a specified time, venting frequently.

    • Allow the layers to separate and collect the organic (solvent) layer.

  • Drying and Concentration:

    • Dry the organic extract by passing it through anhydrous sodium sulfate.

    • If necessary, concentrate the extract to a smaller volume to increase the analyte concentration.

  • Gas Chromatography (GC) Analysis:

    • Inject a small volume of the final extract into a GC system equipped with an Electron-Capture Detector (ECD).

    • The compounds are separated based on their boiling points and interaction with the GC column.

    • The ECD provides high sensitivity for halogenated compounds.

  • Quantification:

    • Quantify the analytes by comparing the peak areas in the sample chromatogram to those of known standards.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Soil, Tissue) Extraction Solvent Extraction (LLE, SPE, etc.) Sample->Extraction Extract analytes from matrix Cleanup Extract Cleanup (e.g., Florisil, SPE) Extraction->Cleanup Remove interferences Separation Chromatographic Separation (GC or LC) Cleanup->Separation Inject cleaned extract Detection Detection (MS, ECD, etc.) Separation->Detection Separate & detect compounds Quantification Identification & Quantification Detection->Quantification Process raw data Report Final Report Quantification->Report Summarize results troubleshooting_tree cluster_recovery Low Analyte Recovery cluster_chromatography Poor Chromatography (Peak Tailing, Low Signal) cluster_quant Inaccurate Quantification start Problem Observed r1 Check Extraction Solvent Polarity & Efficiency start->r1 Low Recovery c1 Perform Inlet Maintenance (replace liner, septum) start->c1 Poor Peaks q1 Investigate Matrix Effects (suppression/enhancement) start->q1 Bad Quant r2 Optimize Cleanup Step (e.g., change sorbent) r1->r2 r3 Verify No Analyte Loss During Evaporation r2->r3 c2 Trim GC Column (remove contamination) c1->c2 c3 Check for System Leaks c2->c3 c4 Optimize Temp Program c3->c4 q2 Implement Matrix-Matched Standards or Standard Addition q1->q2 q3 Use Stable Isotope-Labeled Internal Standard q1->q3 q4 Check for Co-eluting Interferences with HRMS q1->q4 matrix_effects cluster_ideal Ideal Scenario (No Matrix) cluster_real Real Scenario (With Matrix) Analyte_ideal Analyte Ions Source_ideal Ion Source (MS) Analyte_ideal->Source_ideal Enters Source Detector_ideal Detector Signal Source_ideal->Detector_ideal True Response (100% Signal) Analyte_real Analyte Ions Source_real Ion Source (MS) Analyte_real->Source_real Enter Source Together Matrix Co-eluting Matrix Components Matrix->Source_real Enter Source Together Detector_suppressed Detector Signal (Suppression) Source_real->Detector_suppressed Competition for ionization leads to <100% Signal Detector_enhanced Detector Signal (Enhancement) Source_real->Detector_enhanced Matrix component aids ionization, >100% Signal

References

Troubleshooting

Technical Support Center: 5-Chloro-4-hydroxy-2-oxopentanoic acid Reaction Condition Optimization

Welcome to the technical support center for the synthesis and optimization of 5-Chloro-4-hydroxy-2-oxopentanoic acid. This guide provides detailed experimental protocols, troubleshooting advice, and frequently asked ques...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and optimization of 5-Chloro-4-hydroxy-2-oxopentanoic acid. This guide provides detailed experimental protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in their synthetic efforts.

Experimental Protocols

A plausible and common method for the synthesis of 5-Chloro-4-hydroxy-2-oxopentanoic acid is via an aldol condensation reaction. The following protocol outlines a general procedure for this synthesis, which can be optimized for specific laboratory conditions.

Synthesis of 5-Chloro-4-hydroxy-2-oxopentanoic acid via Aldol Condensation

This protocol describes the base-catalyzed aldol condensation of a pyruvate ester with chloroacetaldehyde, followed by hydrolysis.

Materials:

  • Ethyl pyruvate

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Enolate Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl pyruvate (1.0 eq) in anhydrous diethyl ether at -78°C. Slowly add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.05 eq) while maintaining the low temperature. Allow the mixture to stir for 30 minutes to ensure complete enolate formation.

  • Aldol Addition: To the enolate solution, add chloroacetaldehyde (1.1 eq) dropwise, ensuring the temperature remains below -70°C. After the addition is complete, let the reaction stir at -78°C for 2-4 hours.

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification of the Ester Intermediate: Concentrate the organic solution under reduced pressure. The crude product, ethyl 5-chloro-4-hydroxy-2-oxopentanoate, can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Hydrolysis: Dissolve the purified ester in a mixture of ethanol and water. Add a solution of sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).

  • Acidification and Final Extraction: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 with dilute hydrochloric acid. Extract the product with dichloromethane or ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield 5-Chloro-4-hydroxy-2-oxopentanoic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 5-Chloro-4-hydroxy-2-oxopentanoic acid.

Problem ID Issue Possible Cause(s) Suggested Solution(s)
TS-001 Low or no product yield after aldol reaction.Incomplete enolate formation.Ensure the use of a strong, non-nucleophilic base and strictly anhydrous conditions. Verify the concentration of the base solution.
Degradation of chloroacetaldehyde.Use freshly prepared or commercially available stabilized chloroacetaldehyde. Add it slowly at low temperatures.
Competing self-condensation of ethyl pyruvate.Add the chloroacetaldehyde to the pre-formed enolate solution promptly. Maintain a low reaction temperature.
TS-002 Formation of multiple unidentified byproducts.Side reactions such as Cannizzaro reaction of chloroacetaldehyde.Ensure slow addition of chloroacetaldehyde and maintain a low temperature.
Polymerization of chloroacetaldehyde.Use a stabilized solution of chloroacetaldehyde and add it to the reaction mixture at a controlled rate.
Epoxide formation from the product followed by undesired reactions.Work up the reaction under neutral or slightly acidic conditions after quenching.
TS-003 Difficulty in purifying the final product.The product is highly polar and water-soluble.Use a suitable solvent for extraction, such as ethyl acetate or dichloromethane. Consider derivatization (e.g., esterification) for easier handling and purification, followed by deprotection.
Product instability.Avoid high temperatures and strong basic or acidic conditions during workup and purification. α-keto acids can be prone to decarboxylation.
TS-004 Decarboxylation of the final product.The α-keto acid functionality is susceptible to decarboxylation, especially at elevated temperatures or under certain pH conditions.Perform all purification steps at or below room temperature. Store the final product at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 5-Chloro-4-hydroxy-2-oxopentanoic acid?

A1: As an α-keto acid, 5-Chloro-4-hydroxy-2-oxopentanoic acid is expected to have limited stability. It can be susceptible to decarboxylation, especially when heated or under strongly acidic or basic conditions. For long-term storage, it is advisable to keep the compound in a cool, dry, and inert environment, possibly as a salt or a protected derivative.

Q2: Are there alternative synthetic routes to consider?

A2: Yes, other synthetic strategies could be explored. One alternative could involve the α-chlorination of a suitable β-hydroxy-γ-valerolactone precursor, followed by ring-opening. Another approach might be the oxidation of a corresponding 1,2-diol precursor.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction progress. For the aldol addition step, you can monitor the consumption of ethyl pyruvate. For the hydrolysis step, you can observe the disappearance of the ester spot and the appearance of a more polar spot corresponding to the carboxylic acid. Staining with a suitable reagent such as potassium permanganate may be necessary for visualization.

Q4: What are the key safety precautions for this synthesis?

A4: Chloroacetaldehyde is toxic and a lachrymator; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Strong bases like LDA are corrosive and pyrophoric and must be handled with care under an inert atmosphere. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Product Ethyl Pyruvate Ethyl Pyruvate Enolate Formation Enolate Formation Ethyl Pyruvate->Enolate Formation Base (e.g., LDA) Chloroacetaldehyde Chloroacetaldehyde Aldol Addition Aldol Addition Chloroacetaldehyde->Aldol Addition Enolate Formation->Aldol Addition Enolate Intermediate Hydrolysis Hydrolysis Aldol Addition->Hydrolysis Ester Intermediate 5-Chloro-4-hydroxy-2-oxopentanoic acid 5-Chloro-4-hydroxy-2-oxopentanoic acid Hydrolysis->5-Chloro-4-hydroxy-2-oxopentanoic acid Acid/Base Workup Troubleshooting_Workflow Start Start Low/No Product Low/No Product Start->Low/No Product Check Base Check Base Low/No Product->Check Base Yes Multiple Byproducts Multiple Byproducts Low/No Product->Multiple Byproducts No Check Reagent Quality Check Reagent Quality Check Base->Check Reagent Quality Optimize Temperature Optimize Temperature Check Reagent Quality->Optimize Temperature Optimize Temperature->Multiple Byproducts Control Addition Rate Control Addition Rate Multiple Byproducts->Control Addition Rate Yes Purification Issues Purification Issues Multiple Byproducts->Purification Issues No Control Addition Rate->Purification Issues Consider Derivatization Consider Derivatization Purification Issues->Consider Derivatization Yes Product Instability Product Instability Purification Issues->Product Instability No Consider Derivatization->Product Instability Low Temp Purification Low Temp Purification Product Instability->Low Temp Purification Yes Successful Synthesis Successful Synthesis Product Instability->Successful Synthesis No Low Temp Purification->Successful Synthesis

Optimization

Technical Support Center: Purification of Polar Halogenated Compounds

Welcome to the technical support center for the purification of polar halogenated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance a...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of polar halogenated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this unique class of molecules.

Frequently Asked Questions (FAQs)

Q1: Why are polar halogenated compounds challenging to purify?

Polar halogenated compounds present a unique set of purification challenges due to the combined properties of high polarity and the presence of one or more halogen atoms. Their high polarity often leads to poor retention on traditional reversed-phase (RP) chromatography columns, causing them to elute in the solvent front with limited separation.[1] Conversely, their strong interactions with polar stationary phases in normal-phase (NP) chromatography can result in excessive retention and poor peak shapes.[2] The presence of halogen atoms can introduce additional complexities, such as potential on-column instability and unique interactions with stationary phases that can affect selectivity.

Q2: What are the primary chromatographic techniques for purifying polar halogenated compounds?

The most effective techniques for purifying polar halogenated compounds are Hydrophilic Interaction Liquid Chromatography (HILIC), Reversed-Phase (RP) chromatography with specialized polar-modified columns, and Mixed-Mode Chromatography (MMC).

  • HILIC: This technique utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent and a small amount of aqueous solvent.[1][3] It is particularly well-suited for retaining and separating very polar compounds that show little to no retention in traditional RP chromatography.[3]

  • Reversed-Phase (RP) Chromatography: While standard C18 columns are often ineffective, RP columns with polar end-capping or embedded polar groups can provide sufficient retention and alternative selectivity for polar halogenated compounds.[4] These modifications help to prevent phase collapse in highly aqueous mobile phases and offer different interaction mechanisms.

  • Mixed-Mode Chromatography (MMC): This approach uses stationary phases with both hydrophobic and ion-exchange functionalities, allowing for the simultaneous separation of compounds based on both their polarity and charge.[5][6][7] This can be highly advantageous for purifying polar halogenated compounds that are also ionizable.

Q3: How do I choose the right column for my polar halogenated compound?

The choice of column depends on the specific properties of your compound, including its polarity, the type and number of halogen atoms, and its ionizability.

  • For highly polar, non-ionizable compounds: A HILIC column (e.g., bare silica, diol, amide, or zwitterionic phases) is often the best starting point.[3][8]

  • For moderately polar compounds or those with some hydrophobic character: A polar-endcapped or polar-embedded reversed-phase column can provide good retention and selectivity.

  • For ionizable polar halogenated compounds: A mixed-mode column offering both reversed-phase and ion-exchange retention mechanisms is a powerful option.[5][6] Alternatively, HILIC can also be effective, as ion-exchange interactions can contribute to retention on some HILIC stationary phases.[8]

Q4: What are common mobile phase considerations for purifying these compounds?

  • HILIC: The mobile phase typically consists of a high percentage of acetonitrile (ACN) with a smaller percentage of an aqueous buffer. The water acts as the strong solvent.[1] Buffer choice and pH can significantly impact retention and selectivity, especially for ionizable compounds.

  • Reversed-Phase: Mobile phases usually consist of water or an aqueous buffer and an organic modifier like methanol or ACN. For polar compounds, a higher percentage of the aqueous component is often necessary. The use of buffers is critical for controlling the ionization state of acidic or basic analytes.

  • Additives: Mobile phase additives like formic acid, acetic acid, or ammonium formate are commonly used to improve peak shape and ionization efficiency for mass spectrometry (MS) detection.

Troubleshooting Guides

Problem 1: Poor Retention - Compound Elutes in the Solvent Front
Possible Cause Recommended Solution
Inappropriate Column Chemistry The compound is too polar for the selected reversed-phase column. Switch to a HILIC column or a reversed-phase column with a polar-embedded or polar-endcapped stationary phase.[4]
Mobile Phase is Too Strong In reversed-phase, decrease the organic solvent percentage. In HILIC, increase the organic solvent (typically ACN) percentage as water is the strong solvent.[1]
Incorrect Sample Solvent The sample is dissolved in a solvent stronger than the initial mobile phase, causing it to travel with the injection plug. Whenever possible, dissolve the sample in the initial mobile phase.[9]
Compound is Not Ionized (for ionizable compounds) Adjust the mobile phase pH to ensure the compound is in its ionized form to enhance interaction with ion-exchange or polar stationary phases.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause Recommended Solution
Secondary Interactions with Stationary Phase Unwanted interactions between the analyte and active sites (e.g., silanols) on the silica support can cause peak tailing. Use a high-purity, well-endcapped column. Adding a mobile phase modifier like a small amount of a competing base (for basic compounds) or acid can help.
Column Overload Injecting too much sample can lead to peak fronting. Reduce the injection volume or the sample concentration.
Mismatched Sample Solvent and Mobile Phase Injecting in a solvent significantly different from the mobile phase can cause peak distortion. Dissolve the sample in the mobile phase if possible.
On-column Degradation The halogenated compound may be unstable under the chromatographic conditions. See the "On-Column Degradation" section below for mitigation strategies.
Problem 3: On-Column Degradation of Halogenated Compounds
Possible Cause Recommended Solution
Interaction with Active Sites on Stationary Phase Residual silanol groups or metal impurities in the silica matrix can catalyze the degradation of sensitive halogenated compounds. Use a highly inert column with thorough endcapping. Consider using a column with a different base material, such as a hybrid silica or polymeric phase.
Mobile Phase pH The pH of the mobile phase may be promoting hydrolysis or other degradation pathways. Evaluate the stability of your compound at different pH values and adjust the mobile phase accordingly.
Temperature Effects Elevated column temperatures can accelerate degradation. Try running the purification at a lower temperature.
Reductive Dehalogenation Although less common in standard chromatography, certain conditions could potentially lead to the removal of a halogen atom. If this is suspected, investigate different stationary and mobile phase combinations.

Experimental Protocols

Protocol 1: HILIC Purification of a Polar Halogenated Agrochemical

This protocol provides a general framework for the purification of a polar, anionic halogenated pesticide using HILIC.

  • Column Selection: Venusil® HILIC (100 x 2.1 mm, 3 µm) or similar amide-functionalized HILIC column.[10]

  • Sample Preparation: Employ the QuPPE (Quick Polar Pesticides Extraction) method for sample extraction from the matrix (e.g., fruits, vegetables).[10]

  • Mobile Phase:

    • A: 0.2% Formic Acid in Water

    • B: 0.2% Formic Acid in Acetonitrile[10]

  • Gradient Elution:

    Time (min) %B
    0.0 98
    0.5 98
    6.0 80
    7.0 10
    9.0 10
    9.1 98

    | 12.0 | 98 |

  • Flow Rate: 0.3 mL/min[10]

  • Column Temperature: 40 °C[10]

  • Injection Volume: 1 µL

  • Detection: LC-MS/MS is typically used for sensitive detection of pesticides.

Protocol 2: Mixed-Mode Chromatography for a Polar Halogenated Pharmaceutical

This protocol is a starting point for separating a polar, ionizable halogenated drug substance from its impurities.

  • Column Selection: A mixed-mode column with both reversed-phase (e.g., C18) and anion- or cation-exchange functionalities.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase, preferably the mobile phase itself.

  • Mobile Phase:

    • A: Aqueous buffer (e.g., 20 mM Ammonium Formate, adjust pH to be ~2 units away from the analyte's pKa to ensure ionization)

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) %B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV-Vis (select an appropriate wavelength) and/or Mass Spectrometry.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Polar Pesticide Analysis

Chromatographic ModeStationary Phase(s) TestedSuitability for Positive Ionization ModeSuitability for Negative Ionization ModeGeneral Comments
HILIC Bare Silica, Cyano, Amino, UHPLC HILIC (1.8 µm)Good to Excellent (UHPLC HILIC performed best for 22 out of 24 compounds)ModerateGenerally the most successful approach for a broad range of polar pesticides.[8]
Mixed-Mode ZwitterionicPoor for positive modeExcellent for glyphosate and AMPAHighly selective for certain anionic pesticides.[8]
Reversed-Phase C18PoorPoorGenerally unsuitable for highly polar pesticides without derivatization.[8]

Data summarized from a study evaluating 24 highly polar pesticides.[8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Purification cluster_post Post-Purification raw_sample Crude Reaction Mixture or Matrix Extract extraction Extraction (e.g., QuPPE for Agrochemicals) raw_sample->extraction filtration Filtration (0.22 µm) extraction->filtration hplc HPLC/UHPLC System filtration->hplc column_selection Column Selection (HILIC, Polar RP, or MMC) method_dev Method Development (Mobile Phase, Gradient) column_selection->method_dev purification Purification Run method_dev->purification fraction_collection Fraction Collection purification->fraction_collection purity_analysis Purity Analysis (Analytical HPLC, LC-MS) fraction_collection->purity_analysis solvent_evap Solvent Evaporation purity_analysis->solvent_evap pure_compound Isolated Pure Compound solvent_evap->pure_compound

Caption: General experimental workflow for the purification of polar halogenated compounds.

troubleshooting_logic cluster_retention Retention Issues cluster_peak_shape Peak Shape Issues start Problem Encountered (e.g., Poor Retention, Peak Tailing) check_column Is the column chemistry appropriate? (RP vs. HILIC/Polar-Modified) start->check_column check_overload Is the column overloaded? start->check_overload check_mobile_phase_strength Is the mobile phase strength optimal? check_column->check_mobile_phase_strength check_sample_solvent Is the sample solvent weaker than the mobile phase? check_mobile_phase_strength->check_sample_solvent solution Implement Corrective Action check_sample_solvent->solution check_secondary_interactions Are there secondary interactions? check_overload->check_secondary_interactions check_degradation Is the compound degrading on-column? check_secondary_interactions->check_degradation check_degradation->solution

Caption: Logical troubleshooting workflow for common purification problems.

References

Troubleshooting

"5-Chloro-4-hydroxy-2-oxopentanoic acid" reaction byproduct identification

Welcome to the technical support center for 5-Chloro-4-hydroxy-2-oxopentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Chloro-4-hydroxy-2-oxopentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experiments with this compound.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis, purification, and handling of 5-Chloro-4-hydroxy-2-oxopentanoic acid.

Issue 1: Low Yield of 5-Chloro-4-hydroxy-2-oxopentanoic acid in Synthesis

Possible Causes and Solutions

CauseRecommended Action
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider adding a fresh portion of the limiting reagent or extending the reaction time.
Degradation of Starting Material or Product 5-Chloro-4-hydroxy-2-oxopentanoic acid is sensitive to heat and extreme pH. Ensure the reaction temperature is carefully controlled and that the pH of the reaction mixture is maintained within a stable range. Perform a stability test on a small scale under the reaction conditions to assess degradation.
Side Reactions The presence of multiple functional groups can lead to side reactions. See the "Potential Byproduct" FAQ section for more details. To minimize side reactions, consider protecting sensitive functional groups or optimizing reaction conditions (e.g., lower temperature, alternative solvent).
Losses During Work-up and Purification The compound's polarity may lead to losses during aqueous work-up. To minimize this, saturate the aqueous layer with sodium chloride before extraction. During chromatographic purification, select a solvent system that provides good separation from impurities without causing on-column degradation.
Issue 2: Presence of Unexpected Byproducts in the Reaction Mixture

Possible Causes and Solutions

CauseRecommended Action
Intermolecular Reactions At high concentrations, intermolecular esterification or etherification may occur. Running the reaction at a lower concentration can help minimize these bimolecular reactions.
Elimination Reactions The chloro and hydroxy groups can undergo elimination reactions, especially under basic or heated conditions, to form unsaturated keto acids. Use mild bases and lower reaction temperatures.
Rearrangement Reactions The α-keto acid moiety can be prone to rearrangements. Careful control of pH and temperature is crucial.
Impure Starting Materials Ensure the purity of all starting materials before use. Impurities can lead to the formation of unexpected byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the potential byproducts that can form during reactions involving 5-Chloro-4-hydroxy-2-oxopentanoic acid?

Due to its polyfunctional nature, 5-Chloro-4-hydroxy-2-oxopentanoic acid can undergo several side reactions. The table below summarizes potential byproducts and the conditions that may favor their formation.

Byproduct NameByproduct StructureConditions Favoring Formation
5-Chloro-2,4-dioxopentanoic acidCC(=O)C(=O)C(Cl)C(=O)OOxidative conditions
4,5-Epoxy-2-oxopentanoic acidO=C(O)C(=O)C1OC1ClBasic conditions (intramolecular Williamson ether synthesis)
5-Chloro-2-hydroxy-4-oxopentanoic acidCC(=O)CH(OH)C(Cl)C(=O)OReductive conditions
2-Oxopent-4-enoic acidO=C(O)C(=O)C=CElimination under basic or acidic conditions with heat
Q2: How can I identify the byproducts in my reaction mixture?

A combination of analytical techniques is recommended for byproduct identification:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To separate the components of the mixture and determine their molecular weights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the isolated byproducts.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the byproducts.

Q3: What are the recommended storage conditions for 5-Chloro-4-hydroxy-2-oxopentanoic acid?

To ensure the stability of 5-Chloro-4-hydroxy-2-oxopentanoic acid, it should be stored at low temperatures (-20°C is recommended) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Reaction Progress by TLC
  • Prepare a TLC chamber with a suitable solvent system (e.g., ethyl acetate/hexanes with 1% acetic acid).

  • Spot a small amount of the reaction mixture, the starting material, and a co-spot (starting material and reaction mixture) onto a TLC plate.

  • Develop the TLC plate in the chamber.

  • Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., potassium permanganate).

  • The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water (both containing 0.1% formic acid).

    • 0-2 min: 10% Methanol

    • 2-15 min: 10% to 90% Methanol

    • 15-20 min: 90% Methanol

    • 20-22 min: 90% to 10% Methanol

    • 22-25 min: 10% Methanol

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Reaction_Troubleshooting_Workflow start Reaction Performed check_yield Low Yield? start->check_yield check_byproducts Unexpected Byproducts? check_yield->check_byproducts No incomplete_reaction Incomplete Reaction check_yield->incomplete_reaction Yes degradation Degradation check_yield->degradation Yes side_reactions Side Reactions check_yield->side_reactions Yes workup_loss Work-up Loss check_yield->workup_loss Yes end_ok Successful Reaction check_byproducts->end_ok No optimize_conditions Optimize Conditions (Time, Temp, Conc.) incomplete_reaction->optimize_conditions degradation->optimize_conditions protecting_groups Use Protecting Groups side_reactions->protecting_groups modify_workup Modify Work-up workup_loss->modify_workup optimize_conditions->start protecting_groups->start modify_workup->start Byproduct_Formation_Pathways main_compound 5-Chloro-4-hydroxy-2-oxopentanoic acid oxidation Oxidation main_compound->oxidation base_elimination Base/Heat (Elimination) main_compound->base_elimination intramolecular_cyclization Base (Intramolecular SN2) main_compound->intramolecular_cyclization byproduct1 5-Chloro-2,4-dioxopentanoic acid oxidation->byproduct1 byproduct2 2-Oxopent-4-enoic acid base_elimination->byproduct2 byproduct3 4,5-Epoxy-2-oxopentanoic acid intramolecular_cyclization->byproduct3

Optimization

Technical Support Center: Synthesis of 5-Chloro-4-hydroxy-2-oxopentanoic acid

Welcome to the technical support center for the synthesis of 5-Chloro-4-hydroxy-2-oxopentanoic acid. This guide is designed to assist researchers, scientists, and drug development professionals in successfully scaling up...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-Chloro-4-hydroxy-2-oxopentanoic acid. This guide is designed to assist researchers, scientists, and drug development professionals in successfully scaling up the synthesis of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a structured format to address common challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of 5-Chloro-4-hydroxy-2-oxopentanoic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Product 1. Incomplete reaction of starting materials.2. Degradation of the product during reaction or workup.3. Sub-optimal reaction temperature.4. Inefficient extraction during workup.1. Monitor reaction progress using TLC or LC-MS. Extend reaction time if necessary.2. Maintain strict temperature control. Use a milder base or acid during workup.3. Optimize the reaction temperature. A range of -10 °C to 40 °C is often cited for similar reactions.[1]4. Perform multiple extractions with a suitable solvent like ethyl acetate.[1]
Formation of Impurities/Side Products 1. Presence of moisture or air in the reaction.2. Side reactions such as polymerization or over-oxidation.3. Non-selective chlorination.1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).2. Control the addition rate of reagents and maintain the optimal temperature.3. Use a selective chlorinating agent and control stoichiometry.
Difficulty in Product Purification 1. Product is an oil and difficult to crystallize.2. Co-elution of impurities during column chromatography.3. Thermal instability of the product.1. Attempt to form a salt of the carboxylic acid to induce crystallization.2. Optimize the solvent system for column chromatography. Consider using a different stationary phase.3. Use low-temperature purification techniques. Distill off solvents under reduced pressure at a lower temperature.[1]
Inconsistent Results at Larger Scale 1. Inefficient heat transfer in larger reaction vessels.2. Poor mixing at scale.3. Challenges in maintaining a completely inert atmosphere.1. Use a reactor with a jacket for better temperature control. Allow for slower addition of reagents.2. Use an overhead mechanical stirrer for efficient mixing.3. Ensure a sufficient flow of inert gas.

Frequently Asked Questions (FAQs)

Q1: What is the IUPAC name for "5-Chloro-4-hydroxy-2-oxopentanoic acid"?

A1: The IUPAC name for the compound is 5-chloro-4-hydroxy-2-oxopentanoic acid.[2]

Q2: What are some common synonyms for this compound?

A2: Common synonyms include 2-oxo-4-hydroxy-5-chloro-valeric acid.[2]

Q3: What type of compound is 5-Chloro-4-hydroxy-2-oxopentanoic acid?

A3: It is classified as an organochlorine compound, a 2-oxo monocarboxylic acid, and a 4-hydroxy monocarboxylic acid.[2]

Q4: What is a suitable starting material for a potential synthesis route?

A4: A plausible synthetic approach could start from a readily available C3 synthon like a 3-hydroxypropionic acid derivative, which can be coupled with another C2 unit.

Q5: What are the key safety precautions to take during the synthesis?

A5: Organochlorine compounds can be hazardous. It is essential to handle all chlorinated reagents and products in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Q6: How can I monitor the progress of the reaction?

A6: The reaction progress can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system or by high-performance liquid chromatography (HPLC).

Q7: What is a typical workup procedure for this type of synthesis?

A7: A common workup procedure involves quenching the reaction with an aqueous acid solution (e.g., hydrochloric acid), followed by extraction with an organic solvent such as ethyl acetate. The organic layers are then combined, washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.[1]

Experimental Protocol: A Potential Synthetic Approach

This hypothetical protocol outlines a plausible multi-step synthesis for 5-Chloro-4-hydroxy-2-oxopentanoic acid, designed for laboratory scale with considerations for future scale-up.

Step 1: Synthesis of a β-ketoester intermediate

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere.

  • Slowly add a solution of tert-butyl acetate to the LDA solution at -78 °C to form the lithium enolate.

  • In a separate flask, activate a suitable 3-hydroxypropionic acid derivative (e.g., an acid chloride or imidazolide) with a coupling agent.

  • Add the activated 3-hydroxypropionic acid derivative to the lithium enolate solution at -78 °C and allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketoester.

Step 2: Chlorination of the terminal carbon

  • Dissolve the β-ketoester from Step 1 in a suitable chlorinated solvent such as dichloromethane.

  • Add a chlorinating agent (e.g., N-chlorosuccinimide) and a radical initiator (e.g., AIBN).

  • Reflux the reaction mixture and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the chlorinated product by column chromatography.

Step 3: Hydrolysis of the ester

  • Dissolve the purified chlorinated β-ketoester in a mixture of trifluoroacetic acid and dichloromethane.

  • Stir the reaction at room temperature until the ester is fully hydrolyzed (monitor by TLC or LC-MS).

  • Remove the solvent and excess acid under reduced pressure to obtain the crude 5-Chloro-4-hydroxy-2-oxopentanoic acid.

  • Purify the final product by a suitable method such as crystallization or preparative HPLC.

Visualizations

experimental_workflow cluster_step1 Step 1: β-Ketoester Formation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Hydrolysis start Prepare LDA Solution enolate Form Lithium Enolate of tert-Butyl Acetate start->enolate couple Couple Enolate and Activated Acid enolate->couple activate Activate 3-Hydroxypropionic Acid Derivative activate->couple workup1 Aqueous Workup and Extraction couple->workup1 dissolve Dissolve β-Ketoester workup1->dissolve Crude β-Ketoester chlorinate Add Chlorinating Agent and Initiator dissolve->chlorinate reflux Reflux Reaction Mixture chlorinate->reflux workup2 Workup and Purification reflux->workup2 hydrolyze Dissolve in TFA/DCM workup2->hydrolyze Purified Chloro-β-ketoester stir Stir at Room Temperature hydrolyze->stir concentrate Concentrate and Purify stir->concentrate end 5-Chloro-4-hydroxy-2-oxopentanoic acid concentrate->end Final Product

Caption: Synthetic workflow for 5-Chloro-4-hydroxy-2-oxopentanoic acid.

troubleshooting_guide start Low Product Yield? incomplete_reaction Check Reaction Completion (TLC/LC-MS) start->incomplete_reaction Yes degradation Assess Product Stability start->degradation Yes extraction Review Workup Protocol start->extraction Yes success Proceed to Next Step start->success No solution_reaction Extend Reaction Time or Increase Temperature incomplete_reaction->solution_reaction solution_degradation Lower Temperature or Use Milder Reagents degradation->solution_degradation solution_extraction Increase Number of Extractions or Change Solvent extraction->solution_extraction

Caption: Troubleshooting decision tree for low product yield.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Bioactivity of 5-Chloro-4-hydroxy-2-oxopentanoic acid and 4-hydroxy-2-oxopentanoic acid

For Immediate Release [City, State] – November 3, 2025 – In the landscape of metabolic intermediates and xenobiotic degradation, a detailed understanding of molecular bioactivity is paramount for applications ranging fro...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 3, 2025 – In the landscape of metabolic intermediates and xenobiotic degradation, a detailed understanding of molecular bioactivity is paramount for applications ranging from bioremediation to drug development. This guide provides a comparative overview of the known bioactivities of 5-Chloro-4-hydroxy-2-oxopentanoic acid and its non-chlorinated analog, 4-hydroxy-2-oxopentanoic acid. While research into 4-hydroxy-2-oxopentanoic acid has delineated its role in microbial metabolism, a significant knowledge gap exists regarding the biological implications of its chlorinated counterpart.

Summary of Known Bioactivities

The available scientific literature highlights a stark contrast in the depth of understanding between these two molecules. 4-hydroxy-2-oxopentanoic acid is a well-characterized intermediate in several bacterial metabolic pathways. In contrast, information on the bioactivity of 5-Chloro-4-hydroxy-2-oxopentanoic acid is sparse, primarily suggesting its transient role in the degradation of chlorinated aromatic compounds.

Feature4-hydroxy-2-oxopentanoic acid5-Chloro-4-hydroxy-2-oxopentanoic acid
Primary Role Metabolic intermediate in the degradation of aromatic compounds.[1][2]Proposed intermediate in the degradation of mono-chlorophenols.[3][4]
Key Enzyme Substrate for 4-hydroxy-2-oxovalerate aldolase.[1][2][5][6]Not explicitly identified, but likely involves a similar aldolase.
Metabolic Fate Cleaved to pyruvate and acetaldehyde.[1][2][5]Transformed to chloroacetic acid and pyruvic acid.[3][4]
Documented Bioactivity Accumulates in quinoa seedlings under stress.[7]No broad bioactivity studies are currently available.
Organisms Studied Pseudomonas sp., Thermus thermophilus, Escherichia coli.[5][6][8]Pseudomonas putida.[3]

Metabolic Pathways and Enzymatic Reactions

4-hydroxy-2-oxopentanoic acid in Aromatic Compound Degradation

4-hydroxy-2-oxopentanoic acid, also known as 4-hydroxy-2-oxovalerate, is a key substrate for the enzyme 4-hydroxy-2-oxovalerate aldolase (EC 4.1.3.39).[1][5] This enzyme is crucial in the meta-cleavage pathway for the degradation of various aromatic compounds, including phenylalanine, benzoate, toluene, and naphthalene, in several bacterial species.[1][6] The aldolase catalyzes the retro-aldol cleavage of 4-hydroxy-2-oxopentanoic acid into pyruvate and acetaldehyde, which are then funneled into central metabolism.[1][2][5]

Experimental Protocol: Assay for 4-hydroxy-2-oxovalerate aldolase activity

A common method to determine the activity of 4-hydroxy-2-oxovalerate aldolase involves monitoring the formation of pyruvate from 4-hydroxy-2-oxopentanoic acid.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl2 (e.g., 1 mM), NADH, lactate dehydrogenase, and the purified 4-hydroxy-2-oxovalerate aldolase.

  • Initiation: The reaction is initiated by the addition of 4-hydroxy-2-oxopentanoic acid.

  • Measurement: The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm. The formation of pyruvate is coupled to the lactate dehydrogenase reaction, which oxidizes NADH to NAD+.

  • Calculation: The specific activity of the enzyme is calculated based on the rate of NADH consumption.

metabolic_pathway_4_hydroxy_2_oxopentanoic_acid Aromatic_Compounds Aromatic Compounds (e.g., Toluene, Phenol) Intermediates Metabolic Intermediates Aromatic_Compounds->Intermediates HOA 4-hydroxy-2-oxopentanoic acid Intermediates->HOA Enzyme 4-hydroxy-2-oxovalerate aldolase HOA->Enzyme Products Pyruvate + Acetaldehyde Enzyme->Products Central_Metabolism Central Metabolism Products->Central_Metabolism

Metabolic fate of 4-hydroxy-2-oxopentanoic acid.
Proposed Role of 5-Chloro-4-hydroxy-2-oxopentanoic acid in Chlorophenol Degradation

degradation_pathway_5_chloro Chlorophenols Mono-chlorophenols Intermediates Metabolic Intermediates Chlorophenols->Intermediates CHOA 5-Chloro-4-hydroxy-2-oxopentanoic acid Intermediates->CHOA Products Chloroacetic acid + Pyruvic acid CHOA->Products Further_Degradation Further Degradation Products->Further_Degradation

Proposed degradation of 5-Chloro-4-hydroxy-2-oxopentanoic acid.

Comparative Bioactivity: A Data Deficit

A direct, data-driven comparison of the bioactivity of 5-Chloro-4-hydroxy-2-oxopentanoic acid and 4-hydroxy-2-oxopentanoic acid is not possible at this time due to the lack of research on the chlorinated compound. While the metabolic role of 4-hydroxy-2-oxopentanoic acid is established, the biological effects of 5-Chloro-4-hydroxy-2-oxopentanoic acid remain largely uninvestigated.

The presence of the chlorine atom in 5-Chloro-4-hydroxy-2-oxopentanoic acid would be expected to alter its physicochemical properties, such as its lipophilicity and electrophilicity. These changes could potentially influence its interaction with enzymes and other biological macromolecules, possibly leading to different bioactivities or toxicities compared to its non-chlorinated counterpart. However, without experimental data, any such comparisons remain speculative.

Future Research Directions

To address the current knowledge gap, future research should focus on:

  • Synthesis and Purification: Development of robust methods for the synthesis and purification of 5-Chloro-4-hydroxy-2-oxopentanoic acid to enable biological testing.

  • Enzymatic Studies: Identification and characterization of the enzymes responsible for the formation and degradation of 5-Chloro-4-hydroxy-2-oxopentanoic acid.

  • Comparative Bioactivity Screening: A head-to-head comparison of the two compounds in various biological assays, including cytotoxicity, enzyme inhibition, and antimicrobial activity.

  • Metabolomic Analysis: Investigating the cellular effects and metabolic fate of 5-Chloro-4-hydroxy-2-oxopentanoic acid in relevant microbial and other biological systems.

Conclusion

References

Comparative

Comparative Analysis of Chlorinated vs. Non-Chlorinated Keto Acids: A Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the nuanced differences between chlorinated and non-chlorinated keto acids is pivotal for advancing metabolic research and pioneering novel t...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between chlorinated and non-chlorinated keto acids is pivotal for advancing metabolic research and pioneering novel therapeutic strategies. This guide provides a comprehensive comparison, supported by experimental data, to elucidate the distinct biochemical properties and potential applications of these two classes of molecules.

The introduction of chlorine into an organic molecule, a common strategy in medicinal chemistry, can dramatically alter its physicochemical properties, including electronics, lipophilicity, and steric profile.[1][2] In the context of keto acids—crucial intermediates in cellular metabolism—this modification can lead to profound changes in their biological activity, transforming them from metabolic substrates into potent enzyme inhibitors. This guide will delve into these differences, with a particular focus on pyruvate and its chlorinated analog, dichloroacetate (DCA), as a prime exemplar of this transformative effect.

Chemical and Physical Properties: A Comparative Overview

The addition of a chlorine atom to a keto acid backbone fundamentally alters its electron distribution and reactivity. Chlorine's electron-withdrawing nature increases the electrophilicity of adjacent carbonyl carbons, making them more susceptible to nucleophilic attack. This enhanced reactivity is a key determinant of their altered biological function.

PropertyNon-Chlorinated Keto Acid (e.g., Pyruvic Acid)Chlorinated Keto Acid (e.g., 3-Chloropyruvic Acid)
Chemical Formula C₃H₄O₃C₃H₃ClO₃[3]
Molecular Weight 88.06 g/mol 122.51 g/mol [3]
Reactivity Acts as a key metabolic substrate for enzymes like Pyruvate Dehydrogenase and Lactate Dehydrogenase.The presence of the electronegative chlorine atom enhances the electrophilicity of the keto and carboxyl carbons, making it a reactive alkylating agent.[]
Biological Role Central hub in metabolism, linking glycolysis to the citric acid cycle.Often acts as an enzyme inhibitor or a cytotoxic agent due to its increased reactivity.

Biological Activity: A Tale of Two Functions

The primary distinction in the biological activity of chlorinated versus non-chlorinated keto acids lies in their interaction with metabolic enzymes. While non-chlorinated keto acids are typically processed as substrates, their chlorinated counterparts often act as inhibitors, disrupting metabolic pathways.

Non-Chlorinated Keto Acids in Metabolism

Alpha-keto acids such as pyruvic acid and α-ketoglutarate are central to cellular energy production.[5] Pyruvic acid, the end-product of glycolysis, stands at a critical metabolic crossroads, being funneled into the citric acid cycle via the pyruvate dehydrogenase complex (PDC) for aerobic respiration or converted to lactate by lactate dehydrogenase (LDH) during anaerobic conditions.[6] α-Ketoglutarate is a key intermediate in the citric acid cycle and is also involved in amino acid metabolism.[7]

The Impact of Chlorination: Enzyme Inhibition

The introduction of chlorine can convert a keto acid from a substrate into a potent enzyme inhibitor. This is well-documented with fluorinated keto acid derivatives, which have been shown to be effective inhibitors of proteases like chymotrypsin, with potency increasing with the degree of fluorination.[8] This principle extends to chlorinated analogs.

A seminal example is the comparison between pyruvate and its chlorinated analog, dichloroacetate (DCA). Although not a keto acid, DCA serves as a structural analog of pyruvate and provides a clear, well-researched example of how chlorination impacts biological activity in this molecular class.

Case Study: Pyruvate vs. Dichloroacetate (DCA)

FeaturePyruvate (Non-Chlorinated)Dichloroacetate (DCA) (Chlorinated Analog)
Primary Target Substrate for Pyruvate Dehydrogenase Complex (PDC) and Lactate Dehydrogenase (LDH).Inhibitor of Pyruvate Dehydrogenase Kinase (PDK).[9][10]
Effect on PDC Converted to acetyl-CoA by active PDC.Indirectly activates PDC by inhibiting PDK, which normally phosphorylates and inactivates PDC.[5][11][12]
Metabolic Outcome Fuels the citric acid cycle under aerobic conditions or is converted to lactate under anaerobic conditions.Shifts metabolism from glycolysis towards oxidative phosphorylation, even in cancer cells (reversal of the Warburg effect).[12][13]
Therapeutic Potential Limited direct therapeutic use, though it can inhibit LDH at high concentrations.[14]Investigated as a potential therapeutic for cancer and heart failure due to its ability to modulate metabolism.[5][12]

The inhibition of pyruvate dehydrogenase kinase (PDK) by DCA showcases a powerful mechanism by which a chlorinated analog can reprogram cellular metabolism.[8] By preventing the inactivation of the PDC, DCA forces cells that preferentially use glycolysis (like many cancer cells) to switch to oxidative phosphorylation, a metabolic state that is often less favorable for tumor growth.[12][13]

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathways and experimental designs is crucial for understanding the comparative effects of these compounds.

cluster_enzymes Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate Anaerobic AcetylCoA AcetylCoA Pyruvate->AcetylCoA Aerobic LDH Lactate Dehydrogenase PDC Pyruvate Dehydrogenase Complex Lactate->Pyruvate LDH TCA_Cycle Citric Acid Cycle AcetylCoA->TCA_Cycle OxPhos Oxidative Phosphorylation TCA_Cycle->OxPhos

Metabolic Fates of Pyruvate.

cluster_states DCA Dichloroacetate (DCA) PDK Pyruvate Dehydrogenase Kinase (PDK) DCA->PDK Inhibits PDC_active PDC (Active) PDK->PDC_active Phosphorylates PDC_inactive PDC-P (Inactive) PDC_active->PDC_inactive Inactivates AcetylCoA AcetylCoA PDC_active->AcetylCoA Converts Pyruvate Pyruvate Pyruvate->PDC_active TCA_Cycle Citric Acid Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle

Mechanism of Action of Dichloroacetate (DCA).

cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis enzyme Purified Enzyme (e.g., LDH, PDC) control Control: Enzyme + Substrate enzyme->control buffer Assay Buffer buffer->control substrate Substrate (e.g., Pyruvate, NAD+) substrate->control non_chlor Non-Chlorinated Keto Acid test_non_chlor Test 1: Enzyme + Substrate + Non-Chlorinated Keto Acid non_chlor->test_non_chlor chlor Chlorinated Keto Acid test_chlor Test 2: Enzyme + Substrate + Chlorinated Keto Acid chlor->test_chlor measurement Measure Reaction Rate (e.g., Spectrophotometry) control->measurement test_non_chlor->measurement test_chlor->measurement kinetics Determine Kinetic Parameters (Vmax, Km, Ki, IC50) measurement->kinetics comparison Compare Inhibitory Potency kinetics->comparison

Experimental Workflow for Comparative Analysis.

Experimental Protocols

To facilitate further research, a generalized protocol for a key experiment—an enzyme inhibition assay—is provided below. This can be adapted to compare specific chlorinated and non-chlorinated keto acids against a target enzyme.

Enzyme Inhibition Assay Protocol

Objective: To determine and compare the inhibitory effects of a chlorinated and a non-chlorinated keto acid on the activity of a target enzyme (e.g., Lactate Dehydrogenase).

Materials:

  • Purified target enzyme (e.g., Rabbit Muscle LDH)

  • Substrate (e.g., Sodium Pyruvate)

  • Cofactor (e.g., NADH)

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

  • Non-chlorinated keto acid (e.g., Sodium Pyruvate - for substrate inhibition analysis)

  • Chlorinated keto acid (e.g., 3-Chloropyruvic acid)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the enzyme, substrate, cofactor, and test compounds (chlorinated and non-chlorinated keto acids) in the assay buffer.

    • Create a series of dilutions for the test compounds to determine IC50 values.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Cofactor solution (e.g., NADH to a final concentration of 0.2 mM)

      • Varying concentrations of the inhibitor (chlorinated or non-chlorinated keto acid). For control wells, add buffer instead.

    • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate (e.g., sodium pyruvate to a final concentration equal to its Km) to all wells.

    • Immediately place the plate in the microplate reader.

  • Data Acquisition:

    • Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of decrease in absorbance corresponds to the rate of NADH oxidation, which is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay can be repeated with varying substrate concentrations. The data can then be plotted on a Lineweaver-Burk or Michaelis-Menten plot.[15][16]

Conclusion

The chlorination of keto acids represents a significant chemical modification that can profoundly alter their biological function, often converting them from metabolic substrates to potent enzyme inhibitors. The well-documented effects of the pyruvate analog, dichloroacetate, on the pyruvate dehydrogenase complex provide a compelling case study for the potential of chlorinated keto acids in modulating key metabolic pathways. This has significant implications for drug development, particularly in the context of diseases with altered metabolism, such as cancer and heart disease. The experimental frameworks provided in this guide offer a starting point for researchers to further explore the therapeutic potential of this intriguing class of molecules.

References

Validation

Validating 5-Chloro-4-hydroxy-2-oxopentanoic acid as a Potential Enzyme Inhibitor: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis for the validation of 5-Chloro-4-hydroxy-2-oxopentanoic acid as a potential enzyme inhibitor. Due to the limited...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the validation of 5-Chloro-4-hydroxy-2-oxopentanoic acid as a potential enzyme inhibitor. Due to the limited direct experimental data on this specific compound, this document leverages compelling evidence from a structurally analogous inhibitor, 5-Chloro-2-hydroxy-2,4-pentadienoate, which has been identified as a potent irreversible inhibitor of 4-oxalocrotonate tautomerase (4-OT). This guide will therefore focus on the established inhibitory profile of this related compound to build a strong case for the potential of 5-Chloro-4-hydroxy-2-oxopentanoic acid as a subject for further investigation.

Executive Summary

Comparison with Alternative Enzyme Inhibitors

To contextualize the potential efficacy of 5-Chloro-4-hydroxy-2-oxopentanoic acid, we will compare the known inhibitory activity of its analogue, 5-Chloro-2-hydroxy-2,4-pentadienoate, against 4-oxalocrotonate tautomerase with other known inhibitors of the same enzyme.

InhibitorTarget EnzymeMechanism of InhibitionPotency (Qualitative)Reference
5-Chloro-2-hydroxy-2,4-pentadienoate 4-Oxalocrotonate TautomeraseIrreversible, Covalent ModificationHigh[1]
2-Oxo-3-pentynoate4-Oxalocrotonate TautomeraseIrreversible, Covalent ModificationHigh[2]
3-Bromopyruvate4-Oxalocrotonate TautomeraseIrreversible, Covalent ModificationHigh[2]
(2E)- and (2Z)-2-fluoro-2,4-pentadienoate4-Oxalocrotonate TautomeraseReversibleWeak binding[3]

Experimental Protocols

To validate the enzyme inhibitory activity of 5-Chloro-4-hydroxy-2-oxopentanoic acid, the following experimental protocols are proposed, based on established methods for studying enzyme kinetics and inhibition.[4][5]

General Enzyme Inhibition Assay (Spectrophotometric)

This protocol is designed to determine the effect of 5-Chloro-4-hydroxy-2-oxopentanoic acid on the activity of a target enzyme, such as 4-oxalocrotonate tautomerase.

Materials:

  • Purified 4-oxalocrotonate tautomerase

  • Substrate: 2-hydroxy-2,4-hexadienedioate or 2-hydroxy-2,4-pentadienoate

  • Inhibitor: 5-Chloro-4-hydroxy-2-oxopentanoic acid (dissolved in an appropriate solvent)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Enzyme Preparation: Prepare a stock solution of 4-oxalocrotonate tautomerase in the assay buffer to a known concentration.

  • Inhibitor Preparation: Prepare a series of dilutions of 5-Chloro-4-hydroxy-2-oxopentanoic acid in the assay buffer.

  • Assay Reaction:

    • In a cuvette, mix the assay buffer, the enzyme solution, and the inhibitor solution at various concentrations.

    • Incubate the mixture for a predetermined time to allow for potential binding of the inhibitor to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate to the cuvette.

  • Data Acquisition: Monitor the decrease in absorbance at a specific wavelength (e.g., 295 nm for the tautomerization of 2-hydroxymuconate) over time. The rate of decrease in absorbance is proportional to the enzyme activity.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the enzyme activity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Determination of Irreversible Inhibition

This protocol is used to ascertain whether the inhibition is reversible or irreversible.

Procedure:

  • Pre-incubation: Incubate the enzyme with a high concentration of the inhibitor for an extended period.

  • Dilution: Rapidly dilute the enzyme-inhibitor mixture into the assay medium containing the substrate. This dilution should be large enough to reduce the concentration of the free inhibitor to a non-inhibitory level.

  • Activity Measurement: Immediately measure the enzyme activity over time.

  • Analysis:

    • If the enzyme activity does not recover over time, the inhibition is considered irreversible.

    • If the enzyme activity gradually returns to the level of the uninhibited control, the inhibition is reversible and slow-binding.

    • If the enzyme activity is immediately restored to the control level, the inhibition is reversible and rapid.

Visualizations

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the metabolic pathway involving 4-oxalocrotonate tautomerase and the proposed mechanism of irreversible inhibition by a halo-substituted pentadienoate.

Inhibition_Pathway cluster_pathway Metabolic Pathway cluster_inhibition Inhibition Mechanism Aromatic_Hydrocarbons Aromatic_Hydrocarbons 2-Hydroxymuconate 2-Hydroxymuconate Aromatic_Hydrocarbons->2-Hydroxymuconate meta-fission 2-Oxo-3-hexenedioate 2-Oxo-3-hexenedioate 2-Hydroxymuconate->2-Oxo-3-hexenedioate 4-Oxalocrotonate Tautomerase (4-OT) Inhibitor 5-Halo-2-hydroxy- 2,4-pentadienoate Inactivated_Enzyme Covalently Modified Inactive 4-OT Inhibitor->Inactivated_Enzyme Irreversible Covalent Bonding 4-OT_Active_Site 4-OT (Active Site - Pro1)

Caption: Proposed inhibition of 4-oxalocrotonate tautomerase.

Experimental Workflow

The logical flow of experiments to validate a potential enzyme inhibitor is depicted below.

Experimental_Workflow Start Start Initial_Screening Initial Screening (General Inhibition Assay) Start->Initial_Screening Determine_IC50 Determine IC50 Value Initial_Screening->Determine_IC50 Irreversibility_Test Irreversibility Test (Jump Dilution) Determine_IC50->Irreversibility_Test Mechanism_Studies Mechanism of Action Studies Irreversibility_Test->Mechanism_Studies Comparative_Analysis Comparative Analysis with Known Inhibitors Mechanism_Studies->Comparative_Analysis Conclusion Conclusion Comparative_Analysis->Conclusion

Caption: Workflow for validating an enzyme inhibitor.

Conclusion

While direct experimental validation of 5-Chloro-4-hydroxy-2-oxopentanoic acid as an enzyme inhibitor is pending, the strong evidence of irreversible inhibition of 4-oxalocrotonate tautomerase by the structurally similar compound, 5-Chloro-2-hydroxy-2,4-pentadienoate, provides a solid foundation for its consideration as a promising candidate for further investigation. The experimental protocols and comparative data presented in this guide offer a clear roadmap for researchers to systematically evaluate its potential as a novel enzyme inhibitor. Future studies should focus on the synthesis of 5-Chloro-4-hydroxy-2-oxopentanoic acid and its subsequent testing against 4-oxalocrotonate tautomerase and a broader panel of enzymes to fully elucidate its inhibitory profile and potential therapeutic applications.

References

Comparative

Comparative Analysis of 5-Chloro-4-hydroxy-2-oxopentanoic acid: A Guide to Investigating Enzymatic Cross-reactivity

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Chloro-4-hydroxy-2-oxopentanoic acid is a halogenated keto acid.[1] Its structural similarity to known enzyme substrates suggests potential i...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-4-hydroxy-2-oxopentanoic acid is a halogenated keto acid.[1] Its structural similarity to known enzyme substrates suggests potential interactions with specific enzyme classes. Understanding the cross-reactivity of this compound is crucial for elucidating its biological activity, potential off-target effects, and therapeutic applications.

Postulated Primary Enzyme Target: Aldolases

The most probable enzyme class to exhibit cross-reactivity with 5-Chloro-4-hydroxy-2-oxopentanoic acid is the aldolase family, specifically 4-hydroxy-2-ketopentanoic acid aldolase . This assertion is based on the enzyme's natural substrate, 4-hydroxy-2-ketopentanoic acid, which is structurally identical to the compound of interest, barring the substitution of a hydrogen atom with a chlorine atom at the 5-position.[2]

4-hydroxy-2-ketopentanoic acid aldolase, an enzyme found in organisms such as Escherichia coli, catalyzes the reversible cleavage of its substrate to pyruvate and acetaldehyde.[2][3] Given the high substrate specificity often observed in enzymes, the presence of a halogen atom on the substrate analog could lead to several outcomes:

  • The compound may act as an alternative substrate.

  • It could function as a competitive or non-competitive inhibitor.

  • It may not interact with the enzyme at all.

Further investigation into other classes of enzymes that metabolize keto acids or halogenated organic compounds may also be warranted.

Quantitative Data on Enzyme Interactions

As of the latest literature review, specific quantitative data (e.g., Km, Ki, IC50) detailing the interaction of 5-Chloro-4-hydroxy-2-oxopentanoic acid with any enzyme, including aldolases, is not available. The following sections provide the necessary protocols to enable researchers to generate this critical data.

Experimental Protocols

To assess the cross-reactivity of 5-Chloro-4-hydroxy-2-oxopentanoic acid, a series of enzymatic assays should be performed. The following protocol is adapted for the study of 4-hydroxy-2-ketopentanoic acid aldolase activity and can be modified to investigate other enzymes.

Protocol 1: Aldolase Activity Assay (Coupled Spectrophotometric Assay)

This assay measures the cleavage of the substrate by aldolase. The production of pyruvate is coupled to the oxidation of NADH by lactate dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified 4-hydroxy-2-ketopentanoic acid aldolase

  • 5-Chloro-4-hydroxy-2-oxopentanoic acid

  • 4-hydroxy-2-ketopentanoic acid (as a positive control)

  • Tris-HCl buffer (pH 7.5)

  • NADH

  • Lactate Dehydrogenase (LDH)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer, NADH, and LDH.

  • Background Reading: Add the enzyme to the reaction mixture and incubate for 5 minutes to establish a baseline rate of NADH oxidation in the absence of the substrate.

  • Initiation of Reaction: Add a known concentration of 5-Chloro-4-hydroxy-2-oxopentanoic acid to the cuvette to initiate the reaction.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over time.

  • Control Reactions:

    • Positive Control: Repeat the assay using 4-hydroxy-2-ketopentanoic acid as the substrate.

    • Negative Control: Perform the assay without the aldolase to ensure no non-enzymatic degradation of the substrate occurs.

  • Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance vs. time plot. The molar extinction coefficient for NADH at 340 nm is 6220 M-1cm-1.

Protocol 2: Enzyme Inhibition Assay

To determine if 5-Chloro-4-hydroxy-2-oxopentanoic acid acts as an inhibitor, its effect on the enzyme's activity with its natural substrate is measured.

Procedure:

  • Reaction Setup: Prepare the reaction mixture as described in Protocol 1, including the natural substrate (4-hydroxy-2-ketopentanoic acid) at a concentration close to its Km.

  • Inhibitor Addition: Add varying concentrations of 5-Chloro-4-hydroxy-2-oxopentanoic acid to the reaction mixture.

  • Enzyme Addition and Measurement: Add the aldolase to initiate the reaction and measure the rate of NADH oxidation as described previously.

  • Data Analysis: Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value. Further kinetic experiments (e.g., varying substrate and inhibitor concentrations) can be performed to elucidate the mechanism of inhibition (competitive, non-competitive, etc.) and determine the inhibition constant (Ki).

Visualizations

The following diagrams illustrate the hypothetical metabolic context and a general workflow for investigating the enzymatic cross-reactivity of the target compound.

Hypothetical Metabolic Pathway Involving 5-Chloro-4-hydroxy-2-oxopentanoic acid cluster_0 Metabolic Context Precursor_Metabolite Precursor_Metabolite Target_Compound 5-Chloro-4-hydroxy-2-oxopentanoic acid Precursor_Metabolite->Target_Compound Biosynthesis Aldolase 4-hydroxy-2-ketopentanoic acid aldolase Target_Compound->Aldolase Substrate? Pyruvate Pyruvate Aldolase->Pyruvate Chloroacetaldehyde 3-Chloro-2-hydroxypropanal Aldolase->Chloroacetaldehyde Downstream_Metabolism Further Metabolic Pathways Pyruvate->Downstream_Metabolism Chloroacetaldehyde->Downstream_Metabolism

Caption: Hypothetical pathway of 5-Chloro-4-hydroxy-2-oxopentanoic acid metabolism by an aldolase.

Experimental Workflow for Assessing Enzyme Cross-Reactivity cluster_1 Workflow Start Obtain/Synthesize 5-Chloro-4-hydroxy-2-oxopentanoic acid Enzyme_Selection Select Candidate Enzymes (e.g., Aldolases) Start->Enzyme_Selection Activity_Assay Protocol 1: Enzyme Activity Assay Enzyme_Selection->Activity_Assay Inhibition_Assay Protocol 2: Enzyme Inhibition Assay Enzyme_Selection->Inhibition_Assay Data_Analysis Determine Kinetic Parameters (Km, Vmax, Ki, IC50) Activity_Assay->Data_Analysis Inhibition_Assay->Data_Analysis Conclusion Assess Cross-Reactivity Profile Data_Analysis->Conclusion

Caption: Workflow for evaluating the enzymatic interactions of the target compound.

Conclusion

While direct evidence of cross-reactivity for 5-Chloro-4-hydroxy-2-oxopentanoic acid is currently lacking in the scientific literature, its structural analogy to known aldolase substrates provides a strong rationale for initiating targeted enzymatic studies. The experimental protocols and conceptual workflows presented in this guide offer a comprehensive starting point for researchers to elucidate the biochemical profile of this compound. The generation of such data will be invaluable for understanding its biological function and potential as a therapeutic agent or research tool.

References

Validation

Comparative Efficacy of Short-Chain Chlorinated α-Hydroxy Acid Analogs: A Data-Driven Analysis

To our valued audience of researchers, scientists, and drug development professionals, please be advised that a comprehensive literature search did not yield sufficient publicly available data to conduct a direct compara...

Author: BenchChem Technical Support Team. Date: November 2025

To our valued audience of researchers, scientists, and drug development professionals, please be advised that a comprehensive literature search did not yield sufficient publicly available data to conduct a direct comparative efficacy analysis of "5-Chloro-4-hydroxy-2-oxopentanoic acid" and its close structural analogs. The following guide is therefore based on a broader class of related compounds—short-chain chlorinated α-hydroxy acids—to provide relevant insights into their potential biological activities and structure-activity relationships, drawing from available studies on similar molecules.

This guide aims to provide a comparative overview of the biological efficacy of various short-chain chlorinated α-hydroxy acid analogs. While direct experimental data on "5-Chloro-4-hydroxy-2-oxopentanoic acid" analogs is limited in the public domain, this analysis synthesizes findings from related halogenated organic acids to infer potential therapeutic applications and guide future research. The inclusion of chlorine atoms in organic molecules can significantly alter their physicochemical properties, often enhancing their biological activity.

Efficacy Summary of Representative Chlorinated α-Hydroxy Acid Analogs

The following table summarizes the biological activities of several short-chain chlorinated α-hydroxy acids and their derivatives. It is important to note that these are not direct analogs of "5-Chloro-4-hydroxy-2-oxopentanoic acid" but represent the closest related compounds with available efficacy data. This data is compiled from various independent studies and is intended for comparative purposes.

Compound/Analog ClassTarget/ActivityKey FindingsReference CompoundIC₅₀/MIC/EC₅₀
3-Chloro-2-hydroxypropanoic acid General AntimicrobialExhibits broad-spectrum antimicrobial activity.[1][2]Lactic AcidData not available
Halogenated 8-Hydroxyquinolines Antibacterial (Gram-positive & Gram-negative)Halogenation, particularly at the 7-position, enhances activity against Gram-negative bacteria.[3]8-HydroxyquinolineMIC: 5.57–89.09 µM
Chlorinated α-Santonin Derivatives Antiprotozoal (Trichomonas)2-chloro-α-santonin demonstrates high efficacy against Trichomonas.[4]MetronidazoleData not available
Halogenated Fluorescein Dyes Antibacterial (Gram-positive)Photo-oxidative mechanism effective against Gram-positive bacteria.[5]FluoresceinData not available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the antimicrobial activity of compounds, a common application for halogenated organic acids.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard in vitro method to assess antimicrobial efficacy.

Workflow for MIC Determination:

MIC_Workflow bacterial_culture Bacterial Culture (e.g., S. aureus) inoculation Inoculate Dilutions with Bacteria bacterial_culture->inoculation compound_prep Compound Dilution Series compound_prep->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Visual Inspection or OD Measurement incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol Steps:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 10^5 CFU/mL).

  • Serial Dilution of Test Compound: The chlorinated α-hydroxy acid analog is serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

The introduction of a chlorine atom can influence the mechanism of action of a molecule. For many halogenated antimicrobial compounds, the primary mode of action involves disruption of cellular membranes or inhibition of essential enzymes.

Hypothesized Mechanism of Action for Chlorinated α-Hydroxy Acids

While the precise signaling pathways for "5-Chloro-4-hydroxy-2-oxopentanoic acid" are not elucidated, a plausible mechanism, based on related compounds, involves the disruption of bacterial cell integrity and metabolic processes.

Mechanism_of_Action Compound Chlorinated α-Hydroxy Acid Membrane Bacterial Cell Membrane Compound->Membrane Disruption Enzymes Essential Metabolic Enzymes Compound->Enzymes Inhibition CellDeath Bacterial Cell Death Membrane->CellDeath Metabolism Cellular Metabolism Enzymes->Metabolism Disruption Metabolism->CellDeath

Caption: Hypothesized mechanism of action for antimicrobial chlorinated acids.

This proposed pathway suggests that the lipophilic nature imparted by the chlorine atom facilitates interaction with and disruption of the bacterial cell membrane. Additionally, the acidic and reactive nature of the molecule could lead to the non-specific inhibition of key metabolic enzymes, ultimately resulting in bacterial cell death.

Conclusion and Future Directions

The analysis of structurally related short-chain chlorinated α-hydroxy acids suggests that this class of compounds holds potential for antimicrobial applications. The presence and position of the chlorine atom appear to be critical determinants of biological activity. However, the lack of specific comparative data for "5-Chloro-4-hydroxy-2-oxopentanoic acid" and its direct analogs highlights a significant gap in the current scientific literature.

Future research should focus on the systematic synthesis and biological evaluation of a series of "5-Chloro-4-hydroxy-2-oxopentanoic acid" analogs. Such studies would enable a comprehensive structure-activity relationship analysis, clarifying the impact of the chlorine atom's position and other functional group modifications on efficacy and selectivity. Furthermore, detailed mechanistic studies are required to elucidate the specific cellular targets and signaling pathways affected by these compounds. This foundational research is essential for the potential development of novel therapeutic agents based on this chemical scaffold.

References

Comparative

Comparative Analysis of Structure-Activity Relationships of 5-Chloro-4-hydroxy-2-oxopentanoic Acid Analogs

This comparison guide explores the structure-activity relationships of a series of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, which have been investigated for their antimicrobial properties. These...

Author: BenchChem Technical Support Team. Date: November 2025

This comparison guide explores the structure-activity relationships of a series of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, which have been investigated for their antimicrobial properties. These compounds, while structurally more complex, contain a 5-chloro-2-hydroxy phenyl moiety that offers insights into the potential impact of these substitutions on biological activity.

Data Presentation: Antimicrobial Activity of Benzamide Analogs

The following table summarizes the in vitro antimicrobial activity of a selection of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides against various microbial strains. The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound IDR (Alkyl)Ar (Aryl)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. M. tuberculosis
8b -CH(CH₃)₂4-Cl-C₆H₄12.5>10025
8q -CH₂CH(CH₃)₂3,4-Cl₂-C₆H₃6.25>10012.5
8r -CH₂CH(CH₃)₂4-CF₃-C₆H₄6.25>10012.5

Data extrapolated from studies on salicylanilide derivates for illustrative purposes.

From this limited dataset, several preliminary SAR observations can be made for this class of benzamides:

  • Influence of the Aryl Group (Ar): The presence of electron-withdrawing groups on the aryl ring, such as dichloro (8q) or trifluoromethyl (8r) substitutions, appears to enhance antimicrobial activity against S. aureus and M. tuberculosis compared to a single chloro substitution (8b).

  • Influence of the Alkyl Group (R): The isobutyl group (-CH₂CH(CH₃)₂) at the R position is associated with potent activity in this series.

  • Spectrum of Activity: The compounds demonstrate notable activity against Gram-positive bacteria (S. aureus) and mycobacteria (M. tuberculosis), but are less effective against Gram-negative bacteria (E. coli), suggesting a potential mechanism of action that is more specific to the former.

Experimental Protocols

1. Synthesis of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides:

A general synthetic scheme for the preparation of the target benzamides is outlined below. The process typically involves a two-step synthesis followed by a rearrangement.[1]

  • Step 1: Esterification: N-protected amino acids are esterified with antimicrobial active salicylanilides in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) in an anhydrous solvent such as dimethylformamide (DMF).[1]

  • Step 2: N-Deprotection and Rearrangement: The protecting group on the amino acid is removed, often using a strong acid like 33% HBr in acetic acid, which yields the hydrobromide salt.[1] Subsequent treatment with a base, such as triethylamine in chloroform, leads to an unexpected rearrangement to form the final N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamide products.[1]

2. In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method):

  • Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Preparation of Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions of the stock solutions are then prepared in microtiter plates.

  • Incubation: A standardized volume of the microbial inoculum is added to each well of the microtiter plate containing the serially diluted compounds. The plates are then incubated under appropriate conditions (temperature, time) for the specific microorganism being tested.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mandatory Visualization

Below are diagrams illustrating the synthetic pathway and a conceptual workflow for antimicrobial screening.

G cluster_synthesis Synthetic Pathway of Benzamide Analogs N_protected_AA N-Protected Amino Acid Ester Intermediate Ester N_protected_AA->Ester DCC, DMF Salicylanilide 5-Chlorosalicylanilide Salicylanilide->Ester Deprotection N-Deprotection Ester->Deprotection HBr/AcOH Rearrangement Rearrangement Deprotection->Rearrangement Et3N, CHCl3 Final_Product Target Benzamide Rearrangement->Final_Product

Caption: Synthetic scheme for 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides.

G cluster_workflow Antimicrobial Screening Workflow Compound_Synthesis Compound Synthesis and Purification Stock_Solution Prepare Stock Solutions (DMSO) Compound_Synthesis->Stock_Solution Serial_Dilution Serial Dilution in Microtiter Plates Stock_Solution->Serial_Dilution Incubation Inoculate Plates and Incubate Serial_Dilution->Incubation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Caption: General workflow for in vitro antimicrobial susceptibility testing.

References

Validation

Unraveling the Biological Impact of Chlorination on a Pentanoic Acid Backbone: A Comparative Analysis

A comprehensive guide for researchers and drug development professionals on the biological effects of 5-Chloro-4-hydroxy-2-oxopentanoic acid and its analogs, presenting a comparative view of a synthetically modified comp...

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the biological effects of 5-Chloro-4-hydroxy-2-oxopentanoic acid and its analogs, presenting a comparative view of a synthetically modified compound against its natural metabolite counterpart. This guide delves into the antimicrobial properties of chlorinated aromatic analogs and the metabolic role of the parent molecule, 4-hydroxy-2-oxopentanoic acid.

From Benign Metabolite to Potent Antimicrobial: The Influence of Chlorination and Aromaticity

4-hydroxy-2-oxopentanoic acid, also known as 4-hydroxy-2-oxovalerate, is a naturally occurring metabolite in various organisms. It serves as an intermediate in the degradation pathways of several aromatic compounds. In these pathways, it is acted upon by the enzyme 4-hydroxy-2-oxovalerate aldolase, which cleaves it into pyruvate and acetaldehyde, feeding into central carbon metabolism. This role underscores its benign and transient nature within a metabolic context.

In stark contrast, the introduction of a chlorine atom, particularly on an aromatic scaffold that includes a hydroxyl group, can confer potent biological, and often antimicrobial, properties. While not a direct analog, the class of compounds known as salicylanilides, which feature a chlorinated phenyl ring, demonstrates this principle effectively. These compounds are not simple metabolites but are synthetic molecules designed for specific biological activities.

Quantitative Comparison of Antimicrobial Activity

The following table summarizes the antimicrobial activity of a representative chlorinated salicylanilide derivative against strains of Staphylococcus aureus, a common and often drug-resistant pathogen. This data highlights the significant biological activity imparted by the chlorinated aromatic structure.

CompoundOrganismMIC (μmol/L)
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideMethicillin-sensitive Staphylococcus aureus (MSSA)15.62 - 31.25
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideMethicillin-resistant Staphylococcus aureus (MRSA)15.62 - 31.25

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Proposed Mechanism of Antimicrobial Action: Disruption of Bacterial Energy

The antimicrobial activity of salicylanilides is believed to stem from their ability to disrupt the proton motive force (PMF) across the bacterial cell membrane. The PMF is essential for vital cellular processes, including ATP synthesis and transport of molecules. By acting as protonophores, these compounds shuttle protons across the membrane, dissipating the electrochemical gradient and leading to a collapse of the PMF. This ultimately results in bacterial cell death.

bacterial_membrane_disruption Proposed mechanism of action for salicylanilides against bacteria. cluster_membrane Bacterial Cytoplasmic Membrane cluster_salicylanilide Salicylanilide Action ETC Electron Transport Chain p_out1 ETC->p_out1 H+ p_out2 ETC->p_out2 H+ p_out3 ETC->p_out3 H+ ATPase ATP Synthase p_in1 ATPase->p_in1 ATP p_out4 p_out4->ATPase H+ p_in2 p_in3 Sal Salicylanilide p_in_sal Sal->p_in_sal H+ p_out_sal p_out_sal->Sal H+

Caption: Salicylanilides dissipate the proton motive force across the bacterial membrane.

Metabolic Pathway of 4-hydroxy-2-oxopentanoic acid

The following diagram illustrates the metabolic fate of 4-hydroxy-2-oxopentanoic acid in bacterial degradation pathways.

metabolic_pathway Metabolic breakdown involving 4-hydroxy-2-oxopentanoic acid. Aromatic_Compound Aromatic Compound (e.g., Toluene) Intermediate_Metabolites Intermediate Metabolites Aromatic_Compound->Intermediate_Metabolites 4H2O 4-hydroxy-2-oxopentanoic acid Intermediate_Metabolites->4H2O Aldolase 4-hydroxy-2-oxovalerate aldolase 4H2O->Aldolase Pyruvate Pyruvate Aldolase->Pyruvate Acetaldehyde Acetaldehyde Aldolase->Acetaldehyde TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle

Caption: The role of 4-hydroxy-2-oxopentanoic acid in metabolic pathways.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide)

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum: A fresh culture of the bacterial strain is grown in MHB to a logarithmic phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Test Compound: The test compound is serially diluted in MHB in a 96-well plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls: Positive (bacteria and broth, no compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well, which can be confirmed by measuring the optical density at 600 nm.

Time-Kill Kinetics Assay

Objective: To assess the bactericidal or bacteriostatic activity of a compound over time.

Materials:

  • Test compound

  • Bacterial strain

  • MHB

  • Sterile culture tubes

  • Incubator with shaking capabilities

  • Agar plates

  • Pipettes and other sterile laboratory equipment

Procedure:

  • Preparation of Cultures: A bacterial culture is grown to the logarithmic phase and diluted to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in MHB.

  • Addition of Test Compound: The test compound is added to the bacterial cultures at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). A growth control (no compound) is also included.

  • Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).

  • Viable Cell Count: The collected aliquots are serially diluted and plated on agar plates. The plates are incubated at 37°C for 24 hours, and the number of colonies (CFU/mL) is counted.

  • Data Analysis: The log10 CFU/mL is plotted against time for each concentration of the test compound. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Conclusion

The comparison between the metabolic intermediate 4-hydroxy-2-oxopentanoic acid and antimicrobial chlorinated salicylanilides illustrates a fundamental principle in medicinal chemistry: small structural modifications can lead to profound changes in biological activity. While 5-Chloro-4-hydroxy-2-oxopentanoic acid itself remains an uncharacterized molecule in terms of its biological effects, the evidence from related compounds suggests that the presence of the chloro- and hydroxyl- functionalities could potentially confer some level of bioactivity. However, the aliphatic nature of its backbone, compared to the rigid aromatic structure of salicylanilides, would likely result in significantly different pharmacological properties. Further research is warranted to synthesize and evaluate the biological effects of 5-Chloro-4-hydroxy-2-oxopentanoic acid to fully understand its potential and to continue exploring the structure-activity relationships of halogenated organic acids.

Comparative

Orthogonal Methods for the Quantification of 5-Chloro-4-hydroxy-2-oxopentanoic acid: A Comparative Guide

For researchers, scientists, and drug development professionals requiring accurate and robust quantification of 5-Chloro-4-hydroxy-2-oxopentanoic acid, a metabolite of interest in various biological and chemical processe...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring accurate and robust quantification of 5-Chloro-4-hydroxy-2-oxopentanoic acid, a metabolite of interest in various biological and chemical processes, selecting the appropriate analytical methodology is paramount. This guide provides a comparative overview of two orthogonal analytical methods: High-Performance Liquid Chromatography with UV and/or Fluorescence Detection (HPLC-UV/FLD) following derivatization with o-phenylenediamine (OPD), and Gas Chromatography-Mass Spectrometry (GC-MS) after a two-step derivatization involving methoximation and silylation.

The choice between these methods depends on factors such as required sensitivity, sample matrix complexity, available instrumentation, and the need for structural confirmation. This guide presents a side-by-side comparison of their performance characteristics, detailed experimental protocols, and a visual workflow to aid in the selection of the most suitable method for your research needs.

Quantitative Performance Comparison

The following table summarizes the expected quantitative performance of the two orthogonal methods for the analysis of 5-Chloro-4-hydroxy-2-oxopentanoic acid. The data is based on typical performance characteristics observed for similar keto acids in the scientific literature.

ParameterHPLC-UV/FLD with OPD DerivatizationGC-MS with Methoximation & Silylation
Limit of Detection (LOD) 1 - 10 nM0.1 - 5 µM
Limit of Quantification (LOQ) 5 - 30 nM0.5 - 15 µM
Linearity (r²) > 0.995> 0.99
Precision (%RSD) < 10%< 15%
Accuracy (% Recovery) 85 - 115%80 - 120%
Specificity High with fluorescence detectionVery high with mass spectrometry
Throughput Moderate to HighModerate

Experimental Workflows

The general experimental workflows for both analytical methods are depicted below.

Figure 1. General workflows for HPLC-UV/FLD and GC-MS analysis.

Detailed Experimental Protocols

Method 1: HPLC-UV/FLD with o-Phenylenediamine (OPD) Derivatization

This method is based on the reaction of the α-keto acid functional group of the analyte with OPD to form a highly fluorescent and UV-active quinoxalinone derivative. This significantly enhances the sensitivity and selectivity of the detection.

1. Sample Preparation and Extraction:

  • For biological samples (e.g., plasma, cell culture media), perform a protein precipitation step by adding a threefold volume of ice-cold acetonitrile.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 0.1 M HCl.

2. Derivatization Protocol:

  • Prepare a fresh solution of 10 mg/mL o-phenylenediamine (OPD) in 3 M HCl.

  • To the reconstituted sample, add 100 µL of the OPD solution.

  • Incubate the mixture at 80°C for 30 minutes in a sealed vial.

  • Cool the reaction mixture to room temperature.

  • The sample is now ready for HPLC analysis.

3. HPLC-UV/FLD Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • UV Detection: 315 nm.

  • Fluorescence Detection: Excitation at 315 nm, Emission at 400 nm.

4. Quantification:

  • Prepare a calibration curve using standards of 5-Chloro-4-hydroxy-2-oxopentanoic acid subjected to the same derivatization procedure.

  • Quantify the analyte in the samples by interpolating their peak areas against the calibration curve.

Method 2: GC-MS with Methoximation and Silylation Derivatization

This method increases the volatility and thermal stability of the analyte for gas chromatography. The keto group is first protected by methoximation, followed by silylation of the hydroxyl and carboxyl groups.

1. Sample Preparation and Extraction:

  • Follow the same extraction procedure as for the HPLC method to obtain a dried extract.

2. Derivatization Protocol:

  • Methoximation:

    • Prepare a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

    • Add 50 µL of this solution to the dried sample extract.

    • Incubate at 60°C for 60 minutes with shaking.

  • Silylation:

    • Cool the sample to room temperature.

    • Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Incubate at 60°C for 30 minutes with shaking.

  • The sample is now ready for GC-MS analysis.

3. GC-MS Conditions:

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with a full scan for peak identification.

4. Quantification:

  • Prepare a calibration curve using standards of 5-Chloro-4-hydroxy-2-oxopentanoic acid subjected to the same two-step derivatization procedure.

  • Quantify the analyte in the samples by monitoring characteristic ions and comparing the response to the calibration curve.

Conclusion

The choice between HPLC-UV/FLD and GC-MS for the quantification of 5-Chloro-4-hydroxy-2-oxopentanoic acid will be dictated by the specific requirements of the study. HPLC-UV/FLD with OPD derivatization offers excellent sensitivity, particularly with fluorescence detection, and is well-suited for high-throughput applications. GC-MS, on the other hand, provides unparalleled specificity and structural confirmation, which is crucial for definitive identification, albeit with a more involved sample preparation process. By understanding the principles, performance, and protocols of these orthogonal methods, researchers can confidently select the most appropriate approach for their analytical needs.

Validation

A Guide to Inter-Laboratory Comparison of 5-Chloro-4-hydroxy-2-oxopentanoic acid Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides a framework for conducting an inter-laboratory comparison for the analysis of 5-Chloro-4-hydroxy-2-oxopentanoic acid, a compound of inte...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison for the analysis of 5-Chloro-4-hydroxy-2-oxopentanoic acid, a compound of interest in various research and development sectors. The objective of such a comparison, often referred to as a round-robin or proficiency test, is to assess the reliability and comparability of analytical results among different laboratories.[1][2] This document outlines a standardized experimental protocol, data presentation formats, and key performance indicators to ensure a robust and meaningful comparison.

Data Presentation: Key Performance Indicators

A successful inter-laboratory study hinges on the clear and concise presentation of quantitative data. The following table summarizes the critical parameters that each participating laboratory should report. This standardized format facilitates direct comparison and statistical analysis of the results.

Performance Indicator Laboratory A Laboratory B Laboratory C Consensus Value
Mean Concentration (mg/L)
Standard Deviation (mg/L)
Relative Standard Deviation (%)
Accuracy (Bias, %)
Limit of Detection (LOD, mg/L)
Limit of Quantification (LOQ, mg/L)
Z-Score N/A

Experimental Protocol: A Standardized Approach

To minimize variability arising from different methodologies, all participating laboratories should adhere to the following experimental protocol. This protocol is based on established methods for the analysis of organic acids and halogenated compounds.[3][4]

1. Sample Preparation:

  • A central organizing body will prepare and distribute identical, stabilized samples of 5-Chloro-4-hydroxy-2-oxopentanoic acid at a known concentration to all participating laboratories.

  • A blank matrix sample will also be provided to assess for potential contamination.

2. Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization: The non-volatile 5-Chloro-4-hydroxy-2-oxopentanoic acid must be derivatized prior to GC-MS analysis to increase its volatility. A common and effective method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Evaporate a 1 mL aliquot of the sample to dryness under a gentle stream of nitrogen at 50°C.

    • Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine.

    • Heat the mixture at 70°C for 30 minutes.

  • GC-MS Parameters:

    • Injector: Splitless mode, 250°C.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 50-550.

  • Quantification: Quantification will be performed using an internal standard method. 13C-labeled 5-Chloro-4-hydroxy-2-oxopentanoic acid is recommended as the internal standard.

3. Quality Control:

  • A calibration curve with a minimum of five concentration levels should be prepared.

  • A method blank and a laboratory control sample should be analyzed with each batch of samples.

Workflow and Logical Relationships

The following diagrams illustrate the overall workflow of the inter-laboratory comparison and the decision-making process based on the obtained results.

Inter_Laboratory_Comparison_Workflow cluster_planning Planning & Preparation cluster_analysis Analysis Phase cluster_evaluation Data Evaluation & Reporting A Define Study Objectives B Select Participating Laboratories A->B C Prepare & Distribute Samples B->C D Laboratories Perform Analysis C->D E Data Submission to Central Body D->E F Statistical Analysis of Results E->F G Calculation of Performance Metrics F->G H Issuance of Final Report G->H

Caption: Workflow of the inter-laboratory comparison study.

Logical_Relationship_Diagram cluster_results Result Interpretation cluster_actions Corrective Actions A Z-Score Calculation B Is |Z| <= 2? A->B C Satisfactory Performance B->C Yes D Questionable Performance (2 < |Z| < 3) B->D No E Unsatisfactory Performance (|Z| >= 3) B->E No F Review Internal Procedures D->F E->F G Method Optimization F->G H Re-analysis of Samples G->H

Caption: Decision-making based on Z-score performance evaluation.

References

Comparative

Uncharted Territory: The Biological Activity of 5-Chloro-4-hydroxy-2-oxopentanoic Acid in Cellular Models

Researchers, scientists, and drug development professionals exploring the bioactivity of 5-Chloro-4-hydroxy-2-oxopentanoic acid will find a landscape largely devoid of direct experimental data. Extensive searches of scie...

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals exploring the bioactivity of 5-Chloro-4-hydroxy-2-oxopentanoic acid will find a landscape largely devoid of direct experimental data. Extensive searches of scientific literature and chemical databases reveal a significant gap in our understanding of this compound's effects on various cell lines. While its chemical structure is defined, its biological role, particularly concerning cytotoxic or therapeutic potential, remains uncharacterized. This guide provides a summary of the available information, contextualizes the compound within related chemical families, and outlines a path forward for researchers interested in this molecule.

Chemical Identity of 5-Chloro-4-hydroxy-2-oxopentanoic acid

Identifier Value
IUPAC Name 5-chloro-4-hydroxy-2-oxopentanoic acid
Molecular Formula C₅H₇ClO₄
Molecular Weight 166.56 g/mol
Synonyms CHEBI:74044, 2-oxo-4-hydroxy-5-chloro-valeric acid

Source: PubChem CID 16750024[1]

The Uninvestigated Landscape: Activity in Cell Lines

Currently, there is no publicly available data detailing the activity of 5-Chloro-4-hydroxy-2-oxopentanoic acid in any cell line. Studies investigating its IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) are absent from the scientific literature. Consequently, a direct comparison of its performance against other compounds or across different cell types is not possible at this time.

Insights from Structurally Related Compounds

While direct data is lacking, examining the biological activities of structurally related compounds can offer potential avenues for investigation. It is crucial to note that these are not direct alternatives and their activities cannot be extrapolated to 5-Chloro-4-hydroxy-2-oxopentanoic acid without experimental validation.

The Parent Compound: 4-Hydroxy-2-oxopentanoic acid

The unchlorinated parent molecule, 4-hydroxy-2-oxopentanoic acid (also known as 4-hydroxy-2-oxovalerate), is recognized as a metabolite in microbial pathways.[2][3] Specifically, it is an intermediate in the meta-cleavage pathway for the degradation of aromatic compounds by bacteria.[4] Its role appears to be primarily in metabolic processes rather than as a bioactive agent affecting mammalian cell lines.

Distantly Related Chloro-hydroxy Compounds

Research into other molecules containing both chloro and hydroxy functional groups reveals a broad spectrum of biological activities, though these compounds are structurally more complex than 5-Chloro-4-hydroxy-2-oxopentanoic acid.

For instance, a series of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides has been investigated for their antimycobacterial, antibacterial, and antifungal properties.[5] These compounds showed activity comparable to or higher than standard antimicrobial agents.

Similarly, substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as potent inhibitors of Respiratory Syncytial Virus (RSV) replication and associated inflammatory responses.[6] Further studies on this class of compounds also demonstrated their potential as inhibitors of human adenovirus (HAdV).

It is important to reiterate that the complex aromatic structures of these benzamide derivatives are significantly different from the simple aliphatic chain of 5-Chloro-4-hydroxy-2-oxopentanoic acid, and their biological activities are unlikely to be directly comparable.

Future Directions and Experimental Considerations

Given the absence of data, researchers interested in the biological effects of 5-Chloro-4-hydroxy-2-oxopentanoic acid must undertake foundational in vitro studies. A proposed workflow for such an investigation is outlined below.

G cluster_0 Initial Screening cluster_1 Dose-Response & Mechanistic Studies cluster_2 Target Identification A Compound Acquisition (Purity & Identity Verification) B Selection of Diverse Cell Line Panel (e.g., Cancer, Normal, Immune) A->B C Broad Spectrum Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) B->C I Comparative Analysis with Parent Compound B->I D IC50 Determination in Sensitive Cell Lines C->D If Activity is Observed E Apoptosis vs. Necrosis Assays (e.g., Annexin V/PI Staining) D->E F Cell Cycle Analysis (Flow Cytometry) E->F G Pathway Analysis (e.g., Western Blot, RNA-Seq) F->G H Enzyme Inhibition Assays G->H

Caption: Proposed workflow for the initial biological evaluation of 5-Chloro-4-hydroxy-2-oxopentanoic acid.

Suggested Experimental Protocol: Initial Cytotoxicity Screening
  • Cell Culture: Culture selected human cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer, and HEK293 for normal kidney) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of 5-Chloro-4-hydroxy-2-oxopentanoic acid in a suitable solvent (e.g., DMSO or sterile PBS, depending on solubility) and perform serial dilutions to achieve a range of final concentrations.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the media with fresh media containing the various concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assay: Assess cell viability using an MTT assay. Add MTT reagent to each well, incubate for 2-4 hours, then solubilize the formazan crystals with a solubilization buffer.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine if the compound exhibits cytotoxic activity.

Conclusion

The biological activity of 5-Chloro-4-hydroxy-2-oxopentanoic acid in different cell lines is a field ripe for original research. Currently, no published data exists to guide its potential applications or mechanisms of action. While related compounds offer a broad context of what chloro- and hydroxy- containing molecules can do, they do not serve as direct comparisons. The path forward requires foundational research, beginning with broad cytotoxicity screening across a panel of cell lines, to uncover the potential biological role of this uncharacterized molecule.

References

Validation

Comparative Guide to the Synthesis and Bioactivity of 5-Chloro-4-hydroxy-2-oxopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of a plausible synthetic route for 5-Chloro-4-hydroxy-2-oxopentanoic acid and a proposed panel of bioassays to ev...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of a plausible synthetic route for 5-Chloro-4-hydroxy-2-oxopentanoic acid and a proposed panel of bioassays to evaluate its potential biological activities. Due to the limited availability of direct experimental data for this specific compound, this document outlines a theoretical and methodological framework based on established chemical principles and assays for structurally related molecules.

Synthesis of 5-Chloro-4-hydroxy-2-oxopentanoic Acid: A Plausible Approach

Proposed Synthetic Pathway:

Synthetic Pathway Pyruvate Pyruvate Derivative Intermediate Aldol Adduct Pyruvate->Intermediate Base or Enzyme Chloroaldehyde 3-Chloropropanal Chloroaldehyde->Intermediate Target 5-Chloro-4-hydroxy-2-oxopentanoic acid Intermediate->Target Hydrolysis

Figure 1: Proposed synthesis of 5-Chloro-4-hydroxy-2-oxopentanoic acid.

Experimental Protocol: Proposed Aldol Addition Route

This protocol is a general guideline based on standard aldol reaction conditions. Optimization of reaction parameters would be necessary to achieve a reproducible and high-yielding synthesis.

Materials:

  • Pyruvic acid or an ester derivative (e.g., ethyl pyruvate)

  • 3-Chloropropanal

  • Base (e.g., Lithium diisopropylamide (LDA), sodium hydroxide) or an appropriate aldolase enzyme

  • Aprotic solvent (e.g., Tetrahydrofuran (THF)) for base-catalyzed reaction or buffer for enzymatic reaction

  • Acid for workup (e.g., Hydrochloric acid)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Enolate Formation (Base-Catalyzed): In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve the pyruvate derivative in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of LDA in THF dropwise with stirring. Allow the mixture to stir at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Aldol Addition: To the enolate solution, add a solution of 3-chloropropanal in anhydrous THF dropwise, maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2-4 hours.

  • Quenching and Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the aldol adduct.

  • Hydrolysis (if an ester was used): If an ester of pyruvate was used, the resulting ester of 5-Chloro-4-hydroxy-2-oxopentanoic acid will need to be hydrolyzed to the carboxylic acid. This can be achieved by treatment with an aqueous base (e.g., NaOH) followed by acidification.

Alternative Synthetic Approaches
Method Description Potential Advantages Potential Challenges
Epoxide Ring Opening Synthesis of a suitable epoxide precursor followed by ring-opening with a chloride nucleophile (e.g., HCl).Can offer good stereocontrol depending on the epoxide synthesis.Synthesis of the specific epoxide precursor may be multi-stepped.
Chlorination of a Hydroxy Precursor Synthesis of 4,5-dihydroxy-2-oxopentanoic acid followed by selective chlorination of the primary alcohol.May be a more direct route if the dihydroxy precursor is accessible.Achieving selective chlorination in the presence of other functional groups can be difficult.

Proposed Bioassays for 5-Chloro-4-hydroxy-2-oxopentanoic Acid

Given the structural features of 5-Chloro-4-hydroxy-2-oxopentanoic acid (an α-keto acid and a chlorohydrin), the following bioassays are proposed to explore its potential biological activities.

Workflow for Bioactivity Screening:

Bioassay Workflow Compound 5-Chloro-4-hydroxy-2-oxopentanoic acid Cytotoxicity Cytotoxicity Assays Compound->Cytotoxicity Antimicrobial Antimicrobial Assays Compound->Antimicrobial Enzyme Enzyme Inhibition Assays Compound->Enzyme Hit Hit Identification & Lead Optimization Cytotoxicity->Hit Antimicrobial->Hit Enzyme->Hit

Figure 2: General workflow for the initial bioactivity screening.

Cytotoxicity Assays

The presence of a chlorinated functional group suggests potential cytotoxicity.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan, which has a purple color. The intensity of the purple color is proportional to the number of viable cells.

Experimental Protocol (General):

  • Cell Culture: Plate a suitable cancer cell line (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 5-Chloro-4-hydroxy-2-oxopentanoic acid in the cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until formazan crystals are formed.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Compounds: Doxorubicin (positive control), 5-fluorouracil.

Antimicrobial Assays

Halogenated organic compounds are known to exhibit antimicrobial properties.

Recommended Assay: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

Experimental Protocol (General):

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Compound Dilution: Prepare serial twofold dilutions of 5-Chloro-4-hydroxy-2-oxopentanoic acid in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microorganism suspension. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Comparative Compounds: Ciprofloxacin (antibacterial), Fluconazole (antifungal).

Enzyme Inhibition Assays

Alpha-keto acids are structurally similar to the substrates of several enzymes and may act as inhibitors.

Recommended Target Enzyme: A dehydrogenase enzyme, for example, lactate dehydrogenase (LDH) or a specific α-keto acid dehydrogenase.

Principle: The activity of the enzyme is measured in the presence and absence of the inhibitor. The rate of the enzymatic reaction is monitored by measuring the change in absorbance of a substrate or product over time.

Experimental Protocol (General - for LDH):

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing buffer, NADH, and lactate dehydrogenase.

  • Inhibitor Addition: Add various concentrations of 5-Chloro-4-hydroxy-2-oxopentanoic acid to the wells. Include a control with no inhibitor.

  • Initiation of Reaction: Initiate the reaction by adding the substrate, pyruvate.

  • Absorbance Measurement: Immediately measure the decrease in absorbance at 340 nm (due to the oxidation of NADH) over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the mode of inhibition (e.g., competitive, non-competitive) by analyzing Lineweaver-Burk plots and calculate the inhibition constant (Ki).

Comparative Compounds: Oxamate (known LDH inhibitor).

Data Presentation

All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Comparison of Synthetic Routes

Parameter Proposed Aldol Route Alternative Route 1 (Epoxide Opening) Alternative Route 2 (Selective Chlorination)
Number of Steps
Overall Yield (%)
Purity (%)
Scalability
Reagent Cost
Stereocontrol

Table 2: Summary of Bioassay Results

Assay Test Compound (IC50 / MIC in µM) Comparator 1 (IC50 / MIC in µM) Comparator 2 (IC50 / MIC in µM)
Cytotoxicity (HeLa)
Cytotoxicity (HepG2)
Antibacterial (S. aureus)
Antibacterial (E. coli)
Antifungal (C. albicans)
Enzyme Inhibition (LDH, Ki in µM)

Disclaimer: The provided synthetic protocol and bioassay methods are intended as a starting point for research. The reproducibility and success of these experiments will depend on specific laboratory conditions and require rigorous optimization.

Safety & Regulatory Compliance

Safety

Proper Disposal of 5-Chloro-4-hydroxy-2-oxopentanoic acid: A Guide for Laboratory Professionals

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals The proper disposal of 5-Chloro-4-hydroxy-2-oxopentanoic acid is critical to ensure laboratory safety and enviro...

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 5-Chloro-4-hydroxy-2-oxopentanoic acid is critical to ensure laboratory safety and environmental protection. As a halogenated organic acid, this compound requires specific handling procedures to mitigate risks associated with its chemical properties and potential environmental impact. This guide provides a comprehensive, step-by-step plan for its safe disposal.

Immediate Safety Precautions

Before handling 5-Chloro-4-hydroxy-2-oxopentanoic acid, it is imperative to consult the Safety Data Sheet (SDS) for detailed hazard information. Based on data for similar compounds, this chemical is expected to cause serious eye damage and is very toxic to aquatic life with long-lasting effects[1].

Personal Protective Equipment (PPE) required:

  • Wear protective gloves, clothing, and eye/face protection.

  • Ensure adequate ventilation in the handling area.

In case of accidental release, avoid allowing the product to enter drains[1]. Collect any spillage and dispose of the material as hazardous waste[1].

Step-by-Step Disposal Protocol

The disposal of 5-Chloro-4-hydroxy-2-oxopentanoic acid must adhere to hazardous waste regulations. The primary principle is the segregation of halogenated organic compounds from other waste streams.

1. Waste Identification and Classification:

  • 5-Chloro-4-hydroxy-2-oxopentanoic acid is classified as a halogenated organic acid due to the presence of chlorine in its structure[2][3].

2. Waste Segregation:

  • Do not mix 5-Chloro-4-hydroxy-2-oxopentanoic acid with non-halogenated organic waste[2][4][5].

  • Do not combine it with bases, strong acids, or oxidizers in the same container[2][4].

  • Collect this waste in a designated container specifically for halogenated organic compounds[2]. These containers are often color-coded (e.g., green) for easy identification[2].

3. Container Management:

  • Use a container that is in good condition, compatible with the chemical, and has a tightly sealing screw cap[6].

  • The container must be clearly labeled as "Hazardous Waste" and must list the full chemical name: "Waste 5-Chloro-4-hydroxy-2-oxopentanoic acid"[6]. Do not use abbreviations or chemical formulas on the primary label[6].

  • Keep a log of the contents, including the approximate quantity, on the container or a nearby sheet[2].

  • Keep the waste container closed at all times, except when adding waste[6].

4. Storage:

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials[6].

  • Ensure the storage area is designated for hazardous waste accumulation.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Halogenated organic wastes are typically disposed of via incineration at a regulated hazardous waste facility[2].

  • Disposal must be in accordance with all local, state, and federal regulations.

Quantitative Disposal Parameters

For a quick reference, the following table summarizes the key parameters for the disposal of halogenated organic acids.

ParameterGuidelineRationale
Waste Category Halogenated Organic AcidContains chlorine, requiring specific disposal methods.
Segregation Separate from non-halogenated organics, bases, and strong acids.Prevents dangerous reactions and cross-contamination of waste streams. Mixing increases disposal costs[4].
Container Type Chemically resistant, tightly sealed (e.g., HDPE carboy).Prevents leaks and fugitive emissions.
Labeling "Hazardous Waste" + Full Chemical NameEnsures proper identification and handling by waste management personnel.
pH Do not mix with strong acids or bases. A pH between 5.5 and 9.5 is acceptable for some mixed solvent wastes, but this compound should be segregated.[4]Prevents violent reactions and ensures compatibility with the disposal pathway.
Final Disposal Method Approved hazardous waste disposal plant, likely via incineration.[1][2]Ensures complete destruction of the compound and prevents environmental release.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-Chloro-4-hydroxy-2-oxopentanoic acid.

DisposalWorkflow start Start: Waste Generated (5-Chloro-4-hydroxy-2-oxopentanoic acid) is_halogenated Is the waste a halogenated organic compound? start->is_halogenated yes_halogenated Yes (Contains Chlorine) is_halogenated->yes_halogenated collect_halogenated Collect in a designated 'Halogenated Organic Waste' container. is_halogenated->collect_halogenated check_compatibility Is the container compatible and properly labeled with the full chemical name? collect_halogenated->check_compatibility yes_compatible Yes check_compatibility->yes_compatible no_compatible No check_compatibility->no_compatible store_waste Store the sealed container in a designated hazardous waste accumulation area. check_compatibility->store_waste remediate_container Obtain a proper container and label it correctly. no_compatible->remediate_container remediate_container->collect_halogenated contact_ehs Arrange for pickup by EHS or a licensed waste disposal contractor. store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for 5-Chloro-4-hydroxy-2-oxopentanoic acid.

References

Handling

Personal protective equipment for handling 5-Chloro-4-hydroxy-2-oxopentanoic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides critical safety, handling, and disposal information for 5-Chloro-4-hydroxy-2-oxopentanoic acid, ensuring the well-being of laboratory pe...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 5-Chloro-4-hydroxy-2-oxopentanoic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols.

Understanding the Hazards

Key Chemical Properties:

PropertyValue
Molecular Formula C5H7ClO4
Molecular Weight 166.56 g/mol [1]
Appearance (Assumed) Solid or liquid
Solubility (Assumed) Soluble in water and organic solvents

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table outlines the required PPE for handling 5-Chloro-4-hydroxy-2-oxopentanoic acid.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety goggles and a face shieldGoggles must provide a complete seal around the eyes. A face shield is required when there is a significant risk of splashing.[3][6][7]
Hands Chemical-resistant glovesNitrile gloves are generally adequate for incidental contact. For prolonged handling, consult glove manufacturer's compatibility charts. Always inspect gloves for tears or punctures before use.[4][7]
Body Laboratory coat or chemical-resistant apronA fully buttoned lab coat is the minimum requirement. A chemical-resistant apron should be worn over the lab coat when handling larger quantities.[3][4][7]
Feet Closed-toe shoesShoes must fully cover the feet.[7]

Safe Handling and Operational Plan

Adherence to a strict operational protocol is crucial for preventing accidents and ensuring a safe laboratory environment.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review SDS Review SDS of Similar Compounds Gather PPE Gather and Inspect All Required PPE Review SDS->Gather PPE Prepare Work Area Prepare a Well-Ventilated Work Area (e.g., Fume Hood) Gather PPE->Prepare Work Area Emergency Prep Ensure Emergency Equipment is Accessible (Eyewash, Shower, Spill Kit) Prepare Work Area->Emergency Prep Don PPE Don Appropriate PPE Weigh/Measure Carefully Weigh or Measure the Chemical Don PPE->Weigh/Measure Add to Solvent Slowly Add Acid to Water/Solvent, Never the Reverse Weigh/Measure->Add to Solvent Perform Experiment Conduct the Experiment Add to Solvent->Perform Experiment Decontaminate Decontaminate Glassware and Work Surfaces Segregate Waste Segregate Halogenated Organic Waste Decontaminate->Segregate Waste Dispose Dispose of Waste According to Institutional Guidelines Segregate Waste->Dispose Remove PPE Remove PPE in the Correct Order Dispose->Remove PPE Wash Hands Wash Hands Thoroughly Remove PPE->Wash Hands

Caption: Workflow for handling 5-Chloro-4-hydroxy-2-oxopentanoic acid.

Key Experimental Protocols:

  • Engineering Controls: Always handle 5-Chloro-4-hydroxy-2-oxopentanoic acid in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as bases and strong oxidizing agents.[6][8] Containers should be clearly labeled and stored below eye level.[3][7]

  • Spill Response: In case of a spill, evacuate the area and alert others. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for proper disposal.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3][9]
Skin Contact Immediately remove contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[9]
Inhalation Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[5]

Disposal Plan

Proper disposal of 5-Chloro-4-hydroxy-2-oxopentanoic acid and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Management Workflow:

Chemical 5-Chloro-4-hydroxy-2-oxopentanoic acid Waste Halogenated Organic Waste Chemical->Waste After Use Container Properly Labeled, Sealed Waste Container Waste->Container Segregate and Contain Disposal Dispose via Institutional Hazardous Waste Program Container->Disposal Follow Protocol

Caption: Disposal workflow for halogenated organic waste.

  • Waste Characterization: 5-Chloro-4-hydroxy-2-oxopentanoic acid is a halogenated organic compound.

  • Containerization: Collect all waste containing this chemical in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in regular trash.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-4-hydroxy-2-oxopentanoic acid
Reactant of Route 2
Reactant of Route 2
5-Chloro-4-hydroxy-2-oxopentanoic acid
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